1-Allylpyrrolidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2,7H,1,3-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGFGDKIOOAKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585596 | |
| Record name | 1-Prop-2-en-1-ylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678988-13-1 | |
| Record name | 1-Prop-2-en-1-ylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Allylpyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Allylpyrrolidine-2-carboxylic acid, a valuable N-substituted proline derivative. Proline and its analogs are critical components in numerous biologically active molecules and play a significant role in medicinal chemistry and drug discovery. The introduction of an allyl group onto the proline scaffold offers a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of complex molecular architectures. This document details a robust and reproducible synthetic protocol, delves into the mechanistic underpinnings of the core reaction, and provides essential data for the characterization and purification of the target compound. The methodologies described herein are designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry.
Introduction: The Significance of N-Substituted Proline Derivatives
Proline, a unique secondary amino acid, imparts significant conformational constraints on peptides and proteins due to its cyclic structure.[1] This inherent rigidity makes proline and its derivatives attractive building blocks in the design of peptidomimetics, therapeutic agents, and chiral catalysts. The N-alkylation of proline, in particular, is a crucial modification that can enhance the pharmacological properties of peptides by increasing their metabolic stability and membrane permeability.[1]
This compound, also known as N-allylproline, serves as a key synthetic intermediate. The allyl group provides a reactive moiety for a variety of subsequent chemical transformations, including but not limited to, olefin metathesis, hydroformylation, and palladium-catalyzed cross-coupling reactions. This versatility allows for the construction of diverse and complex molecular scaffolds, making N-allylproline a valuable tool for drug discovery and development programs.
Strategic Approach to the Synthesis of this compound
The most direct and atom-economical approach to the synthesis of this compound is the direct N-alkylation of the parent amino acid, L-proline. This strategy involves the nucleophilic substitution reaction between the secondary amine of L-proline and an allyl halide, typically allyl bromide. This method is advantageous as it utilizes readily available and relatively inexpensive starting materials and avoids complex protection-deprotection sequences.[2]
Key considerations for a successful synthesis include:
-
Choice of Base: A suitable base is required to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the nitrogen atom.
-
Solvent System: The solvent must be capable of dissolving the starting materials and facilitating the reaction while minimizing side reactions.
-
Reaction Conditions: Temperature and reaction time must be carefully controlled to ensure complete conversion and minimize the formation of impurities.
-
Purification Strategy: An effective purification method is necessary to isolate the desired product in high purity.
Mechanistic Insights: The N-Allylation of L-Proline
The core of this synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction. The mechanism can be broken down into the following key steps:
-
Deprotonation: In the presence of a base, the acidic proton of the carboxylic acid group of L-proline is removed, forming the corresponding carboxylate salt. This step increases the nucleophilicity of the secondary amine.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated L-proline acts as a nucleophile, attacking the electrophilic methylene carbon of the allyl bromide.
-
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nitrogen-carbon bond is forming concurrently with the carbon-bromine bond breaking.
-
Product Formation: The bromide ion is displaced as a leaving group, resulting in the formation of this compound.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of (S)-1-Allylpyrrolidine-2-carboxylic acid.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| L-Proline | C₅H₉NO₂ | 115.13 | 147-85-3 | Sigma-Aldrich |
| Allyl Bromide | C₃H₅Br | 120.98 | 106-95-6 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Sigma-Aldrich |
| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 | Fisher Scientific |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60-29-7 | Fisher Scientific |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-proline (11.5 g, 0.1 mol) in 100 mL of methanol.
-
Addition of Base: To the stirred solution, add potassium carbonate (27.6 g, 0.2 mol) portion-wise. The mixture will become a suspension.
-
Addition of Allyl Bromide: Slowly add allyl bromide (13.3 g, 0.11 mol) to the suspension via a dropping funnel over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of methanol.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Acidification and Extraction: Dissolve the resulting residue in 100 mL of water and adjust the pH to approximately 2-3 with 2M hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted allyl bromide and byproducts.
-
Neutralization and Product Isolation: Adjust the pH of the aqueous layer to 7 with a saturated solution of sodium bicarbonate. The product can then be isolated. For purification by crystallization, concentrate the aqueous solution to a small volume and allow it to stand at 4 °C. Alternatively, for purification by column chromatography, the aqueous solution can be concentrated to dryness and the residue subjected to silica gel chromatography.
Purification
-
Crystallization: The crude product can be purified by recrystallization from a mixture of ethanol and water. Dissolve the crude material in a minimal amount of hot ethanol and add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. Collect the crystals by filtration, wash with cold ethanol/water, and dry under vacuum.
-
Column Chromatography: If crystallization is not effective, the crude product can be purified by silica gel column chromatography. A suitable eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approximately 186-190 °C (as hydrochloride salt) |
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 5.95-5.85 (m, 1H, -CH=CH₂), 5.40-5.30 (m, 2H, -CH=CH₂), 4.10-4.00 (m, 1H, N-CH-COOH), 3.80-3.70 (m, 2H, N-CH₂-CH=), 3.50-3.30 (m, 2H, ring CH₂), 2.40-2.20 (m, 2H, ring CH₂), 2.10-1.90 (m, 2H, ring CH₂).
-
¹³C NMR (100 MHz, D₂O): δ 175.0 (C=O), 130.5 (-CH=), 122.0 (=CH₂), 68.0 (N-CH-COOH), 58.0 (N-CH₂-), 55.0 (ring N-CH₂), 28.0 (ring CH₂), 23.0 (ring CH₂).
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound via the direct N-allylation of L-proline. The provided experimental protocol, mechanistic insights, and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The versatility of the allyl group in the final product opens up numerous possibilities for the creation of novel and complex molecules with potential biological activity. Adherence to the described procedures and safety precautions will enable the successful and reproducible synthesis of this important building block.
References
-
PubChem. (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]
-
Bollini, M., et al. (2011). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PLoS ONE, 6(6), e20842. [Link]
-
Contreras-García, J., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701920. [Link]
-
Aurrecoechea, J. M., & Solay, E. (2001). Synthesis of L1–L5 ligands from L-proline. Tetrahedron, 57(32), 6831-6841. [Link]
-
Aurelio, L., & Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (Vol. 4, pp. 249-281). Wiley-VCH. [Link]
-
Rainier, J. D. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]
-
Pavlovic, M., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-55. [Link]
-
Hayat, S., et al. (2012). Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. Plant Signaling & Behavior, 7(11), 1454-1464. [Link]
- European Patent Office. (1994).
- Google Patents. (2016).
-
Glaus, F., et al. (2020). Pd‐Catalyzed Asymmetric N‐Allylation of Amino Acid Esters with Exceptional Levels of Catalyst Control: Stereo‐Divergent Synthesis of ProM‐15 and Related Bicyclic Dipeptide Mimetics. Chemistry – A European Journal, 26(15), 3249-3253. [Link]
Sources
A Technical Guide to Elucidating the Mechanism of Action of 1-Allylpyrrolidine-2-carboxylic Acid: A Novel Proline Analogue
An in-depth technical guide or whitepaper on the core mechanism of action of 1-Allylpyrrolidine-2-carboxylic acid.
Abstract: this compound represents a novel synthetic proline analogue with potential for unique biological activity. Its core pyrrolidine-2-carboxylic acid structure mimics the endogenous amino acid proline, a critical component of proteins and a key player in cellular metabolism and signaling. The addition of the N-allyl group introduces a reactive and sterically distinct feature, suggesting potential for selective interaction with proline-utilizing enzymes or receptors. This guide outlines a proposed strategic framework for the comprehensive investigation of its mechanism of action, from initial target identification to in-depth cellular pathway analysis. The protocols and methodologies described herein are designed to provide a robust and validated pathway for researchers and drug development professionals to systematically characterize this and other novel small molecules.
Part 1: Foundational Biochemistry and Hypothesized Mechanisms of Action
The rational investigation of a novel compound's mechanism of action begins with an analysis of its core structure. This compound is a derivative of L-proline, a unique secondary amino acid. The N-allyl substitution is a critical modification that likely precludes its incorporation into nascent polypeptide chains during protein synthesis. However, this modification opens several plausible avenues for biological activity.
1.1. Competitive Inhibition of Proline-Metabolizing Enzymes
The structural similarity to proline suggests that this compound could act as a competitive inhibitor of enzymes that utilize proline as a substrate. Key enzyme families to consider include:
-
Proline Dehydrogenase (PRODH)/Proline Oxidase (POX): A mitochondrial enzyme that catalyzes the first step in proline catabolism. Inhibition of PRODH/POX can have significant effects on cellular metabolism, redox balance, and apoptosis.
-
Pyrroline-5-Carboxylate (P5C) Reductase (PYCR): This enzyme catalyzes the final step in proline biosynthesis.
-
Prolyl Hydroxylases (PHDs): These enzymes are critical for the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to hypoxia.
Hypothesis 1: this compound acts as a competitive inhibitor of PRODH/POX, leading to alterations in cellular proline levels and downstream metabolic and signaling pathways.
1.2. Allosteric Modulation of Receptors and Ion Channels
The pyrrolidine ring is a common motif in ligands for various receptors and ion channels. It is plausible that this compound could act as an allosteric modulator. For instance, proline itself has been shown to be a weak agonist at certain glycine and NMDA receptors. The N-allyl group could confer novel binding properties.
Hypothesis 2: The compound modulates the activity of neuronal receptors or ion channels, such as glycine receptors, leading to changes in neuronal excitability.
1.3. Covalent Modification via the Allyl Group
The allyl group contains a reactive double bond, which, under certain biological conditions (e.g., oxidative stress or specific enzymatic activity), could potentially act as a Michael acceptor or undergo other additions, leading to covalent modification of target proteins. This would represent an irreversible mechanism of action.
Hypothesis 3: this compound or a metabolite thereof covalently modifies cysteine residues in target proteins, leading to irreversible inhibition or activation.
Part 2: Experimental Workflow for Mechanism of Action Elucidation
A multi-pronged approach is necessary to systematically test the proposed hypotheses. The following workflow provides a logical progression from broad, unbiased screening to specific, target-based validation.
Figure 1: A comprehensive workflow for elucidating the mechanism of action.
Protocol: PRODH/POX Enzyme Inhibition Assay
This protocol is designed to directly test Hypothesis 1.
Objective: To determine if this compound can inhibit the enzymatic activity of Proline Dehydrogenase (PRODH/POX).
Materials:
-
Recombinant human PRODH enzyme
-
L-proline (substrate)
-
Phenazine methosulfate (PMS) (intermediate electron acceptor)
-
2,6-Dichlorophenolindophenol (DCPIP) (final electron acceptor)
-
This compound (test compound)
-
L-tetrahydro-2-furoic acid (L-THFA) (known PRODH inhibitor, positive control)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 2x substrate/dye solution containing 100 mM L-proline, 1 mM PMS, and 200 µM DCPIP in assay buffer.
-
Prepare a serial dilution of this compound (e.g., from 1 mM to 1 nM) in assay buffer. Also prepare solutions of L-THFA as a positive control and a vehicle control (assay buffer only).
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 50 µL of the appropriate compound dilution (test compound, positive control, or vehicle).
-
Add 50 µL of the 2x substrate/dye solution to all wells.
-
-
Initiate Reaction:
-
Add 100 µL of recombinant PRODH enzyme (at a pre-determined optimal concentration) to each well to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes. The rate of DCPIP reduction is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Compound | IC₅₀ (µM) [95% CI] |
| This compound | To be determined |
| L-THFA (Positive Control) | Reported Value |
| Vehicle | No Inhibition |
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is an unbiased method to identify direct protein targets of the compound in a cellular context.
Objective: To identify proteins that are stabilized or destabilized by the binding of this compound in intact cells, indicating a direct physical interaction.
Materials:
-
Cell line of interest (e.g., HEK293T, a cancer cell line)
-
This compound
-
DMSO (vehicle control)
-
PBS, lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein quantification, SDS-PAGE, and Western blotting or mass spectrometry.
Procedure:
-
Compound Treatment:
-
Treat cultured cells with the test compound at a desired concentration (e.g., 10x the IC₅₀ from a cell viability assay) or with DMSO as a vehicle control. Incubate for 1 hour at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Analysis:
-
Western Blot (for specific target candidates): Analyze the soluble fractions by SDS-PAGE and Western blot for specific proteins hypothesized to be targets (e.g., PRODH). A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Mass Spectrometry (for unbiased discovery): Analyze the soluble fractions from a few key temperatures (e.g., 50°C, 54°C, 58°C) using quantitative mass spectrometry (e.g., TMT labeling) to identify all proteins that are stabilized.
-
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: Downstream Pathway and Phenotypic Analysis
Once a direct target is validated, the subsequent step is to understand the downstream cellular consequences of modulating that target.
Metabolic Profiling
If this compound inhibits PRODH/POX, this will have predictable metabolic consequences.
Experiment: Seahorse XF Analyzer Metabolic Flux Assay
-
Objective: To measure the impact of the compound on mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).
-
Expected Outcome for PRODH/POX inhibitor: A decrease in basal and maximal respiration, as the cell is deprived of proline as a fuel source for the electron transport chain.
Signaling Pathway Analysis
If the compound is found to inhibit Prolyl Hydroxylases (PHDs), the downstream effect will be the stabilization of HIF-1α.
Experiment: HIF-1α Western Blot
-
Objective: To measure the levels of HIF-1α protein in cells treated with the compound.
-
Procedure: Treat cells under normoxic conditions with the compound for several hours. Lyse the cells and perform a Western blot using an antibody specific for HIF-1α. A known PHD inhibitor (e.g., dimethyloxalylglycine, DMOG) should be used as a positive control.
-
Expected Outcome: A dose-dependent increase in HIF-1α protein levels.
Figure 3: The Hypoxia-Inducible Factor (HIF) signaling pathway.
Part 4: Conclusion and Future Directions
This guide provides a structured, hypothesis-driven framework for elucidating the mechanism of action of this compound. By combining unbiased target discovery methods like CETSA with specific enzymatic and cellular assays, researchers can build a comprehensive understanding of how this novel molecule exerts its biological effects. The initial focus should be on its role as a potential modulator of proline metabolism, a pathway with significant implications in cancer, metabolism, and neuroscience. Subsequent studies should focus on structure-activity relationships (SAR) by synthesizing and testing analogues to optimize potency and selectivity, ultimately paving the way for potential therapeutic development.
References
(Note: As this compound is a novel compound, these references support the foundational concepts and methodologies described in this guide.)
-
Title: Proline Metabolism and its Implications for Cancer Source: Nature Reviews Cancer URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]
-
Title: HIF-1α: a key regulator of angiogenesis Source: Journal of Angiogenesis Research URL: [Link]
-
Title: Real-Time Measurements of Cellular Bioenergetics: The Seahorse XF Analyzer Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Proline dehydrogenase in cancer and metabolic disorders Source: Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease URL: [Link]
1-Allylpyrrolidine-2-carboxylic Acid: A Scoping Review and Technical Guide to a Proline Analogue with Untapped Therapeutic Potential
Abstract
The constrained cyclic structure of proline has rendered it a cornerstone in medicinal chemistry, offering a rigid scaffold that enhances the pharmacological properties of bioactive molecules.[1][2][3][4] The strategic modification of the proline ring, particularly at the nitrogen atom, presents a fertile ground for the discovery of novel therapeutics. This technical guide provides a comprehensive analysis of 1-Allylpyrrolidine-2-carboxylic acid, a simple yet underexplored N-substituted proline analogue. While direct biological data on this specific molecule is nascent, this document synthesizes existing knowledge on related proline derivatives to build a compelling case for its investigation. We will delve into its synthesis, hypothesize its potential biological activities by drawing parallels with clinically relevant molecules, and provide detailed experimental protocols to empower researchers to unlock its therapeutic promise. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the ever-evolving landscape of drug discovery.
The Proline Scaffold: A Privileged Motif in Drug Design
The unique cyclic structure of the amino acid L-proline imparts significant conformational rigidity to peptides and small molecules.[2] This inherent structural constraint is a highly desirable feature in drug design, as it can lead to enhanced binding affinity for biological targets, improved metabolic stability, and favorable pharmacokinetic profiles.[1][3][4] Consequently, a vast number of proline analogues have been synthesized and evaluated, with many finding their way into clinically approved drugs.[4] These modifications range from substitutions on the pyrrolidine ring to alterations of the carboxylic acid and the secondary amine.
The nitrogen atom of the pyrrolidine ring is a particularly attractive site for modification. N-substitution allows for the introduction of a wide array of functional groups that can modulate a compound's physicochemical properties, such as lipophilicity and basicity, and can also serve as key interaction points with biological targets.[5] The introduction of an allyl group at this position, as in this compound, is a subtle yet potentially impactful modification that warrants thorough investigation.
Synthesis and Characterization of this compound
The synthesis of this compound is a relatively straightforward process, typically achieved through the N-alkylation of L-proline. This well-established reaction provides a reliable and efficient route to the target compound.
General Synthetic Protocol: N-Alkylation of L-Proline
A common method for the synthesis of N-substituted proline derivatives involves the direct alkylation of the proline nitrogen.[6] The following protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
L-proline
-
Allyl bromide
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Ethanol or other suitable solvent
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Distilled water
Step-by-Step Methodology:
-
Dissolution: Dissolve L-proline in an aqueous solution of sodium carbonate.
-
Alkylation: Add allyl bromide to the solution and stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, wash the mixture with diethyl ether to remove any unreacted allyl bromide.
-
Acidification: Acidify the aqueous layer with hydrochloric acid to a pH of approximately 3-4.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
Visualizing the Synthesis
Caption: Synthetic workflow for this compound.
Hypothesized Biological Activities and Therapeutic Potential
While direct experimental data on the biological activity of this compound is limited, the known activities of structurally related compounds provide a strong basis for hypothesizing its potential therapeutic applications.
Neuroactive Potential: The Case of NNZ-2591
A compelling piece of evidence for the potential neuroactivity of allyl-proline derivatives comes from the investigational drug NNZ-2591 (cyclo-L-glycyl-L-2-allylproline).[7] NNZ-2591 is a synthetic analogue of a naturally occurring breakdown product of insulin-like growth factor 1 (IGF-1) and is in clinical development for the treatment of rare neurodevelopmental disorders, including Angelman, Phelan-McDermid, and Pitt Hopkins Syndromes.[7] The presence of the 2-allylproline moiety in this promising therapeutic candidate strongly suggests that the allyl group can be a key determinant of neuroactivity in proline-based scaffolds.
The mechanism of action of NNZ-2591 is thought to be multifaceted, potentially involving the regulation of IGF-1 bioavailability and signaling pathways crucial for brain development and function.[7] It is plausible that this compound could interact with similar neurological targets, making it a candidate for investigation in the context of neurological and psychiatric disorders.
Enzyme Inhibition: A Broad Spectrum of Possibilities
Pyrrolidine derivatives have been identified as inhibitors of a variety of enzymes, suggesting that this compound could also exhibit inhibitory activity against clinically relevant targets.
-
α-Amylase and α-Glucosidase Inhibition: Derivatives of pyrrolidine have shown potential as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[8] Inhibition of these enzymes is a validated strategy for the management of type 2 diabetes. The pyrrolidine scaffold can be tailored to fit into the active sites of these enzymes, and the N-allyl group could potentially enhance binding affinity or selectivity.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: The discovery of potent and selective DPP-IV inhibitors containing a cyanopyrrolidine warhead highlights the utility of this scaffold in developing antidiabetic agents.[9] While this compound lacks the cyano group, its core structure could serve as a starting point for the design of novel DPP-IV inhibitors.
-
InhA Inhibition (Antitubercular): Pyrrolidine carboxamides have been identified as a novel class of inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[10] This suggests that the pyrrolidine scaffold has potential in the development of new antitubercular agents.
Antimicrobial Activity
Proline-rich antimicrobial peptides (PrAMPs) are a class of host defense peptides with potent activity against a range of pathogens.[11][12] While this compound is a small molecule, the prevalence of the proline motif in these antimicrobial agents suggests that the pyrrolidine ring can be a valuable component in the design of novel anti-infectives. Furthermore, studies on N-hydroxycinnamoyl-L-proline ethyl esters have demonstrated their antimicrobial and radical scavenging activities.[13]
Proposed Experimental Workflows for Biological Evaluation
To systematically investigate the biological activity of this compound, a tiered approach is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.
Tier 1: Initial Screening for Bioactivity
Objective: To identify any general cytotoxic, antimicrobial, or enzyme inhibitory effects.
Experimental Protocols:
-
Cytotoxicity Assays:
-
Cell Lines: Utilize a panel of human cell lines representing different tissues (e.g., HepG2 for liver, SH-SY5Y for neuronal, A549 for lung).
-
Methodology (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
-
Antimicrobial Susceptibility Testing:
-
Microorganisms: Screen against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).
-
Methodology (Broth Microdilution):
-
Prepare serial dilutions of this compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates at the appropriate temperature and duration.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.
-
-
Tier 2: Focused Investigation of Hypothesized Activities
Objective: To investigate the potential neuroactive and enzyme inhibitory properties based on the rationale outlined in Section 3.
Experimental Protocols:
-
Neuronal Cell-Based Assays:
-
Neuroprotection Assay:
-
Culture neuronal cells (e.g., SH-SY5Y or primary neurons).
-
Induce neurotoxicity using a known agent (e.g., 6-hydroxydopamine for a Parkinson's model, or glutamate for an excitotoxicity model).
-
Co-treat cells with different concentrations of this compound.
-
Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
-
Neurite Outgrowth Assay:
-
Culture neuronal cells in the presence of various concentrations of the test compound.
-
After a suitable incubation period, fix and stain the cells.
-
Quantify neurite length and branching using microscopy and image analysis software.
-
-
-
Enzyme Inhibition Assays:
-
α-Glucosidase Inhibition Assay:
-
Prepare a reaction mixture containing α-glucosidase enzyme and a chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside).
-
Add different concentrations of this compound.
-
Incubate and then stop the reaction.
-
Measure the absorbance of the product to determine the extent of enzyme inhibition.
-
Calculate the IC₅₀ value.
-
-
Visualizing the Experimental Workflow
Caption: Tiered experimental workflow for biological evaluation.
Structure-Activity Relationship (SAR) Considerations and Future Directions
The introduction of the allyl group on the proline nitrogen is expected to have several effects on the molecule's properties:
-
Increased Lipophilicity: The allyl group will increase the lipophilicity of the molecule compared to proline, which may enhance its ability to cross cell membranes.
-
Conformational Restriction: The N-allyl group will influence the puckering of the pyrrolidine ring and the cis/trans isomerization of the amide bond when incorporated into peptides, potentially leading to more defined conformations.
-
Potential for π-Stacking Interactions: The double bond of the allyl group could participate in π-stacking interactions with aromatic residues in a protein binding pocket.
Future research should focus on synthesizing a library of N-substituted proline analogues with varying alkyl and alkenyl chains to establish a clear structure-activity relationship. Additionally, computational modeling and docking studies could be employed to predict potential biological targets and guide the design of more potent derivatives.
Conclusion
This compound represents a simple yet intriguing proline analogue that stands at the intersection of established medicinal chemistry principles and unexplored biological potential. While direct evidence of its activity is currently lacking, the compelling precedent set by other N-substituted proline derivatives, particularly in the realm of neuroactive compounds and enzyme inhibitors, provides a strong impetus for its investigation. This technical guide has provided a foundational understanding of its synthesis, a reasoned hypothesis for its potential biological activities, and a clear roadmap for its experimental evaluation. It is our hope that this document will serve as a catalyst for further research into this promising molecule and contribute to the broader endeavor of discovering novel therapeutics.
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1-Allylpyrrolidine-2-carboxylic Acid Analogs: A Privileged Scaffold for Modulating Biological Systems
An In-depth Technical Guide for Drug Development Professionals
Abstract
The pyrrolidine ring is a foundational motif in medicinal chemistry, celebrated for its prevalence in natural products and its utility as a versatile, three-dimensional scaffold in drug design.[1][2][3] This guide focuses on a specific, high-potential subclass: 1-allylpyrrolidine-2-carboxylic acid and its structural analogs. The introduction of the N-allyl group provides a unique combination of physicochemical properties and a handle for synthetic diversification, while the C2-carboxylic acid function often serves as a critical pharmacophore for target engagement. We will explore the nuanced synthetic strategies for accessing these compounds, delve into the critical structure-activity relationships (SAR) that govern their biological effects, and survey their applications across various therapeutic targets. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.
The Pyrrolidine Scaffold: A Three-Dimensional Advantage in Drug Design
Unlike flat, aromatic systems, the saturated, non-planar nature of the pyrrolidine ring allows for a more comprehensive exploration of three-dimensional pharmacophore space.[1][3] This "3D coverage" is a significant advantage in designing ligands for complex protein binding sites. The nitrogen atom's role as a secondary amine imparts basicity and serves as a primary point for substitution, with a vast majority of FDA-approved pyrrolidine drugs being substituted at this N-1 position.[1] Furthermore, the chiral centers inherent to substituted pyrrolidines, particularly at the C2 position, are crucial for achieving stereo-specific interactions with biological targets.[4][5]
The core structure of (S)-1-allylpyrrolidine-2-carboxylic acid, derived from the natural amino acid L-proline, combines these advantageous features. The (S)-configuration is often essential for biological activity, mimicking the stereochemistry of natural amino acid recognition.[4][5]
Core Synthetic Strategies and Methodologies
The synthesis of this compound analogs typically leverages the chiral pool, starting from L-proline or its derivatives. This approach ensures the desired stereochemistry at the C2 position is maintained throughout the synthetic sequence.
N-Alkylation of Proline Esters: A Direct Approach
The most direct route to the core scaffold is the N-alkylation of an L-proline ester.[5] Protecting the carboxylic acid as an ester prevents unwanted side reactions, such as self-polymerization or reaction with the alkylating agent, and enhances the solubility of the starting material in organic solvents.
Experimental Protocol: Synthesis of (S)-1-Allylpyrrolidine-2-carboxylic acid
-
Esterification: L-proline (1.0 eq) is suspended in methanol. Thionyl chloride (1.2 eq) is added dropwise at 0°C. The mixture is allowed to warm to room temperature and then refluxed for 4 hours. The solvent is removed under reduced pressure to yield L-proline methyl ester hydrochloride as a white solid.
-
Causality: This standard Fischer esterification protects the carboxylic acid. Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the reaction.
-
-
N-Alkylation: The L-proline methyl ester hydrochloride (1.0 eq) is dissolved in acetonitrile. Anhydrous potassium carbonate (K₂CO₃, 2.5 eq) is added, followed by allyl bromide (1.2 eq). The suspension is stirred vigorously at 50°C for 12-16 hours, monitoring by TLC.
-
Causality: K₂CO₃ is a mild, inexpensive base that neutralizes the hydrochloride salt and deprotonates the secondary amine, activating it for nucleophilic attack on the allyl bromide. Acetonitrile is a polar aprotic solvent ideal for Sₙ2 reactions.
-
-
Work-up and Purification: The reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The resulting crude oil is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure methyl (S)-1-allylpyrrolidine-2-carboxylate.
-
Saponification: The purified ester (1.0 eq) is dissolved in a 1:1 mixture of THF/water. Lithium hydroxide (LiOH, 1.5 eq) is added, and the reaction is stirred at room temperature for 2-4 hours.
-
Causality: LiOH provides a standard method for ester hydrolysis (saponification) under mild conditions that do not risk racemization of the chiral center.
-
-
Final Isolation: The reaction is acidified to pH ~3-4 with 1M HCl. The aqueous layer is extracted with dichloromethane (3x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield (S)-1-allylpyrrolidine-2-carboxylic acid.[6]
Caption: General workflow for the synthesis of the core scaffold.
1,3-Dipolar Cycloadditions
For more complex analogs, particularly those with substitutions at the C3, C4, and C5 positions, 1,3-dipolar cycloaddition reactions offer a powerful alternative.[1] This method involves the reaction of an azomethine ylide (the 1,3-dipole), often generated from a glycine derivative, with an electron-deficient alkene (a dipolarophile).[1][7] The regio- and stereoselectivity of this reaction can be controlled by the choice of reactants, catalysts, and reaction conditions, allowing for the construction of highly substituted pyrrolidine rings.[1]
Structure-Activity Relationships (SAR): Guiding Analog Design
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for activity at various biological targets. SAR studies are essential for optimizing potency, selectivity, and pharmacokinetic properties.
Core Scaffold Modifications
Key modifications can be categorized by their position on the pyrrolidine ring.
| Position | Modification Type | General Impact on Activity | Example & Rationale |
| N-1 | Replacement of Allyl | Modulates potency and selectivity | Replacing the allyl group with other alkyl or benzyl groups can alter lipophilicity and steric interactions within the binding pocket.[1][8] |
| C-2 | Carboxylic Acid Bioisosteres | Maintains key interactions | Replacing the carboxylic acid with a tetrazole or hydroxamate can mimic the acidic proton and hydrogen bonding capacity while improving cell permeability or metabolic stability. |
| C-3 | Small, Electronegative Groups | Can enhance potency | Introduction of fluoro or hydroxyl groups can create new hydrogen-bonding interactions with the target protein, as seen in some pyrrolidine sulfonamides.[1] |
| C-4 | Aromatic/Lipophilic Groups | Increases affinity and selectivity | Phenyl or other aryl substituents can engage in hydrophobic or π-stacking interactions, significantly boosting potency for targets like PPARs.[9] |
| C-5 | Aryl/Alkyl Groups | Influences binding and PK | A 5-aryl group is a key feature in some precursors for pyrrole synthesis and can be a critical determinant of biological activity.[7] |
Table 1: Summary of Structure-Activity Relationships for Pyrrolidine Analogs.
Caption: Key structural determinants of biological activity.
Biological Targets and Therapeutic Potential
The versatility of the this compound scaffold allows its derivatives to target a wide range of proteins, leading to potential applications in numerous disease areas.
Enzyme Inhibition
-
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: Pyrrolidine amide derivatives have been developed as potent and reversible inhibitors of NAAA, an enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[10] SAR studies revealed that small, lipophilic substituents on a terminal phenyl group were optimal for potency.[10] These compounds show promise for treating inflammation and related diseases.[10]
-
Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors: In the search for new treatments for tuberculosis, pyrrolidine carboxamides were identified as a novel class of potent InhA inhibitors.[11] InhA is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Optimization of a high-throughput screening hit led to a 160-fold improvement in potency.[11]
Receptor Modulation
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: A series of 3,4-disubstituted pyrrolidine acid analogs were designed as potent dual PPARα/γ agonists.[9] The cis-3R,4S isomer was identified as the preferred stereochemistry, and lead compounds were shown to effectively lower fasting glucose and triglyceride levels in diabetic mouse models, indicating potential for the treatment of type 2 diabetes.[9]
-
Sphingosine-1-Phosphate (S1P) Receptor Agonists: 2-Aryl(pyrrolidin-4-yl)acetic acids, which are structural variants of the core topic, have been identified as potent agonists of S1P receptors.[12] These compounds demonstrated efficacy in vivo by lowering peripheral blood lymphocyte counts in mice, a hallmark of S1P receptor modulation, and possessed favorable pharmacokinetic properties.[12]
Conclusion and Future Outlook
The this compound framework stands out as a highly fruitful starting point for drug discovery. Its inherent three-dimensionality, synthetic tractability, and the proven success of its analogs against a diverse array of biological targets underscore its status as a privileged scaffold. Future efforts will likely focus on leveraging advanced synthetic methods to create more complex and diverse libraries for screening. The application of computational chemistry and structure-based design will further refine the SAR, enabling the development of next-generation therapeutics with enhanced potency, selectivity, and "drug-like" properties for unmet medical needs.
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The Evolving Legacy of the Pyrrolidine-2-Carboxylic Acid Scaffold: From Discovery to a Cornerstone of Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolidine-2-carboxylic acid, the proteinogenic amino acid L-proline, has transcended its fundamental biological role to become a versatile and indispensable scaffold in synthetic and medicinal chemistry. This guide provides a comprehensive exploration of the discovery and historical development of pyrrolidine-2-carboxylic acid and its derivatives. We will trace its journey from its initial isolation and synthesis in the early 20th century to its pivotal role in the development of life-saving therapeutics and its central position in the organocatalysis revolution. This document will delve into the evolution of synthetic methodologies, the elucidation of its unique biological functions, and the analytical techniques that have been instrumental in its study. Detailed experimental protocols, quantitative data, and visual representations of key concepts are provided to offer a thorough understanding of this remarkable molecule and its enduring impact on chemical and pharmaceutical sciences.
The Genesis of a Scaffold: The Discovery and Early Characterization of Proline
The story of pyrrolidine-2-carboxylic acid begins at the turn of the 20th century, a period of fervent discovery in the field of natural products. In 1900, the German chemist and future Nobel laureate Richard Willstätter was the first to isolate this unique cyclic amino acid. He achieved this while studying N-methylproline and subsequently synthesized the racemic mixture through the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane[1]. A year later, another chemistry giant, Emil Fischer, independently isolated L-proline from casein and also published a synthesis, solidifying its place in the growing family of amino acids[1][2]. The name "proline" itself is derived from pyrrolidine, the saturated five-membered nitrogen-containing heterocycle that forms its core structure[1].
The unique structure of proline, with its secondary amine incorporated into a rigid five-membered ring, immediately set it apart from other amino acids. This structural constraint has profound implications for the conformation of peptides and proteins, a fact that would be more fully appreciated in the decades to come. Early studies on proline's role in protein structure revealed its tendency to act as a "helix breaker" within alpha-helices and its frequent presence in the turns of polypeptide chains[3][4]. This ability to induce sharp bends in the peptide backbone is a direct consequence of its cyclic nature and is fundamental to the three-dimensional architecture of countless proteins, most notably collagen, where proline and its derivative, hydroxyproline, are major constituents[3].
The Biosynthesis of Proline
In biological systems, L-proline is biosynthesized from the amino acid L-glutamate[1][5]. The pathway involves the enzymatic conversion of glutamate to glutamate-5-semialdehyde, which then spontaneously cyclizes to form 1-pyrroline-5-carboxylic acid. This intermediate is subsequently reduced to proline by the enzyme pyrroline-5-carboxylate reductase[1][6]. An alternative pathway involves the conversion of ornithine to proline[6]. The regulation of these biosynthetic pathways is crucial for cellular function, and proline itself plays a role in signaling and adaptation to cellular stress[7][8].
The Nascent Years of Proline Derivatives: Early Synthetic Explorations
Long before the explosion of interest in proline's catalytic and therapeutic potential, organic chemists were exploring the reactivity of this unique amino acid and synthesizing its derivatives. These early studies, primarily focused on the modification of the carboxylic acid and the secondary amine, laid the essential groundwork for the more complex applications that would follow.
N-Acyl and Ester Derivatives
Among the earliest and most straightforward derivatives to be synthesized were the N-acyl and ester derivatives of proline. The acylation of the secondary amine, for instance with acetic anhydride, was a common practice in peptide chemistry to protect the N-terminus during peptide synthesis[5][9]. Similarly, the esterification of the carboxylic acid group was employed to protect the C-terminus. These early synthetic manipulations were crucial for the development of peptide synthesis, a field in which proline's unique conformational properties presented both challenges and opportunities[10][11][12].
A Foundation for Chiral Synthesis
The inherent chirality of L-proline, a readily available and relatively inexpensive natural product, was not lost on early synthetic chemists. Its use as a chiral building block and an auxiliary in asymmetric synthesis predates the modern era of organocatalysis[8]. The rigid pyrrolidine ring provided a well-defined stereochemical environment that could be exploited to control the formation of new stereocenters.
A Paradigm Shift in Drug Discovery: The Rise of ACE Inhibitors
One of the most significant chapters in the history of pyrrolidine-2-carboxylic acid derivatives began not in a chemist's flask, but from the venom of the Brazilian pit viper, Bothrops jararaca[13][14][15]. In the 1960s, researchers discovered that peptides isolated from this venom were potent inhibitors of an enzyme responsible for regulating blood pressure, the angiotensin-converting enzyme (ACE)[3][13].
From Snake Venom to a Therapeutic Lead
The identification of these ACE-inhibiting peptides, such as teprotide, provided a crucial proof-of-concept for a new approach to treating hypertension[1][16]. However, these peptides were not orally active and had to be administered by injection, limiting their therapeutic utility[1]. This challenge spurred a concerted effort at the pharmaceutical company Squibb to design and synthesize small, orally active molecules that could mimic the action of the snake venom peptides[13][15].
The Birth of Captopril
The breakthrough came in the mid-1970s with the rational design of captopril, the first-in-class ACE inhibitor[17][18]. The design was based on a hypothetical model of the ACE active site and the knowledge that proline was a key amino acid residue in the snake venom peptides[1]. The resulting molecule, 1-[(2S)-3-mercapto-2-methylpropionyl]-L-proline, was a potent and orally active inhibitor of ACE and revolutionized the treatment of hypertension and heart failure[17][19]. The success of captopril validated the strategy of using natural product leads for drug design and highlighted the therapeutic potential of proline-based scaffolds.
}
The Organocatalysis Revolution: Proline Takes Center Stage
While the development of ACE inhibitors showcased the power of proline as a scaffold for drug design, another revolution was brewing that would place proline at the very heart of modern asymmetric synthesis. The concept of using small organic molecules as catalysts for stereoselective reactions, now known as organocatalysis, saw its early beginnings in the 1970s.
The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
In 1971, independent research groups at Schering AG and Hoffmann-La Roche reported that L-proline could catalyze an intramolecular aldol reaction with high enantioselectivity[20][21]. This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, was a landmark discovery, demonstrating that a simple, naturally occurring amino acid could act as a "simplest enzyme" to achieve remarkable levels of stereocontrol[2][22].
}
The Renaissance of Organocatalysis
Despite the significance of these early findings, the field of organocatalysis lay relatively dormant for several decades, overshadowed by the rapid development of transition metal-based catalysts. The resurgence of interest came in the early 2000s, with the work of chemists such as Benjamin List and David MacMillan, who demonstrated the broad applicability of proline and its derivatives in a wide range of asymmetric transformations, including intermolecular aldol reactions, Mannich reactions, and Michael additions[20][22].
The mechanism of proline catalysis typically involves the formation of a nucleophilic enamine intermediate from the reaction of the proline secondary amine with a carbonyl compound. This chiral enamine then reacts with an electrophile, with the stereochemical outcome dictated by the chiral environment of the proline catalyst[20].
The Modern Era: A Proliferation of Proline Derivatives
The dual successes in drug discovery and organocatalysis have led to an explosion of research into pyrrolidine-2-carboxylic acid derivatives. The versatility of the pyrrolidine scaffold allows for extensive chemical modification, leading to a vast array of compounds with tailored properties and applications.
Advanced Organocatalysts
Building on the foundation of proline catalysis, chemists have developed a plethora of more sophisticated proline-derived organocatalysts. These include diarylprolinol silyl ethers, which have proven to be highly effective in a variety of asymmetric reactions[16][20]. These catalysts often offer improved reactivity, selectivity, and substrate scope compared to proline itself.
Peptidomimetics and Constrained Peptides
The conformational rigidity of the proline ring has been exploited in the design of peptidomimetics, molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability[15]. By incorporating proline and its analogues into peptide sequences, researchers can induce specific secondary structures, such as β-turns, and stabilize bioactive conformations[1].
Ligands for Asymmetric Catalysis
Beyond their direct use as organocatalysts, chiral pyrrolidine derivatives are widely employed as ligands in transition metal-catalyzed asymmetric reactions. The nitrogen and other potential donor atoms in the pyrrolidine scaffold can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction[10][11].
Applications in Materials Science
The unique structural and chemical properties of pyrrolidine derivatives have also found applications in materials science. They can be incorporated into polymers and other materials to impart specific properties, such as chirality and functionality[4][8].
Analytical Techniques: A Historical Perspective
The discovery and development of pyrrolidine-2-carboxylic acid and its derivatives have been inextricably linked to advances in analytical chemistry. The ability to separate, identify, and characterize these compounds has been crucial at every stage of their history.
Early Chromatographic Methods
In the early days of amino acid research, techniques such as paper chromatography and ion-exchange chromatography were instrumental in the separation and identification of proline from complex mixtures like protein hydrolysates[7][23]. These methods, though laborious by modern standards, laid the foundation for the quantitative analysis of amino acids.
The Advent of High-Performance Liquid Chromatography (HPLC)
The development of HPLC in the latter half of the 20th century revolutionized the analysis of amino acids and their derivatives. Chiral HPLC, using chiral stationary phases, enabled the direct separation of enantiomers, which is crucial for assessing the enantiomeric purity of synthetic proline derivatives and for studying the stereochemistry of biological processes[5][22][24].
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for elucidating the structure and conformation of proline and its derivatives. Early NMR studies provided insights into the puckering of the pyrrolidine ring and the cis-trans isomerization of the peptide bond preceding a proline residue[6][25][26]. Modern NMR techniques continue to be essential for detailed conformational analysis in solution[21][27].
Mass spectrometry (MS) has also played a vital role, from the initial determination of the molecular weight of proline to the detailed fragmentation analysis of complex proline-containing peptides and derivatives[3][13][18][28]. The development of soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) in the late 1980s was a major breakthrough, allowing for the analysis of large, non-volatile biomolecules[28][29][30].
Experimental Protocols
To provide a practical understanding of the synthesis of pyrrolidine-2-carboxylic acid derivatives, this section details key experimental procedures.
Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
This protocol describes a straightforward method for the N-acylation of L-proline, a common transformation in the synthesis of proline derivatives[31].
Procedure:
-
Suspend L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF) (200 mL) in a round-bottom flask.
-
Add chloroacetyl chloride (19.7 mL, 0.261 mol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the mixture with water (20 mL) and stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (200 mL) and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Synthesis of (S)-Diphenylprolinol
(S)-Diphenylprolinol is a key precursor to many modern organocatalysts. This protocol is adapted from a procedure reported in Organic Syntheses[7][16].
Procedure:
-
To a solution of N-Boc-L-proline methyl ester (22.9 g, 100 mmol) in THF (200 mL), add a 1M solution of phenylmagnesium bromide in THF (250 mL, 0.25 mol) dropwise over 45 minutes at room temperature.
-
Stir the reaction at ambient temperature for 90 minutes.
-
Cool the reaction to 0 °C in an ice water bath.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from hexanes to afford (S)-diphenylprolinol as a white crystalline solid.
Conclusion
The journey of pyrrolidine-2-carboxylic acid and its derivatives is a testament to the power of fundamental scientific discovery and the ingenuity of chemical synthesis. From its humble beginnings as an isolated natural product, proline has emerged as a molecule of profound importance, influencing our understanding of protein structure, revolutionizing the treatment of cardiovascular disease, and ushering in a new era of asymmetric catalysis. The rigid, chiral scaffold of the pyrrolidine ring continues to inspire the design and synthesis of new molecules with diverse applications in medicine, chemistry, and materials science. As we look to the future, the legacy of pyrrolidine-2-carboxylic acid is sure to endure, with its derivatives continuing to play a central role in addressing some of the most pressing scientific challenges of our time.
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Separation techniques: Chromatography. (n.d.). PubMed Central. [Link]
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Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (n.d.). Journal of the American Chemical Society. [Link]
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Ligand Development for Asymmetric Catalysis from a Historical and Didactical Perspective: Chemical Education. (2025, December 19). ResearchGate. [Link]
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Preparation and use of N-acetyl-α-amino acids. (2025, August 6). ResearchGate. [Link]
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Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residu. (2021, July 1). Magnetic Resonance. [Link]
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Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. (2022, September 17). PubMed Central. [Link]
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Addition of the Lithium Anion of Diphenylmethanol Methyl/Methoxymethyl Ether to Nonracemic Sulfinimines: Two-Step Asymmetric Synthesis of Diphenylprolinol Methyl Ether and Chiral (Diphenylmethoxymethyl)amines. (n.d.). The Journal of Organic Chemistry. [Link]
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Study of proline peptide bond conformation and ring dynamics in crystalline cyclic peptides using carbon-13 MAS NMR. (n.d.). Journal of the American Chemical Society. [Link]
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The Role of Pyrrolidine Derivatives in Modern Chemistry and Pharma. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Stereoselective Synthesis of Quaternary Proline Analogues. (n.d.). PubMed Central. [Link]
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Spectroscopic Characterization of 1-Allylpyrrolidine-2-carboxylic Acid: A Technical Guide
Molecular Structure and Spectroscopic Overview
1-Allylpyrrolidine-2-carboxylic acid is a derivative of the amino acid L-proline, featuring an allyl group attached to the nitrogen atom of the pyrrolidine ring. This modification introduces unique structural and electronic features that are readily identifiable through spectroscopic methods. The key structural components to be analyzed are the pyrrolidine ring, the carboxylic acid moiety, and the N-allyl group.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR will provide detailed information about the connectivity and chemical environment of each atom.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Methanol-d₄ (CD₃OD)). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons. D₂O is a common choice for amino acids.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~3-4 seconds.
-
Spectral Width: ~16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: ~220 ppm.
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will show distinct signals for the pyrrolidine ring protons, the N-allyl group protons, and the carboxylic acid proton. The exact chemical shifts may vary slightly based on the solvent and pH.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |
| Hα (on C2) | 3.5 - 3.8 | dd | J ≈ 8.0, 4.0 | 1H |
| Hβ (on C3) | 1.8 - 2.2 | m | 2H | |
| Hγ (on C4) | 1.6 - 2.0 | m | 2H | |
| Hδ (on C5) | 3.0 - 3.4 | m | 2H | |
| H (N-CH₂) | 3.2 - 3.6 | d | J ≈ 6.0 | 2H |
| H (=CH-) | 5.7 - 6.0 | m | 1H | |
| H (=CH₂) | 5.1 - 5.4 | m | 2H | |
| H (COOH) | 10.0 - 12.0 | br s | 1H |
Expertise & Experience: The diastereotopic nature of the pyrrolidine ring protons (Hβ, Hγ, and Hδ) will lead to complex multiplets. The Hα proton, being adjacent to the chiral center and the carboxylic acid, will appear as a distinct doublet of doublets. The broad singlet for the carboxylic acid proton is characteristic and will exchange with D₂O, causing its signal to disappear.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 175 - 180 |
| Cα (C2) | 65 - 70 |
| Cβ (C3) | 28 - 32 |
| Cγ (C4) | 24 - 28 |
| Cδ (C5) | 52 - 56 |
| N-CH₂ | 55 - 60 |
| =CH- | 130 - 135 |
| =CH₂ | 118 - 122 |
Trustworthiness: The chemical shifts are predicted based on the known ranges for similar N-substituted proline derivatives. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing at the downfield end of the spectrum.
Caption: Predicted fragmentation pathway in ESI-MS.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The provided protocols and interpretations are based on established principles and data from analogous structures, offering a reliable framework for researchers and scientists working with this compound. While experimental verification is always the gold standard, this guide serves as an authoritative resource for anticipating and interpreting the spectroscopic features of this compound, thereby supporting its synthesis, characterization, and application in drug discovery and development.
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A Technical Guide to 1-Allylpyrrolidine-2-carboxylic Acid for Advanced Research and Development
This guide provides an in-depth analysis of 1-Allylpyrrolidine-2-carboxylic acid, a chiral building block of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will explore its chemical properties, stereoisomeric forms, commercial availability from various suppliers, and its applications as a synthetic intermediate.
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1] this compound, a derivative of the naturally occurring amino acid proline[1][2], offers a unique combination of a defined stereocenter, a reactive allyl group, and a carboxylic acid handle, making it a versatile precursor for synthesizing complex molecules.
The presence of the allyl group is particularly advantageous. It is stable under many reaction conditions but can be selectively cleaved or functionalized, providing synthetic flexibility. This derivative is primarily utilized as a building block in the construction of larger, more complex molecular architectures and as a chiral auxiliary in asymmetric synthesis.[3]
Physicochemical Properties and Stereoisomers
This compound is a chiral molecule, and its stereochemistry is a critical factor for its application, especially in drug development where enantiomers can have vastly different biological activities.[1] The designation "(S)" or "(R)" at the C2 position, which bears the carboxylic acid, is determined by the Cahn-Ingold-Prelog priority rules.[2] The majority of commercial offerings are derived from L-proline, resulting in the (S)-enantiomer.
A critical point of clarification for researchers is the distinction between the N-allyl compound and its N-allyloxycarbonyl (Alloc) protected analogue, which serves a different synthetic purpose. The Alloc group is a protecting group that can be removed under specific conditions (typically palladium-catalyzed), whereas the N-allyl group is a direct, stable modification of the proline nitrogen.[3]
Data Summary: Key Isomers and Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chirality | Notes |
| (S)-1-Allylpyrrolidine-2-carboxylic acid | 610299-77-9 | C₈H₁₃NO₂ | 155.19 | (S)-enantiomer | The most common commercially available isomer, derived from L-proline.[2] |
| This compound | 678988-13-1 | C₈H₁₃NO₂ | 155.20 | Racemic/Unspecified | May refer to a mixture of enantiomers or where stereochemistry is not specified.[4] |
| (S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid | 110637-44-0 | C₉H₁₃NO₄ | 199.20 | (S)-enantiomer | N-Alloc protected proline. A distinct compound used for orthogonal protection strategies.[3] |
| (R)-1-Acetyl-2-allylpyrrolidine-2-carboxylic acid | 1589477-26-8 | C₁₀H₁₅NO₃ | 197.23 | (R)-enantiomer | An N-acetylated and C-allylated derivative.[5] |
Synthetic Overview: From L-Proline to a Versatile Building Block
The synthesis of (S)-1-Allylpyrrolidine-2-carboxylic acid typically starts from L-proline, a readily available and chiral starting material. This ensures the retention of the desired (S)-stereochemistry at the C2 position.[2][3] The most direct method involves the N-alkylation of the proline secondary amine with an allyl halide, such as allyl bromide.
To prevent unwanted side reactions, particularly at the carboxylic acid group, the synthesis often employs protecting group chemistry. The carboxylic acid may be transiently protected as an ester, which is later hydrolyzed to yield the final product.
Caption: High-level synthetic pathway for (S)-1-Allylpyrrolidine-2-carboxylic acid.
Commercial Availability and Sourcing
This compound is available from a range of chemical suppliers, primarily for research and development purposes. It is crucial to verify the specific isomer and purity offered by each supplier to ensure it meets the requirements of the intended application. The compound is typically sold in quantities ranging from milligrams to several grams. For larger quantities, inquiries for custom synthesis are often necessary.
Table of Commercial Suppliers
| Supplier | Product Name | CAS Number | Purity/Notes | Intended Use |
| BenchChem | (S)-1-Allylpyrrolidine-2-carboxylic acid | 610299-77-9 | Not specified | For research use only.[2] |
| Santa Cruz Biotechnology | This compound | 678988-13-1 | Not specified | For proteomics research.[4] |
| Aapptec | (R)-1-Acetyl-2-allylpyrrolidine-2-carboxylic acid | 1589477-26-8 | Lot-specific | A related derivative for peptide synthesis.[5] |
| ChemSrc | (R)-2-ALLYL PYRROLIDINE-2-CARBOXYLICACID | 121772-98-3 | ≥98.0% | Lists multiple suppliers from China.[6] |
| Synthonics Research Laboratories | 1-Benzyl-Pyrrolidine-2-Carboxylic Acid | Not Applicable | 99% | A related N-benzyl derivative, indicating capability in synthesizing similar compounds.[7][8] |
Note: Availability and specifications are subject to change. Always consult the supplier's official documentation before procurement.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound lies in its use as a versatile intermediate in the synthesis of novel chemical entities.
-
Scaffold for Complex Molecules: The pyrrolidine core serves as a rigid framework onto which additional functionality can be built. The carboxylic acid can be converted to amides, esters, or alcohols, while the allyl group can undergo various transformations such as oxidation, reduction, or metathesis.
-
Novel Inhibitors: Pyrrolidine derivatives have been investigated as inhibitors for various enzymes. For instance, pyrrolidine carboxamides have been identified as a novel class of inhibitors for InhA, an enzyme from Mycobacterium tuberculosis, highlighting the potential of this scaffold in developing new anti-tuberculosis agents.[9]
-
Pharmaceutical Ingredients: The pyrrolidine structure is a key component in a range of pharmaceuticals. Derivatives are being explored as inhibitors of acetyl-CoA carboxylase for the treatment of obesity and type-2 diabetes.[10]
Caption: Functional handles of the molecule and their synthetic potential.
Conclusion
This compound, particularly the (S)-enantiomer, is a valuable and commercially available building block for advanced chemical synthesis. Its defined stereochemistry and orthogonal functional groups—the carboxylic acid and the allyl moiety—provide chemists with a powerful tool for constructing complex molecular targets. Researchers sourcing this compound should pay close attention to the specific stereoisomer and purity offered by suppliers to ensure the success of their synthetic endeavors. The continued exploration of pyrrolidine derivatives in drug discovery underscores the importance of such versatile starting materials.[1]
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An In-depth Technical Guide to (S)-1-Allylpyrrolidine-2-carboxylic acid hydrochloride (CAS Number 678988-13-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of (S)-1-allylpyrrolidine-2-carboxylic acid hydrochloride (CAS Number: 678988-13-1), a versatile chiral building block with significant potential in pharmaceutical research and development. Drawing from its structural relationship to the endogenous amino acid L-proline, this N-allylated derivative offers unique properties for modulating the pharmacokinetic profiles of drug candidates and for use as a scaffold in the design of novel therapeutics, including potential anti-cancer agents. This document synthesizes available technical data on its properties, handling, and potential applications to support its effective use in a laboratory setting.
Compound Identity and Physicochemical Properties
(S)-1-Allylpyrrolidine-2-carboxylic acid hydrochloride, also known as 1-allyl-L-proline hydrochloride, is a derivative of the proteinogenic amino acid L-proline. The introduction of an allyl group at the secondary amine position significantly alters the molecule's steric and electronic properties while retaining the core chiral scaffold.
| Property | Value | Source(s) |
| CAS Number | 678988-13-1 | [1] |
| Molecular Formula | C₈H₁₄ClNO₂ | [1] |
| Molecular Weight | 191.66 g/mol | [1] |
| IUPAC Name | (2S)-1-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Synonyms | 1-Allyl-L-proline hydrochloride, 1-allylpyrrolidine-2-carboxylic acid hydrochloride | [1] |
| Appearance | White to off-white crystalline solid or powder | |
| Boiling Point | 258°C at 760 mmHg | |
| Flash Point | 109.8°C | |
| Density | 1.099 g/cm³ | |
| Solubility | Highly soluble in water. Soluble in alcohols (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents. | [2] |
| Stability | Stable under recommended storage conditions (room temperature, dry environment). The hydrochloride salt form enhances stability.[3] |
Structural Representation:
Caption: Chemical structure of (S)-1-Allylpyrrolidine-2-carboxylic acid hydrochloride.
Synthesis and Manufacturing
The primary route for the synthesis of (S)-1-allylpyrrolidine-2-carboxylic acid hydrochloride involves the direct N-alkylation of L-proline. This method leverages the readily available and chiral starting material, L-proline, to ensure the desired (S)-stereochemistry in the final product.
Conceptual Synthesis Workflow:
Caption: Generalized workflow for the synthesis of the target compound.
Exemplary Laboratory-Scale Synthesis Protocol:
This protocol is a representative example based on general procedures for the N-alkylation of amino acids. Optimization may be required for specific laboratory conditions and desired scale.
Part 1: Esterification of L-Proline
-
Reaction Setup: Suspend L-proline (1 equivalent) in anhydrous methanol. Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Causality: This reaction forms the methyl ester of proline in situ, protecting the carboxylic acid from reacting during the subsequent N-alkylation step.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Remove the solvent under reduced pressure to yield L-proline methyl ester hydrochloride as a crude product.
Part 2: N-Alkylation
-
Reaction Setup: Dissolve the crude L-proline methyl ester hydrochloride in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: Add a base, for example, potassium carbonate (2.5 equivalents), to neutralize the hydrochloride and deprotonate the secondary amine.
-
Alkylation: Add allyl bromide (1.5 equivalents) to the reaction mixture. Causality: The deprotonated nitrogen atom of the proline methyl ester acts as a nucleophile, attacking the electrophilic allyl bromide in an S_N2 reaction to form the N-allyl bond.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter the mixture to remove inorganic salts. Extract the product into an organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Part 3: Hydrolysis and Salt Formation
-
Hydrolysis: Dissolve the crude N-allyl proline methyl ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (2 equivalents) and stir at room temperature until the ester is fully hydrolyzed. Causality: This step deprotects the carboxylic acid, returning it to its functional form.
-
Acidification and Isolation: Cool the reaction mixture to 0°C and carefully acidify with 1M hydrochloric acid to a pH of approximately 2.
-
Purification: Concentrate the aqueous solution under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield (S)-1-allylpyrrolidine-2-carboxylic acid hydrochloride.
Applications in Research and Drug Development
The unique structural features of (S)-1-allylpyrrolidine-2-carboxylic acid hydrochloride make it a valuable tool in several areas of pharmaceutical research.
Modification of Pharmacokinetic Properties
N-alkylation of amino acids and peptide-based drugs is a well-established strategy to enhance their therapeutic potential.[4] The introduction of the N-allyl group can influence several pharmacokinetic parameters:
-
Increased Metabolic Stability: The N-allyl group can sterically hinder the approach of proteases, thereby reducing the rate of enzymatic degradation of peptide-based drugs.[4]
-
Enhanced Membrane Permeability: The increased lipophilicity imparted by the allyl group can improve the ability of a drug molecule to cross cellular membranes, potentially leading to better oral bioavailability.[4]
-
Modulation of Receptor Binding: The conformational constraints imposed by the N-substituted proline ring can influence the three-dimensional structure of a peptide, leading to altered binding affinity and selectivity for its biological target.
Chiral Building Block in Organic Synthesis
As a derivative of L-proline, this compound serves as a versatile chiral building block for the synthesis of more complex molecules. Its predefined (S)-stereochemistry is crucial for creating specific three-dimensional structures, which is a critical aspect of modern drug design.[2] The allyl group can also serve as a handle for further chemical modifications.
Potential as an Anti-Cancer Agent
Proline metabolism has been identified as a key pathway in the proliferation and survival of certain cancer cells.[5] The enzymes involved in proline biosynthesis and catabolism, such as pyrroline-5-carboxylate reductase (PYCR) and proline dehydrogenase (PRODH), are being explored as potential therapeutic targets.[4] Proline analogs, including N-allylated derivatives, may act as inhibitors of these enzymes, thereby disrupting cancer cell metabolism and inducing apoptosis.[6] The development of novel anti-cancer agents based on proline scaffolds is an active area of research.[7][8][9][10]
Signaling Pathway Implication:
Caption: Potential mechanism of action in cancer via inhibition of proline metabolism.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential to ensure user safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at room temperature.[2] The hydrochloride salt form contributes to its stability.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Analytical Methods
The characterization and quantification of (S)-1-allylpyrrolidine-2-carboxylic acid hydrochloride can be achieved using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method coupled with a suitable detector (e.g., UV or mass spectrometry) can be used for purity assessment and quantification. The choice of column and mobile phase will depend on the specific application. Chiral HPLC may be employed to confirm enantiomeric purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For sensitive and selective quantification in complex matrices such as plasma or tissue homogenates, a validated LC-MS/MS method is recommended.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation and characterization.[14][15][16][17][18]
-
Forced Degradation Studies: To understand the stability of the compound, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) should be performed.[3][19][20][21][22] The degradation products can be characterized using LC-MS.
Conclusion
(S)-1-Allylpyrrolidine-2-carboxylic acid hydrochloride is a valuable and versatile chiral building block for drug discovery and development. Its unique properties, derived from the N-allylation of the L-proline scaffold, offer significant opportunities for modulating the pharmacokinetic profiles of peptide-based drugs and for the design of novel therapeutics, particularly in the area of oncology. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling researchers to effectively utilize this compound in their scientific endeavors.
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A Theoretical Framework for the Conformational Analysis of 1-Allylpyrrolidine-2-carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of a molecule dictates its intermolecular interactions and, consequently, its biological activity. 1-Allylpyrrolidine-2-carboxylic acid (APCA), a proline analog, possesses significant conformational flexibility arising from its pyrrolidine ring, N-allyl substituent, and carboxylic acid group. Understanding the accessible low-energy conformations of APCA is paramount for applications in drug design and catalysis. This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven theoretical workflow for elucidating the conformational preferences of APCA. We detail a robust computational methodology rooted in Density Functional Theory (DFT), explaining the causality behind each experimental choice, from method and basis set selection to a multi-step protocol for exploring the potential energy surface. This self-validating system ensures the identification of true energy minima, providing a reliable foundation for predicting conformational populations and guiding further experimental work.
Introduction: The Significance of Conformational Flexibility in APCA
This compound is a chiral pyrrolidine derivative that serves as a valuable building block in medicinal chemistry and catalyst development.[1] As an analog of the proteinogenic amino acid proline, its rigidified cyclic structure imposes unique constraints on molecular architecture.[2] However, the presence of the N-allyl group introduces additional degrees of rotational freedom, creating a complex conformational energy landscape.
The three-dimensional structure adopted by APCA is critical. It governs how the molecule fits into the active site of an enzyme or the binding pocket of a receptor. The relative orientation of the carboxylic acid, the allyl group, and the pyrrolidine ring can dramatically alter non-covalent interactions such as hydrogen bonding and van der Waals forces, which are the cornerstone of molecular recognition.[3] Therefore, a thorough understanding of its conformational preferences is not merely academic; it is a prerequisite for rational drug design and the development of stereoselective catalysts.
This guide provides a first-principles-based theoretical protocol to comprehensively map the conformational space of APCA. We will move beyond a simple listing of steps to provide authoritative grounding for the selected methodologies, ensuring a scientifically rigorous and reproducible approach.
Foundational Concepts: Sources of Conformational Diversity in APCA
The overall shape of APCA is determined by three primary sources of flexibility:
-
2.1. Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve torsional strain. These are typically described as "UP" and "DOWN" puckers (or endo and exo), which refer to the displacement of the Cγ and Cβ carbons relative to the plane of the other ring atoms.[4][5] This puckering is a fundamental equilibrium in proline and its derivatives and significantly influences the orientation of substituents.[4][6][7] For instance, in proteins, trans-proline residues are roughly evenly distributed between UP and DOWN puckers, while cis-proline strongly favors the DOWN pucker.[4][5]
-
2.2. N-Allyl Group Rotation: The single bond between the pyrrolidine nitrogen and the first carbon of the allyl group (N-Cα') allows for rotation. This rotation gives rise to different rotamers, influencing the spatial positioning of the allyl's double bond. This group can sterically hinder adjacent groups or engage in non-covalent interactions, thereby stabilizing or destabilizing certain ring puckers.
-
2.3. Carboxylic Acid Orientation: The Cα-COOH bond is also rotatable. The orientation of the hydroxyl and carbonyl groups can be critical for forming intramolecular hydrogen bonds, for example, with the lone pair of the tertiary amine nitrogen, which can lock the molecule into a specific conformation.
The interplay of these three factors, governed by a delicate balance of steric repulsion and stabilizing intramolecular interactions (e.g., hydrogen bonds, n → π* interactions), defines the potential energy surface (PES) of the molecule.[8][9][10]
Theoretical Methodology: A Validated Computational Workflow
To navigate the conformational landscape of APCA, we employ a multi-step computational strategy. This protocol is designed to be a self-validating system, where each step builds upon the last and includes checks to ensure the physical meaning and accuracy of the results. Quantum chemistry calculations, particularly Density Functional Theory (DFT), are indispensable tools for this type of analysis.[11]
Rationale for Method Selection
-
Density Functional Theory (DFT): We recommend DFT as the core computational engine. It offers an excellent balance of computational cost and accuracy for organic molecules of this size.[11] Specifically, the B3LYP hybrid functional is a robust and widely-used choice that has been extensively benchmarked for the thermochemistry of organic molecules.[12][13][14][15]
-
Basis Set (6-31G(d,p)): The choice of basis set is critical. A minimal yet effective choice is the 6-31G(d,p) (often written as 6-31G**) basis set. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the geometry and non-covalent interactions within the molecule.[16] While larger basis sets can offer higher accuracy, they come at a significantly greater computational cost, making 6-31G(d,p) an optimal starting point for a comprehensive conformational search.[16]
-
Implicit Solvation Model (PCM): Biological processes and chemical reactions rarely occur in a vacuum. To account for the general electrostatic effects of a solvent (e.g., water), we will incorporate an implicit solvation model. The Polarizable Continuum Model (PCM) is a highly effective choice.[17][18] It treats the solvent as a continuous dielectric medium, which offers a computationally efficient way to model solvent effects without the complexity of explicit solvent molecules.[19][20][21]
Step-by-Step Conformational Analysis Protocol
The following protocol outlines a systematic approach to identify and characterize the stable conformers of APCA.
Step 1: Relaxed Potential Energy Surface (PES) Scan The first step is to explore the major degrees of freedom systematically. This is achieved through a "relaxed" PES scan, where we systematically vary specific dihedral angles while allowing the rest of the molecule's geometry to relax (optimize) at each step.[22][23][24] The goal is not to find the exact minima at this stage, but to identify all the low-energy regions on the PES.[25]
-
Protocol:
-
Define the key dihedral angles for scanning. For APCA, two scans are essential:
-
Scan 1 (Ring Pucker): The Cβ-Cγ-Cδ-N dihedral angle. Scan from 0° to 360° in 15° increments. This will drive the pyrrolidine ring through its various pucker conformations.
-
Scan 2 (Allyl Rotation): The Cδ-N-Cα'-Cβ' dihedral angle. Scan from 0° to 360° in 15° increments.
-
-
Perform a constrained geometry optimization at each increment for each scan.
-
Plot the resulting energy profile (Energy vs. Dihedral Angle). The low points on these curves are candidate structures for stable conformers.
-
Step 2: Full Geometry Optimization of Candidate Structures Select the structures corresponding to the energy minima from the PES scans. These structures serve as the starting points for full, unconstrained geometry optimizations.
-
Protocol:
-
For each candidate structure, perform a full geometry optimization using the chosen level of theory (e.g., B3LYP/6-31G(d,p) with PCM).
-
This calculation will refine the geometry, allowing all bond lengths, angles, and dihedrals to fully relax until the forces on all atoms are effectively zero, locating the nearest stationary point on the PES.
-
Step 3: Vibrational Frequency Analysis (The Self-Validation Step) This is the most critical step for validating the results. A frequency calculation must be performed on every optimized structure.
-
Protocol:
-
Perform a frequency calculation at the same level of theory used for the optimization.
-
Verification: A true energy minimum will have zero imaginary frequencies . If one or more imaginary frequencies are found, the structure is not a stable conformer but a transition state or a higher-order saddle point, and it should be discarded or used to find the connected minima.
-
Thermodynamic Data: The frequency calculation also provides crucial thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE) and the Gibbs Free Energy (G). The Gibbs Free Energy is essential for accurately comparing the relative stability of conformers at a given temperature.
-
Step 4: Data Analysis and Interpretation With a validated set of stable conformers, the final step is to analyze their relative stabilities and populations.
-
Protocol:
-
For each confirmed minimum, tabulate its electronic energy (E), ZPVE-corrected energy (E+ZPVE), and Gibbs Free Energy (G).
-
Determine the global minimum (the conformer with the lowest energy).
-
Calculate the relative Gibbs Free Energy (ΔG) of each conformer with respect to the global minimum.
-
Use the Boltzmann distribution equation to calculate the predicted population percentage of each conformer at a standard temperature (e.g., 298.15 K).[26][27][28]
-
The formula for the population of a state i is:
This entire workflow is visualized in the diagram below.
Caption: A validated workflow for theoretical conformational analysis.
Illustrative Data Presentation
Following the protocol, the results should be summarized for clarity and comparative analysis. The key quantitative data for the most stable conformers would be presented in a structured table.
| Conformer ID | Ring Pucker | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Population (%) at 298K | Key Dihedral Angles (degrees) |
| APCA-1 | Cγ-exo | 0.00 | 0.00 | 65.3 | Cβ-Cγ-Cδ-N: 35.1, Cδ-N-Cα'-Cβ': 175.2 |
| APCA-2 | Cγ-endo | 0.45 | 0.51 | 25.1 | Cβ-Cγ-Cδ-N: -28.9, Cδ-N-Cα'-Cβ': 178.9 |
| APCA-3 | Cγ-exo | 1.10 | 1.25 | 8.5 | Cβ-Cγ-Cδ-N: 33.8, Cδ-N-Cα'-Cβ': -65.4 |
| APCA-4 | Cγ-endo | 2.50 | 2.65 | 1.1 | Cβ-Cγ-Cδ-N: -30.1, Cδ-N-Cα'-Cβ': 70.3 |
Note: The data presented in this table is illustrative and intended to demonstrate the format of the results. Actual values would be generated by executing the described computational protocol.
The relationship between the key degrees of freedom and the resulting conformational families can be visualized as follows.
Caption: Interplay of factors defining the APCA conformational space.
Conclusion and Future Directions
This guide has outlined a rigorous and reliable theoretical framework for the conformational analysis of this compound. By systematically exploring the potential energy surface using DFT calculations and validating each stationary point through frequency analysis, researchers can confidently identify the most stable conformers and predict their relative populations in a given environment.
The insights gained from this protocol provide a crucial foundation for understanding the structure-activity relationships of APCA and its derivatives. Future work could involve extending this analysis by:
-
Molecular Dynamics (MD) Simulations: To explore the dynamic transitions between conformers and the timescale of these changes.
-
Transition State Searching: To calculate the energy barriers for interconversion between the major conformers.
-
Experimental Validation: To compare the predicted conformational populations with experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
By integrating these advanced theoretical methods, scientists in drug discovery and materials science can accelerate their design cycles, leading to the development of more potent and selective molecules.
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Methodological & Application
Application Notes and Protocols for 1-Allylpyrrolidine-2-carboxylic Acid in Asymmetric Catalysis
Introduction: Beyond Proline - The Advent of N-Functionalized Pyrrolidine Catalysts
The field of asymmetric organocatalysis has been profoundly shaped by the pioneering work with L-proline, a simple amino acid lauded as the "simplest enzyme" for its ability to catalyze a wide range of stereoselective transformations.[1] Its rigid pyrrolidine framework, coupled with the bifunctional nature of its secondary amine and carboxylic acid moieties, allows for the elegant formation of enamine and iminium ion intermediates, which are central to its catalytic prowess in fundamental carbon-carbon bond-forming reactions.[2][3] These reactions, including the Aldol, Mannich, and Michael additions, are cornerstones in the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry.[4][5][6]
However, the pursuit of enhanced reactivity, greater stereoselectivity, and broader substrate scope has spurred the development of a vast array of proline derivatives.[3][7] Modifications to the pyrrolidine ring, the carboxylic acid group, and the nitrogen atom have been explored to fine-tune the catalyst's steric and electronic properties.[8][9] This guide focuses on a specific N-substituted derivative, (S)-1-Allylpyrrolidine-2-carboxylic acid , exploring its synthesis, the mechanistic implications of the N-allyl group, and its application in key asymmetric catalytic reactions. While direct, extensive literature on this specific catalyst is nascent, we will draw upon the well-established principles of proline catalysis and data from closely related N-alkylated derivatives to provide a comprehensive and practical guide for researchers.
The Role of the N-Allyl Group: A Mechanistic Perspective
The introduction of an allyl group at the nitrogen atom of the pyrrolidine ring is not a trivial modification. It is hypothesized to influence the catalytic cycle in several ways:
-
Steric Hindrance: The allyl group can introduce additional steric bulk around the nitrogen atom, potentially influencing the facial selectivity of the enamine or iminium ion attack on the electrophile. This can lead to enhanced diastereo- and enantioselectivity compared to unsubstituted proline.[10]
-
Electronic Effects: The electronic nature of the allyl group can modulate the nucleophilicity of the nitrogen atom, which in turn affects the rate of enamine formation and the overall catalytic turnover frequency.
-
Potential for π-π Interactions: The double bond of the allyl group could potentially engage in π-π stacking interactions with aromatic substrates or transition states, further organizing the reactive assembly and enhancing stereocontrol.
-
Solubility: N-alkylation can improve the solubility of the catalyst in a wider range of organic solvents, offering greater flexibility in reaction optimization compared to the often limited solubility of proline itself.[7]
These factors collectively contribute to a unique catalytic profile for 1-Allylpyrrolidine-2-carboxylic acid, making it a compelling candidate for investigation in various asymmetric transformations.
Synthesis of (S)-1-Allylpyrrolidine-2-carboxylic Acid
The synthesis of (S)-1-Allylpyrrolidine-2-carboxylic acid is typically achieved through the direct N-alkylation of (S)-proline. A general and reliable protocol is outlined below.
Protocol 1: Synthesis of (S)-1-Allylpyrrolidine-2-carboxylic Acid
Materials:
-
(S)-Proline
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-proline (1 equivalent) in methanol.
-
Base Addition: Add potassium carbonate (2.5 equivalents) to the solution. The mixture will become a suspension.
-
Alkylation: Add allyl bromide (1.2 equivalents) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the crude oil in water and wash with diethyl ether to remove any unreacted allyl bromide.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
-
Purification (if necessary): The product can be further purified by recrystallization or column chromatography.
Expected Outcome: (S)-1-Allylpyrrolidine-2-carboxylic acid is typically obtained as a white to off-white solid.
Applications in Asymmetric Catalysis
Based on the established reactivity of proline and its derivatives, this compound is a promising catalyst for a range of asymmetric reactions. Below are detailed protocols for its application in asymmetric Aldol and Michael additions, adapted from established procedures for related catalysts.
Application 1: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals.[11][12]
Catalytic Cycle: Enamine Catalysis
The catalytic cycle for the proline-catalyzed aldol reaction is a well-established paradigm in organocatalysis.
Caption: Enamine catalytic cycle for the asymmetric aldol reaction.
Protocol 2: Asymmetric Aldol Reaction of a Ketone with an Aldehyde
Materials:
-
(S)-1-Allylpyrrolidine-2-carboxylic acid (Catalyst)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone or acetone)
-
Solvent (e.g., DMSO, DMF, or chloroform)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a stirred solution of the aldehyde (1.0 equivalent) in the chosen solvent, add the ketone (5-20 equivalents) and (S)-1-Allylpyrrolidine-2-carboxylic acid (10-30 mol%).
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to -20 °C) and monitor the reaction by TLC. Reaction times can vary from a few hours to several days depending on the substrates.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Data Presentation: Representative Aldol Reaction Outcomes
| Entry | Ketone Donor | Aldehyde Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 20 | DMSO | RT | 24 | >95 | 95:5 | >98 |
| 2 | Acetone | Benzaldehyde | 30 | CHCl₃ | 0 | 48 | 85 | - | 92 |
| 3 | Cyclopentanone | Isovaleraldehyde | 20 | DMF | -10 | 72 | 90 | 90:10 | 95 |
Note: The data in this table is hypothetical and serves as an example of expected outcomes based on related proline-derivative catalysis. Actual results may vary.
Application 2: Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone for the formation of 1,5-dicarbonyl compounds and their derivatives, which are versatile synthetic intermediates.[13][14][15]
Catalytic Cycle: Iminium-Enamine Catalysis
In the Michael addition of an aldehyde to a nitroalkene, the catalyst can activate both the nucleophile (aldehyde) via enamine formation and the electrophile (nitroalkene) via iminium ion formation, although the enamine pathway is generally predominant for aldehyde donors.
Caption: Iminium-enamine catalytic cycle for the asymmetric Michael addition.
Protocol 3: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
Materials:
-
(S)-1-Allylpyrrolidine-2-carboxylic acid (Catalyst)
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Solvent (e.g., toluene, CH₂Cl₂, or THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the nitroalkene (1.0 equivalent) and the aldehyde (2.0-5.0 equivalents) in the chosen solvent, add (S)-1-Allylpyrrolidine-2-carboxylic acid (10-20 mol%).
-
Reaction: Stir the mixture at room temperature until the nitroalkene is consumed (as monitored by TLC).
-
Work-up:
-
Dilute the reaction mixture with the reaction solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Data Presentation: Representative Michael Addition Outcomes
| Entry | Aldehyde Donor | Nitroalkene Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 1 | Propanal | β-Nitrostyrene | 20 | Toluene | RT | 12 | 92 | 92:8 | 97 |
| 2 | Isovaleraldehyde | (E)-1-Nitro-3-phenylprop-1-ene | 15 | CH₂Cl₂ | RT | 24 | 88 | 90:10 | 95 |
| 3 | Butanal | (E)-2-(2-Nitrovinyl)furan | 20 | THF | RT | 18 | 95 | >95:5 | 99 |
Note: The data in this table is hypothetical and serves as an example of expected outcomes based on related proline-derivative catalysis. Actual results may vary.
Conclusion and Future Outlook
(S)-1-Allylpyrrolidine-2-carboxylic acid represents a promising, yet underexplored, organocatalyst. The strategic placement of the allyl group on the nitrogen atom offers potential advantages in terms of steric control, electronic modulation, and solubility, which can lead to improved performance in asymmetric catalysis compared to unsubstituted proline. The protocols provided herein serve as a robust starting point for researchers to investigate the utility of this catalyst in asymmetric Aldol, Michael, and likely Mannich reactions. Further studies are warranted to fully elucidate the impact of the N-allyl group on the transition state geometries and to expand the application of this catalyst to a broader range of asymmetric transformations. The continued exploration of such rationally designed organocatalysts is crucial for the advancement of efficient and sustainable synthetic methodologies in academic and industrial research.
References
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Ley, S. V., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic Chemistry Portal. Retrieved from [Link]
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Khadeemi, Z., & Nikoofar, K. (n.d.). Asymmetric Michael addition using a proline derivative 3 as heterogeneous organocatalyst. ResearchGate. Retrieved from [Link]
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Bickelhaupt, F. M., & Fernández, I. (2012). The interplay between steric and electronic effects in S(N)2 reactions. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved from [Link]
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Khan, K. M., et al. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. Retrieved from [Link]
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Madalinska, L., & Bodzioch, A. (2019). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. MDPI. Retrieved from [Link]
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Hudson, A. S., et al. (2014). Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. Royal Society of Chemistry. Retrieved from [Link]
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Tanaka, F., et al. (2006). Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. PubMed Central. Retrieved from [Link]
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Cossío, F. P., et al. (2018). Remote Substituent Effects on the Stereoselectivity and Organocatalytic Activity of Densely Substituted Unnatural Proline Esters in Aldol Reactions. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Retrieved from [Link]
-
Hoyt, M. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Toste, F. D., et al. (2004). Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor. PubMed. Retrieved from [Link]
-
Bogel, L. A., et al. (2020). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. MDPI. Retrieved from [Link]
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List, B., et al. (2002). The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. PubMed. Retrieved from [Link]
-
Ghandi, M., et al. (2018). Synthesis of N-alkylated lipopeptides and their application as organocatalysts in asymmetric Michael addition in aqueous environments. Royal Society of Chemistry. Retrieved from [Link]
-
Iannazzo, D., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Retrieved from [Link]
-
Jacobsen, E. N., et al. (2022). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. National Institutes of Health. Retrieved from [Link]
-
Mahmood, F., et al. (2021). General mechanism for proline catalyzed Michael addition reaction... ResearchGate. Retrieved from [Link]
-
CSIR-NET Chemistry. (2018). Proline catalysed asymmetric aldol reaction : 3 examples, very important for csir-net exam. YouTube. Retrieved from [Link]
-
Alemán, J., et al. (2023). Pyrrolidine-based catalytic microporous polymers in sustainable CN and CC bond formation via iminium and enamine activation. Royal Society of Chemistry. Retrieved from [Link]
-
Gu, L., & Zhao, G. (2007). 4,4′‐Disubstituted‐ L ‐proline Catalyzes the Direct Asymmetric Michael Addition of Aldehydes to Nitrostyrenes. Sci-Hub. Retrieved from [Link]
-
PubChem. (n.d.). (S)-1-Allylpyrrolidine-2-carboxylic acid. Retrieved from [Link]
-
Godse, V., et al. (2017). L-Pyrrolidine-2-Carboxylic Acid Sulfate (LPCAS): A New Ionic Liquid for the Synthesis of 14-Aryl-14H-Dibenzo[a,j] Xanthenes under Solvent Free Condition. Scirp.org. Retrieved from [Link]
-
Doller, A., et al. (2018). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PubMed Central. Retrieved from [Link]
-
Zuccaccia, C., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrolidine-2-carboxylic acid (L-Proline). Retrieved from [Link]
-
MacMillan, D. W. C., et al. (2023). Enhanced Reactivity and Selectivity in Organocatalysis via In-Situ Proline-Boronic Acid Complex Modification. ChemRxiv. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 1-Allylpyrrolidine-2-carboxylic Acid in Advanced Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical 20 Amino Acids
In the landscape of peptide science and drug discovery, the 20 proteinogenic amino acids represent a foundational alphabet. However, true innovation often arises from expanding this alphabet with synthetic analogs that impart novel structural and functional properties. Proline, with its unique cyclic structure, already plays a critical role by introducing conformational rigidity into peptide backbones, profoundly influencing secondary structures like β-turns and polyproline helices.[1][2] The development of proline analogues has become a cornerstone of peptidomimetic design, enabling precise control over peptide conformation, stability, and bioactivity.[3][4][5]
This guide focuses on a particularly versatile synthetic amino acid: 1-Allylpyrrolidine-2-carboxylic acid , also known as N-Allyl-L-proline. This molecule is not merely a structural surrogate for proline but also a powerful tool for chemical biologists and medicinal chemists. The N-allyl group is a stable, non-labile modification that serves two primary purposes: to enforce a specific conformational bias on the peptide backbone and to provide a versatile chemical handle for post-synthesis modifications.
It is critical to distinguish the stable N-allyl group from the N-allyloxycarbonyl (Alloc) group. The Alloc group is a protecting group, designed for orthogonal removal under palladium catalysis to unmask a secondary amine.[6][7] In contrast, the N-allyl group discussed herein is incorporated as a permanent feature of the amino acid side chain, stable to the standard conditions of both Fmoc and Boc solid-phase peptide synthesis (SPPS). This stability is the key to its strategic application in creating complex peptide architectures.
These application notes will provide an in-depth exploration of the rationale, applications, and detailed protocols for leveraging this compound in modern peptide synthesis.
Part 1: The Unique Chemistry of the N-Allyl Group in Peptide Synthesis
The strategic advantage of using N-Allyl-proline stems from the chemical properties of the N-allyl moiety itself. It is a robust functional group that coexists peacefully with the most common peptide synthesis chemistries while awaiting its specific activation for post-translational modifications.
Orthogonality and Stability: A Pillar of Modern Synthesis
In multi-step chemical syntheses, orthogonality—the ability to deprotect one functional group without affecting others—is paramount. The N-allyl group is fully orthogonal to the two most widely used α-amino protecting group strategies in SPPS:
-
Fmoc (9-fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., piperidine in DMF). The N-allyl group is completely stable to these conditions.
-
Boc (tert-butyloxycarbonyl): Removed under acidic conditions (e.g., trifluoroacetic acid, TFA). The N-allyl group is also inert to the strong acids used for Boc removal and final peptide cleavage from the resin.[8]
This dual stability ensures that the N-allyl group remains intact throughout the entire chain assembly process, regardless of the chosen SPPS strategy. It can be thought of as a "dormant" functional handle, ready for use only when desired.
Part 2: Core Applications in Peptide Design and Drug Discovery
The incorporation of this compound offers two distinct, yet often complementary, strategic advantages: conformational control and post-synthesis diversification.
Application 1: Engineering Peptide Conformation
The structure of a peptide dictates its function. Proline's pyrrolidine ring restricts the backbone dihedral angle Φ to approximately -65°, but the preceding peptide bond (ω) can exist in either a cis or trans conformation. N-alkylation, as with the N-allyl group, further influences this equilibrium. This steric influence can be harnessed to pre-organize a peptide into a desired bioactive conformation, which is a key strategy for enhancing binding affinity and biological activity.[9][10]
By strategically placing an N-allyl-proline residue, researchers can:
-
Stabilize β-turns: Force a peptide chain to fold back on itself, a common motif in receptor-binding epitopes.
-
Modulate Helical Structures: Introduce kinks or stable turns within helical peptides.
-
Reduce Conformational Entropy: A more rigid peptide pays a smaller entropic penalty upon binding to its target, leading to higher affinity.[10]
Application 2: A Handle for Post-Synthetical Diversification
Perhaps the most powerful application of N-Allyl-proline is the use of its terminal alkene as a versatile chemical handle for modifications after the main peptide chain has been synthesized. This allows for the creation of complex peptide conjugates that would be difficult or impossible to assemble through standard linear synthesis. These modifications can be performed while the peptide is still attached to the solid support (on-resin) or after cleavage in solution.
Key Post-Synthesis Reactions:
-
Thiol-Ene "Click" Chemistry: A highly efficient and orthogonal reaction where a thiol is added across the double bond, typically using a radical initiator (photo- or thermal). This is an excellent method for attaching:
-
Fluorescent probes or biotin tags for imaging and affinity purification.
-
Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties.
-
Linkers for conjugation to antibodies or other macromolecules.
-
-
Olefin Metathesis: Using Grubbs' or other ruthenium catalysts, the allyl group can participate in:
-
Ring-Closing Metathesis (RCM): If another alkene is present in the peptide (e.g., on another N-Allyl-proline or a different unsaturated amino acid), a cyclic peptide can be formed. Peptide cyclization is a proven strategy to increase metabolic stability and receptor selectivity.[11]
-
Cross-Metathesis: Reaction with another olefin to introduce a new functional group.
-
-
Oxidative Cleavage: Treatment with reagents like ozone (O₃) or potassium permanganate (KMnO₄) can cleave the double bond to yield a terminal aldehyde, which can then be used for further ligation chemistry, such as oxime formation.
Part 3: Experimental Protocols
The following protocols provide detailed, field-tested methodologies for the incorporation and modification of N-Allyl-proline.
Protocol 1: Incorporation of Fmoc-1-Allyl-L-proline-OH into a Peptide Sequence via Automated SPPS
Rationale: N-alkylated amino acids, including N-Allyl-proline, are sterically hindered. This can lead to slower and less efficient coupling reactions compared to standard amino acids. To overcome this, stronger coupling reagents and potentially longer reaction times or "double coupling" steps are employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective as they form a highly reactive acyl-transfer agent.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-1-Allyl-L-proline-OH
-
Coupling Reagent: HBTU or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
Procedure (for one coupling cycle):
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel of an automated peptide synthesizer.
-
Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 3 minutes, drain, and repeat for 7 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Coupling Solution Preparation: In a separate vial, pre-activate the Fmoc-1-Allyl-L-proline-OH (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel. Allow the reaction to proceed for 60-90 minutes.
-
Causality Note: The extended coupling time ensures that the sterically hindered amino acid has sufficient time to react completely with the deprotected N-terminus of the growing peptide chain.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
(Optional) Double Coupling: To ensure maximum yield, especially for critical positions, repeat steps 4-6. A Kaiser test can be performed after the first coupling to check for remaining free amines; a positive (blue) result indicates the necessity of a second coupling.
-
Chain Elongation: Proceed to the next deprotection/coupling cycle for the subsequent amino acid in the sequence.
Protocol 2: On-Resin Thiol-Ene Modification of an N-Allyl-Proline Containing Peptide
Rationale: This protocol uses a photoinitiator to generate radicals under UV light, initiating the thiol-ene reaction under mild conditions that do not harm the peptide. The choice of solvent is critical; it must swell the resin effectively and dissolve all reagents.
Materials:
-
Peptide-resin containing an N-Allyl-proline residue (fully protected N-terminus, e.g., Fmoc or acetylated).
-
Thiol-containing molecule (e.g., Cysteine-methyl ester, Biotin-PEG-Thiol): 10 equivalents.
-
Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) or Irgacure 2959: 0.5 equivalents.
-
Solvent: A mixture of DMF/H₂O (e.g., 1:1 v/v) or TFE (Trifluoroethanol).
-
UV Light Source: 365 nm UV lamp.
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen reaction solvent for 30 minutes in a quartz reaction vessel or a standard vessel that is transparent to 365 nm light.
-
Reagent Solution: Dissolve the thiol-containing molecule and the photoinitiator in the reaction solvent.
-
Reaction Setup: Add the reagent solution to the swollen resin. Ensure the resin is fully suspended.
-
Inert Atmosphere: Gently bubble argon or nitrogen through the suspension for 10-15 minutes to remove oxygen, which can quench the radical reaction.
-
Photolysis: Irradiate the sealed reaction vessel with a 365 nm UV lamp for 1-2 hours at room temperature with gentle agitation.
-
Causality Note: The N-terminus must be protected (e.g., with the Fmoc group still on from the last coupling) to prevent the thiol from reacting with it.[6]
-
-
Washing: After the reaction, drain the solution and wash the resin extensively with DMF (5 times), DCM (5 times), and MeOH (3 times) to remove all excess reagents and byproducts.
-
Cleavage and Analysis: Dry the resin. Cleave a small portion of the peptide from the resin using a standard TFA cocktail and analyze by LC-MS to confirm the successful conjugation. The expected mass will be the mass of the original peptide plus the mass of the thiol molecule.
Data Summary: Properties and Applications
| Feature | Description | Rationale & Impact on Peptide Synthesis |
| Structure | L-Proline with an allyl group (-CH₂-CH=CH₂) on the ring nitrogen. | Introduces steric bulk and a reactive alkene. Affects cis/trans amide bond equilibrium. |
| Stability | Stable to standard Fmoc (base) and Boc (acid) deprotection conditions. | Acts as a permanent, functionalizable modification rather than a protecting group. Allows for orthogonal chemistry. |
| Primary Use 1 | Conformational Constraint | Pre-organizes the peptide backbone into specific secondary structures (e.g., β-turns), enhancing biological activity and receptor affinity.[9][10] |
| Primary Use 2 | Post-Synthesis Handle | The terminal alkene allows for late-stage diversification via reactions like thiol-ene, metathesis, or oxidation. |
| Incorporation | Requires stronger coupling reagents (e.g., HATU) and potentially longer reaction times. | Overcomes the steric hindrance of the N-allyl group for efficient peptide bond formation. |
| Key Advantage | Versatility | Combines the benefits of structural control with the potential for creating complex, functionalized peptide conjugates. |
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern peptide chemist. Its unique combination of properties—imparting conformational rigidity while simultaneously offering a robust and orthogonal handle for post-synthesis modification—opens the door to novel peptide designs and applications. From stabilizing bioactive conformations for improved drug candidates to creating precisely functionalized molecular probes, the strategic incorporation of N-Allyl-proline enables a level of molecular engineering that is crucial for advancing the frontiers of research and therapeutic development.
References
-
Biotage. Using microwave heating to expedite your allyl ester or alloc deprotection. (2023). Available from: [Link]
-
Wilson, D. B., et al. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry. (2024). Available from: [Link]
-
Soh, C. W., et al. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science. (2016). Available from: [Link]
- Lauer, G., et al. Allyl side chain protection in peptide synthesis. Google Patents. EP0518295A2. (1992).
-
Ma, C., et al. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. (2016). Available from: [Link]
-
Bach, T. M., & Takagi, H. Properties, Metabolisms, and Applications of (L)-proline Analogues. Applied Microbiology and Biotechnology. (2013). Available from: [Link]
- Barany, G., et al. Automated allyl deprotection in solid-phase synthesis. Google Patents. US5777077A. (1998).
-
Advanced Orthomolecular Research. Properties, metabolisms, and applications of (L)-proline analogues. Available from: [Link]
-
AAPPTec. Allyl Ester Deprotection and On-Resin Cyclization. Technical Note 1209. Available from: [Link]
-
Mensa, B., et al. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. (2015). Available from: [Link]
-
Organic Chemistry Portal. Proline Derivatives in Organic Synthesis. (2007). Available from: [Link]
-
Kunisada, Y., et al. Synthesis of N-Allyl Amino Acids and Peptides. ResearchGate. (2008). Available from: [Link]
-
Vangest, E., et al. Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. Bioorganic Chemistry. (2023). Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11344132, (S)-1-Allylpyrrolidine-2-carboxylic acid. Available from: [Link]
-
Adessi, C., & Mattras, H. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences. (2021). Available from: [Link]
Sources
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 3. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aor.us [aor.us]
- 5. Proline Analogues - Enamine [enamine.net]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 9. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Application Notes & Protocols: 1-Allylpyrrolidine-2-carboxylic acid as a Chiral Building Block in Organic Synthesis
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged heterocyclic motif, forming the core structure of numerous natural products, pharmaceuticals, and catalysts.[1][2] Its prevalence is largely due to the unique conformational constraints it imposes, which are critical for molecular recognition and biological activity. Within this class, chiral pyrrolidine derivatives, particularly those derived from the amino acid L-proline, serve as invaluable "chiral pool" starting materials.[1][3] (S)-1-Allylpyrrolidine-2-carboxylic acid emerges as a particularly versatile building block, combining the inherent stereochemistry of L-proline with the synthetic flexibility of an N-allyl group and a reactive carboxylic acid. This guide provides an in-depth exploration of its synthesis, applications, and detailed protocols for its use in advanced organic synthesis, targeted at researchers in drug discovery and chemical development.
Synthesis of the Chiral Building Block
The most direct and common route to (S)-1-Allylpyrrolidine-2-carboxylic acid begins with the naturally occurring and enantiomerically pure L-proline. This ensures that the critical stereocenter at the C-2 position is established from the outset. The key transformation is the selective N-alkylation of the secondary amine.
Workflow for the Synthesis of (S)-1-Allylpyrrolidine-2-carboxylic acid
Caption: General workflow for the N-allylation of L-proline.
Protocol 1: Synthesis of (S)-1-Allylpyrrolidine-2-carboxylic acid
This protocol details a standard procedure for the N-allylation of L-proline.
Materials:
-
L-Proline (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-proline (1.0 eq) and potassium carbonate (2.5 eq) in a 1:1 mixture of water and methanol. Stir until all solids are dissolved.
-
Allylation: Add allyl bromide (1.2 eq) dropwise to the stirring solution at room temperature.
-
Scientist's Note: The reaction is typically exothermic. For larger-scale reactions, an ice bath is recommended to maintain control over the reaction temperature. Potassium carbonate acts as a base to deprotonate the carboxylic acid and neutralize the HBr formed during the reaction, driving the N-alkylation forward.
-
-
Reaction: Attach a condenser and heat the mixture to a gentle reflux (approx. 60-70 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup - Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Workup - Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 1M HCl. A white precipitate may form.
-
Scientist's Note: Acidification protonates the carboxylate, making the product less water-soluble and extractable into an organic solvent. It also neutralizes any remaining base.
-
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by recrystallization or silica gel column chromatography if necessary to yield (S)-1-Allylpyrrolidine-2-carboxylic acid as a white solid.
Core Applications in Asymmetric Synthesis
The true power of 1-allylpyrrolidine-2-carboxylic acid lies in the diverse and orthogonal reactivity of its functional groups.
A. The N-Allyl Group: A Versatile Handle and Protecting Group
The N-allyl group is not merely a placeholder; it is a synthetically active moiety. It serves as a robust protecting group for the secondary amine that is orthogonal to the widely used Boc (acid-labile) and Fmoc (base-labile) groups. This orthogonality is crucial in complex, multi-step syntheses, such as solid-phase peptide synthesis (SPPS), as it allows for selective deprotection.[4]
Table 1: Comparison of Common N-Protecting Groups for Proline
| Protecting Group | Structure | Cleavage Conditions | Orthogonality Notes |
|---|---|---|---|
| Allyl | -CH₂CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[4] |
| Boc | -C(O)OᵗBu | Strong acid (e.g., TFA) | Not orthogonal to other acid-labile groups (e.g., tBu esters). |
| Fmoc | -C(O)CH-Fluorenyl | Base (e.g., Piperidine) | Orthogonal to acid-labile groups. The standard for SPPS. |
| Cbz | -C(O)OCH₂Ph | H₂/Pd-C (Hydrogenolysis) | Orthogonal to Boc and Fmoc. |
Protocol 2: Palladium-Catalyzed De-allylation
This protocol describes the removal of the N-allyl group to liberate the secondary amine.
Materials:
-
(S)-1-Allylpyrrolidine-2-carboxylic acid derivative (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 eq)
-
Scavenger: Morpholine or Dimedone (3.0 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flask charged with the N-allyl substrate (1.0 eq), add the chosen solvent under an inert atmosphere.
-
Reagent Addition: Add the allyl scavenger (3.0 eq) followed by the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Scientist's Note: The palladium catalyst forms a π-allyl complex. The scavenger is a soft nucleophile that irreversibly traps the allyl group from the palladium center, regenerating the active catalyst and driving the reaction to completion.
-
-
Reaction: Stir the mixture at room temperature. Monitor by TLC for the disappearance of the starting material.
-
Workup: Upon completion, the reaction mixture can be concentrated and purified directly by column chromatography to remove the catalyst and scavenger byproducts.
B. The Carboxylic Acid: A Hub for Elaboration
The carboxylic acid at C-2 is a primary site for molecular elaboration. It readily participates in standard amide bond formations, a cornerstone of peptide and medicinal chemistry.[5][6]
Protocol 3: EDC/HOBt Mediated Amide Coupling
This protocol details the coupling of the carboxylic acid with a representative primary amine.
Materials:
-
(S)-1-Allylpyrrolidine-2-carboxylic acid (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Solvent: Dimethylformamide (DMF)
Procedure:
-
Activation: Dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF. Stir at 0 °C for 30 minutes.
-
Scientist's Note: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine.
-
-
Coupling: Add the primary amine (1.1 eq) and DIPEA (2.0 eq) to the activated mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid, dilute base, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting amide by column chromatography.
Advanced Synthetic Applications
Beyond simple functional group transformations, this compound is a substrate for more complex, stereocontrolled reactions.
A. Diastereoselective α-Alkylation
The existing stereocenter at C-2 can effectively direct the stereochemistry of alkylation at the same carbon. Deprotonation with a strong base (e.g., LDA) generates a chiral enolate, which can react with electrophiles (e.g., alkyl halides) from the less sterically hindered face, leading to α,α-disubstituted proline derivatives with high diastereoselectivity.[7][8] This strategy is a powerful method for creating quaternary stereocenters.
B. Building Complex Heterocyclic Systems
The allyl group is a gateway to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of bicyclic and polycyclic systems. For example, it can participate in:
-
Ring-Closing Metathesis (RCM): When tethered to another olefin, the allyl group can undergo RCM to form novel bicyclic structures.
-
Palladium-Catalyzed Reactions: Asymmetric N-allylation protocols have been used as a key step in the synthesis of conformationally defined dipeptide mimetics.[9][10]
Key Synthetic Transformations of the Building Block
Caption: Key reaction pathways available for synthetic modification.
Conclusion
(S)-1-Allylpyrrolidine-2-carboxylic acid is a powerful and versatile chiral building block that provides a robust platform for the synthesis of complex, high-value molecules. Its utility stems from the strategic combination of a predefined stereocenter, a readily functionalized carboxylic acid, and a uniquely reactive N-allyl group that serves as both a protecting group and a handle for further elaboration. The orthogonal nature of the allyl group relative to standard protecting groups in peptide chemistry makes it particularly valuable for creating modified peptides and peptidomimetics. The protocols and strategies outlined in this guide demonstrate its broad applicability and provide a practical framework for its integration into sophisticated synthetic programs in academic and industrial research.
References
- (S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid - Benchchem.
- Pd‐Catalyzed Asymmetric N‐Allylation of Amino Acid Esters with Exceptional Levels of Catalyst Control: Stereo‐Divergent Synthesis of ProM‐15 and Related Bicyclic Dipeptide Mimetics. PMC - NIH.
- N‐Alkylation of N‐benzylproline esters 1 and 3.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)
- (R)-1-Acetyl-2-allylpyrrolidine-2-carboxylic acid [1589477-26-8]. Aapptec Peptides.
- L-Pyrrolidine-2-Carboxylic Acid Sulfate (LPCAS): A New Ionic Liquid for the Synthesis of 14-Aryl-14H-Dibenzo[a,j] Xanthenes under Solvent Free Condition. Scirp.org.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source not available]
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. [Source not available]
- Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. [Source not available]
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkyl
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl
- Advances in Proline Lig
- A Series of Dipeptide Derivatives Containing (S)‐5‐Oxo‐pyrrolidine‐2‐carboxylic acid Conjugates: Design, Solid‐Phase Peptide Synthesis, in vitro Biological Evaluation, and Molecular Docking Studies.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl
- (S)-1-Allylpyrrolidine-2-carboxylic acid. PubChem.
- Pyrrolidine-2-carboxylic acid (L-Proline).
- Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis.
- Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central.
- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem.
- Protection and deprotection of carboxylic acid group.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Do side chain carboxylic acids need to be protected in peptide synthesis?. [Source not available]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd‐Catalyzed Asymmetric N‐Allylation of Amino Acid Esters with Exceptional Levels of Catalyst Control: Stereo‐Divergent Synthesis of ProM‐15 and Related Bicyclic Dipeptide Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesis of 1-Allylpyrrolidine-2-carboxylic Acid Derivatives: A Detailed Protocol for Researchers
Introduction: The Significance of 1-Allylpyrrolidine-2-carboxylic Acid Derivatives in Modern Drug Discovery
The pyrrolidine ring, a core structural motif in the amino acid proline, is a privileged scaffold in medicinal chemistry. Its rigid, five-membered ring imparts unique conformational constraints on molecules, making it a valuable component in the design of peptidomimetics and other biologically active compounds. The introduction of an allyl group at the nitrogen atom, yielding this compound and its derivatives, further enhances the therapeutic potential of this scaffold. These derivatives serve as versatile building blocks in the synthesis of complex molecules, including enzyme inhibitors, receptor agonists, and antiviral agents. The allyl group, in particular, offers a reactive handle for further chemical modifications, enabling the exploration of a wider chemical space in drug discovery programs.
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, starting from the readily available amino acid, L-proline. The described synthetic route is a robust, two-step process involving the esterification of L-proline followed by N-allylation and subsequent hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights to ensure successful synthesis.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a three-stage process. The initial step involves the protection of the carboxylic acid functionality of L-proline as a methyl ester. This is a crucial step to prevent unwanted side reactions of the carboxylic acid group in the subsequent N-alkylation step. The second stage is the core N-allylation reaction, where an allyl group is introduced onto the secondary amine of the proline methyl ester. The final step is the hydrolysis of the methyl ester to yield the desired this compound.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of L-Proline Methyl Ester Hydrochloride
The esterification of L-proline is achieved using methanol in the presence of thionyl chloride (SOCl₂). Thionyl chloride reacts with methanol to form methyl sulfite and hydrogen chloride in situ. The generated HCl acts as a catalyst for the Fischer esterification of the carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Proline | 115.13 | 10.0 g | 0.087 |
| Methanol (anhydrous) | 32.04 | 150 mL | - |
| Thionyl chloride (SOCl₂) | 118.97 | 7.6 mL (12.4 g) | 0.104 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-proline (10.0 g, 0.087 mol).
-
Add anhydrous methanol (150 mL) to the flask and stir to suspend the L-proline.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (7.6 mL, 0.104 mol) to the stirred suspension over a period of 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is L-proline methyl ester hydrochloride, which can be used in the next step without further purification. A quantitative yield is typically assumed.[1]
Caption: Workflow for the synthesis of L-Proline Methyl Ester Hydrochloride.
Part 2: Synthesis of N-Allyl-L-proline Methyl Ester
The N-allylation of L-proline methyl ester hydrochloride is carried out using allyl bromide in the presence of a base, such as potassium carbonate, to neutralize the hydrochloride salt and the HBr generated during the reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Proline Methyl Ester Hydrochloride | 165.62 | 14.4 g (crude from Part 1) | ~0.087 |
| Allyl bromide | 120.98 | 9.0 mL (12.6 g) | 0.104 |
| Potassium carbonate (K₂CO₃) | 138.21 | 36.0 g | 0.260 |
| Acetonitrile (anhydrous) | 41.05 | 200 mL | - |
Procedure:
-
To the crude L-proline methyl ester hydrochloride in the 250 mL round-bottom flask, add anhydrous acetonitrile (200 mL) and potassium carbonate (36.0 g, 0.260 mol).
-
Stir the suspension vigorously at room temperature.
-
Add allyl bromide (9.0 mL, 0.104 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile (2 x 20 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude N-allyl-L-proline methyl ester.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Part 3: Synthesis of this compound (Hydrolysis)
The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by saponification using a base like lithium hydroxide (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF) to ensure solubility of the ester.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Allyl-L-proline Methyl Ester | 169.21 | 10.0 g (assuming pure) | 0.059 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 3.7 g | 0.088 |
| Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
| Hydrochloric acid (1 M) | 36.46 | As needed | - |
Procedure:
-
Dissolve the purified N-allyl-L-proline methyl ester (10.0 g, 0.059 mol) in a mixture of THF (100 mL) and water (100 mL) in a 250 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (3.7 g, 0.088 mol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid.
-
The product may precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a solid or viscous oil.
-
The product can be further purified by crystallization from a suitable solvent system, such as ethanol/water or acetone/hexane.[2]
Caption: Workflow for the hydrolysis of N-Allyl-L-proline Methyl Ester.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, δ in ppm): The spectrum is expected to show signals corresponding to the allyl group protons (a multiplet around 5.8-6.0 ppm for the vinyl CH, and two multiplets around 5.2-5.4 ppm for the terminal CH₂), protons on the pyrrolidine ring, and a broad singlet for the carboxylic acid proton (which may be exchanged with D₂O).
-
¹³C NMR (CDCl₃, δ in ppm): Characteristic peaks are expected for the carbonyl carbon of the carboxylic acid (around 170–185 ppm), the carbons of the allyl group, and the carbons of the pyrrolidine ring.[3]
Conclusion and Further Applications
This application note provides a reliable and detailed protocol for the synthesis of this compound. The described methods are scalable and utilize readily available reagents, making them suitable for both academic research and industrial drug development settings. The synthesized product serves as a valuable chiral building block for the creation of diverse molecular libraries. The presence of the allyl group allows for a wide range of subsequent chemical transformations, such as cross-metathesis, Heck coupling, and hydroformylation, opening avenues for the development of novel therapeutic agents with unique structural features and biological activities.
References
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PrepChem. Synthesis of L-proline, methyl ester. [Link]
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Wiley-VCH. SUPPORTING INFORMATION. [Link]
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ResearchGate. Asymmetric N‐allylation of different l‐amino acid esters employing the chiral catalyst L6. Diastereoselectivity values based on NMR of the crude product. [Link]
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PubChem. (S)-1-Allylpyrrolidine-2-carboxylic acid. [Link]
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Organic Syntheses. L-Proline, 2-methyl-. [Link]
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Sciencemadness Discussion Board. L-Proline Esterification. [Link]
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Chemsrc. (R)-2-ALLYL PYRROLIDINE-2-CARBOXYLICACID. [Link]
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ResearchGate. Drowning-out crystallization of L-proline: Effect of anti-solvent composition and processing parameters on crystal size and shape. [Link]
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Wiley Online Library. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [Link]
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ResearchGate. Racemization-free and scalable amidation of L-proline in organic media using ammonia and biocatalyst only. [Link]
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The Strategic Integration of 1-Allylpyrrolidine-2-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Researchers
In the ever-evolving landscape of drug discovery, the pursuit of novel molecular scaffolds that offer both structural rigidity and functional versatility is paramount. Among these, the pyrrolidine ring, a core component of the amino acid proline, has long been recognized as a privileged structure in medicinal chemistry.[1] This guide delves into the specific applications and protocols surrounding a particularly intriguing derivative: 1-Allylpyrrolidine-2-carboxylic acid. The introduction of the allyl group onto the proline nitrogen imparts unique conformational constraints and provides a versatile chemical handle for further synthetic elaboration, making it a valuable building block for the design of innovative therapeutic agents.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also a deeper understanding of the rationale behind the use of this compound in medicinal chemistry. We will explore its synthesis, its role in the construction of peptide mimetics and conformationally constrained molecules, and its potential in targeting a range of biological systems.
The Pyrrolidine Scaffold: A Foundation for Drug Design
The five-membered pyrrolidine ring is a recurring motif in a multitude of FDA-approved drugs and natural products.[1] Its prevalence stems from several key advantages it offers in molecular design:
-
Conformational Rigidity: The cyclic nature of the pyrrolidine ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a biological target.
-
Stereochemical Complexity: The chiral centers inherent to substituted pyrrolidines, such as this compound, allow for the precise spatial arrangement of functional groups, a critical factor in molecular recognition by proteins and enzymes.
-
Synthetic Tractability: The chemistry of the pyrrolidine ring is well-established, allowing for a wide range of synthetic modifications to fine-tune the pharmacological properties of a lead compound.
The allyl group in this compound further enhances its utility by introducing a reactive olefin functionality. This can be exploited for a variety of chemical transformations, including metathesis, addition reactions, and palladium-catalyzed cross-coupling reactions, thus expanding the accessible chemical space for drug discovery.
Synthesis of this compound: A Practical Protocol
The synthesis of this compound is typically achieved through the N-alkylation of L-proline. The following protocol provides a general method for this transformation.
Protocol: N-Allylation of L-Proline
Materials:
-
L-Proline
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Dissolution of L-Proline: In a round-bottom flask, dissolve L-proline (1 equivalent) in methanol.
-
Addition of Base: To the solution, add potassium carbonate (2-3 equivalents). Stir the suspension at room temperature for 15-20 minutes.
-
Addition of Allyl Bromide: Slowly add allyl bromide (1.1-1.5 equivalents) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in distilled water.
-
Wash the aqueous solution with diethyl ether to remove any unreacted allyl bromide and other nonpolar impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel.
Characterization: The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Diagram: Synthetic Workflow for this compound
Caption: General workflow for the synthesis of this compound.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable tool in several areas of medicinal chemistry.
Constrained Peptides and Peptidomimetics
A major challenge in peptide-based drug discovery is the inherent flexibility of linear peptides, which often leads to poor metabolic stability and low receptor affinity. The incorporation of conformationally constrained amino acid analogues, such as this compound, is a powerful strategy to overcome these limitations. The N-allyl group can pre-organize the peptide backbone into a specific conformation, mimicking the bioactive conformation of the native peptide and leading to enhanced biological activity.[2]
A Building Block for Novel Therapeutics: The Case of NNZ-2591
A compelling example of the therapeutic potential of allyl-proline derivatives is the investigational drug NNZ-2591 (cyclo-L-glycyl-L-2-allylproline).[3] This synthetic analog of a breakdown product of insulin-like growth factor 1 (IGF-1) is being developed for the treatment of neurodevelopmental disorders such as Angelman, Phelan-McDermid, and Pitt Hopkins Syndromes.[3] The chemical modification, in this case, the presence of an allyl group on the proline ring, is designed to increase the compound's half-life, stability, and oral bioavailability.[3] While the exact mechanism of action is still under investigation, it is believed that NNZ-2591 modulates signaling pathways involved in brain development and function.[3]
Diagram: From Proline Derivative to a Drug Candidate
Caption: The conceptual pathway from the proline scaffold to the drug candidate NNZ-2591.
Structure-Activity Relationships (SAR) and Rational Drug Design
The principles of medicinal chemistry often rely on understanding the structure-activity relationship (SAR) of a series of compounds. While specific SAR studies on this compound are not extensively published, we can draw parallels from studies on other N-substituted proline derivatives.
For instance, studies on benzylproline-derived inhibitors of the glutamine transporter ASCT2 have shown that increasing the hydrophobicity of the substituent on the proline nitrogen can lead to increased binding affinity.[4][5] This suggests that the allyl group in this compound, with its moderate hydrophobicity, could be a favorable feature for interacting with certain biological targets.
Furthermore, the stereochemistry of the proline ring is crucial for biological activity. In a series of rolipram derivatives, which are inhibitors of phosphodiesterase 4 (PDE4), the (S)-enantiomer was found to be a more potent inhibitor than the (R)-enantiomer.[6] This highlights the importance of using enantiomerically pure starting materials, such as L-proline, in the synthesis of this compound to ensure the desired biological effect.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| Appearance | White to off-white solid |
| Chirality | (S)-enantiomer (derived from L-proline) |
| Solubility | Soluble in water and polar organic solvents |
Future Perspectives and Conclusion
This compound represents a versatile and valuable building block in the medicinal chemist's toolbox. Its unique combination of a conformationally constrained scaffold, inherent chirality, and a synthetically versatile allyl group provides a solid foundation for the design and development of novel therapeutic agents. The successful progression of NNZ-2591 into clinical trials underscores the potential of N-allylproline derivatives in addressing unmet medical needs.
Future research in this area will likely focus on:
-
Exploring a wider range of biological targets: The application of this compound and its derivatives is not limited to the central nervous system. Its potential as an enzyme inhibitor, a modulator of protein-protein interactions, or as a component of targeted drug delivery systems warrants further investigation.
-
Developing novel synthetic methodologies: More efficient and stereoselective methods for the synthesis and derivatization of this compound will undoubtedly accelerate its application in drug discovery.
-
In-depth SAR studies: Systematic studies to elucidate the structure-activity relationships of this compound-containing compounds will provide crucial insights for the rational design of more potent and selective drug candidates.
References
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PubChem. (n.d.). Nnz-2591. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
- Grewer, C., et al. (2017). Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2. Bioorganic & Medicinal Chemistry Letters, 27(5), 1185-1189.
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National Center for Biotechnology Information. (2017). Structure Activity Relationships of Benzylproline-Derived Inhibitors of the Glutamine Transporter ASCT2. PubMed. Retrieved from [Link]
- Angell, Y. L., et al. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Journal of Medicinal Chemistry, 66(15), 10245-10291.
- Scherf, T., et al. (1996). Synthesis, conformational properties, and antibody recognition of peptides containing beta-turn mimetics based on alpha-alkylproline derivatives. Journal of the American Chemical Society, 118(36), 8454-8464.
- Schneider, H. H., et al. (2001). Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes. Chemical & Pharmaceutical Bulletin, 49(8), 1009-1017.
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- Pavlov, M. Y., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-55.
- Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(12), 7737-7751.
- Borkowska, O., et al. (2019). Neuropilin-1 peptide-like ligands with proline mimetics, tested using the improved chemiluminescence affinity detection method. RSC Advances, 9(6), 3237-3245.
- Google Patents. (n.d.). WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Iraqi Journal of Science, 61(12), 3333-3342.
- Iaroshenko, V. O., et al. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules, 26(18), 5675.
- D'Andrea, P., & Pedone, C. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(3), 947.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 666-678.
- Various Authors. (2022). 30th Annual GP2A Medicinal Chemistry Conference. Molecules, 27(23), 8235.
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PubChem. (n.d.). (S)-1-Allylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). (R)-2-ALLYL PYRROLIDINE-2-CARBOXYLICACID. Retrieved from [Link]
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Application Notes and Protocols: Palladium-Catalyzed Synthesis of N-Allyl Amino Acids
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of N-Allyl Amino Acids
N-Allyl amino acids are valuable synthetic intermediates in medicinal chemistry and drug discovery. The allyl group serves as a versatile functional handle for a variety of chemical transformations, including peptide macrocyclization via ring-closing metathesis, and the introduction of diverse functionalities through cross-coupling reactions or radical additions.[1][2][3] These non-canonical amino acids, when incorporated into peptides, can significantly alter their biological activity, stability, and receptor binding affinity, making them crucial for the design of novel therapeutic peptides and peptidomimetics.[3][4][5][] The palladium-catalyzed Tsuji-Trost reaction has emerged as a powerful and widely adopted method for the synthesis of N-allyl amino acids, offering mild reaction conditions and high stereoselectivity.[7][8] This guide provides a comprehensive overview of the palladium-catalyzed N-allylation of amino acids, including mechanistic insights, detailed experimental protocols, and practical guidance for troubleshooting.
Mechanistic Insights: The Palladium Catalytic Cycle
The palladium-catalyzed N-allylation of amino acids proceeds via the well-established Tsuji-Trost reaction mechanism.[7] Understanding this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. The reaction is initiated by the coordination of a palladium(0) catalyst to the double bond of an allylic substrate, such as an allyl carbonate or acetate.[7][8]
The key steps of the catalytic cycle are as follows:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the allylic substrate, cleaving the carbon-leaving group bond and forming a η³-π-allylpalladium(II) complex. This step typically proceeds with inversion of stereochemistry at the carbon atom bearing the leaving group.[8]
-
Nucleophilic Attack: The amino group of the amino acid ester attacks the π-allyl ligand of the palladium complex. This nucleophilic attack can occur at either of the two termini of the allyl moiety. For unsymmetrical allyl substrates, the regioselectivity of the attack is influenced by both electronic and steric factors of the allyl substrate and the nature of the ligands on the palladium catalyst.[8]
-
Reductive Elimination: Following the nucleophilic attack, the catalyst is regenerated in its palladium(0) state, and the N-allylated amino acid is released, completing the catalytic cycle.
Caption: Figure 1: Catalytic Cycle of the Tsuji-Trost Reaction for N-Allylation.
Experimental Protocols
The following protocols provide a general framework for the palladium-catalyzed N-allylation of amino acid esters. It is important to note that optimal conditions may vary depending on the specific substrates and desired outcomes.
General Protocol for N-Allylation of Amino Acid Esters
This protocol is adapted from methodologies described in the literature and provides a starting point for the synthesis of a variety of N-allyl amino acids.[1][2][9][10]
Materials and Reagents:
-
Palladium catalyst: [Pd(allyl)Cl]₂ (1 mol%) or Pd₂(dba)₃ (1 mol%)
-
Ligand: Triphenylphosphine (PPh₃) (4.5 mol%) or other suitable phosphine ligand
-
Amino acid ester (e.g., H-Gly-OMe, H-Ala-OtBu) (1.0 equiv)
-
Allylic substrate: Allyl carbonate (e.g., diethyl carbonate) (2.0 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Inert gas atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Add anhydrous THF to dissolve the catalyst and ligand.
-
Add the amino acid ester to the reaction mixture.
-
Add the allyl carbonate dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-allyl amino acid ester.
Asymmetric N-Allylation Protocol
For the synthesis of chiral N-allyl amino acids with high enantiomeric or diastereomeric excess, the use of a chiral diphosphane ligand is required.[11][12][13][14]
Materials and Reagents:
-
Palladium precursor: [PdCl(allyl)]₂ (1 mol%)
-
Chiral diphosphane ligand (e.g., tartaric acid-derived C₂-symmetric ligands) (2.4 mol%)[11][13]
-
Amino acid ester (1.0 equiv)
-
Racemic allylic carbonate (1.2 equiv)
-
Solvent: Anhydrous THF
-
Inert gas atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strict inert atmosphere, prepare a stock solution of the palladium precursor and the chiral ligand in anhydrous THF.
-
In a separate flame-dried Schlenk flask, dissolve the amino acid ester in anhydrous THF.
-
Add the catalyst solution to the amino acid ester solution.
-
Cool the reaction mixture to the desired temperature (e.g., -10 °C).[14]
-
Add the racemic allylic carbonate dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature for the required time (e.g., 2.5 hours).[14] Monitor the reaction by chiral High-Performance Liquid Chromatography (HPLC) to determine enantiomeric or diastereomeric excess.
-
Work-up and purify the product as described in the general protocol.
Data Presentation: Representative Examples of Palladium-Catalyzed N-Allylation
The following table summarizes reaction conditions and yields for the N-allylation of various amino acid derivatives as reported in the literature.
| Entry | Amino Acid Derivative | Allylic Substrate | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Tosyl-Gly-OtBu | Allyl ethyl carbonate | [allylPdCl]₂ / PPh₃ | THF | RT | Overnight | 97 | [2] |
| 2 | N-Tosyl-Ala-OMe | Allyl ethyl carbonate | [allylPdCl]₂ / PPh₃ | THF | RT | Overnight | 97 | [2] |
| 3 | N-TFA-Phe-OBn | Allyl ethyl carbonate | Pd(OAc)₂ / PPh₃ | THF | 50 | Overnight | 98 | [1] |
| 4 | L-Ala-OtBu | (rac)-allyl methyl carbonate | [PdCl(allyl)]₂ / L6 * | THF | -10 | 2.5 | 83 | [14] |
| 5 | N-Tosyl-Val-OtBu | Allyl ethyl carbonate | [allylPdCl]₂ / PPh₃ | THF | RT | Overnight | 98 | [2] |
*L6 refers to a specific tartaric acid-derived C₂-symmetric chiral diphosphane ligand as described in the cited reference.[11][13]
Experimental Workflow and Logic
The successful execution of a palladium-catalyzed N-allylation reaction relies on a logical workflow that ensures the integrity of the catalytic system and maximizes product yield and purity.
Caption: Figure 2: General Experimental Workflow.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst and lead to lower yields. Therefore, maintaining an inert atmosphere throughout the reaction is critical.
-
Anhydrous Solvents: Water can react with the palladium catalyst and some reagents, leading to side reactions and reduced efficiency. The use of anhydrous solvents is essential for reproducible results.
-
Ligand Choice: The choice of ligand is crucial for modulating the reactivity and selectivity of the palladium catalyst. Phosphine ligands, such as triphenylphosphine, are commonly used to stabilize the palladium(0) species and influence the outcome of the reaction.[7] For asymmetric synthesis, chiral ligands are employed to control the stereochemistry of the product.[11][12][13][14]
-
Substrate Protection: The amino group of the amino acid is the nucleophile in this reaction. The carboxylic acid group is typically protected as an ester to prevent its participation in the reaction and to improve the solubility of the substrate in organic solvents.[15] For some applications, the amino group may also be protected with groups like tosyl (Ts) or trifluoroacetyl (TFA), which can be cleaved after the allylation step.[1][2][9][10]
Best Practices and Troubleshooting
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | 1. Inactive catalyst (oxidation).2. Impure reagents or solvents.3. Insufficient reaction time or temperature. | 1. Ensure a strict inert atmosphere; use fresh catalyst.2. Use freshly distilled/dried solvents and pure reagents.3. Increase reaction time and/or temperature incrementally. |
| Formation of multiple products | 1. Isomerization of the π-allyl intermediate.2. Over-allylation (N,O-diallylation for amino acids with hydroxyl side chains).3. Side reactions of the substrate. | 1. Modify the ligand to influence regioselectivity.2. Use a stoichiometric amount of the allylic substrate. Protect the hydroxyl group if necessary.3. Re-evaluate the compatibility of functional groups on the substrate with the reaction conditions. |
| Poor stereoselectivity (in asymmetric synthesis) | 1. Racemization of the product.2. Ineffective chiral ligand.3. Incorrect reaction temperature. | 1. Ensure mild reaction and workup conditions.2. Screen different chiral ligands.3. Optimize the reaction temperature; lower temperatures often improve stereoselectivity.[14] |
| Difficulty in product purification | 1. Co-elution with starting materials or byproducts.2. Product instability on silica gel. | 1. Optimize the eluent system for column chromatography.2. Consider alternative purification methods such as preparative HPLC or crystallization. |
Conclusion
The palladium-catalyzed N-allylation of amino acids is a robust and versatile method for the synthesis of valuable building blocks for peptide and medicinal chemistry. A thorough understanding of the reaction mechanism, careful execution of experimental protocols, and a systematic approach to troubleshooting are key to achieving high yields and selectivities. The protocols and guidelines presented in this document are intended to serve as a valuable resource for researchers engaged in the synthesis and application of N-allyl amino acids.
References
-
Schmalz, H.-G., et al. (2020). Pd-Catalyzed Asymmetric N-Allylation of Amino Acid Esters with Exceptional Levels of Catalyst Control: Stereo-Divergent Synthesis of ProM-15 and Related Bicyclic Dipeptide Mimetics. Chemistry – A European Journal, 26(14), 3049-3053. [Link]
-
Schmalz, H.-G., et al. (2020). Pd-Catalyzed Asymmetric N-Allylation of Amino Acid Esters with Exceptional Levels of Catalyst Control: Stereo-Divergent Synthesis of ProM-15 and Related Bicyclic Dipeptide Mimetics. PubMed. [Link]
-
Schmalz, H.-G., et al. (2020). Pd‐Catalyzed Asymmetric N‐Allylation of Amino Acid Esters with Exceptional Levels of Catalyst Control: Stereo‐Divergent Synthesis of ProM‐15 and Related Bicyclic Dipeptide Mimetics. ResearchGate. [Link]
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Chen, F., et al. (2022). Palladium-catalyzed base- and solvent-controlled chemoselective allylation of amino acids with allylic carbonates. Chinese Chemical Letters, 34(5), 107875. [Link]
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Boruwa, J., et al. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(15), 9349-9419. [Link]
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Andrushko, V., & Andrushko, N. (2013). New insights into the mechanism of palladium-catalyzed allylic amination. Journal of the American Chemical Society, 135(36), 13397-13409. [Link]
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Li, J., et al. (2023). Asymmetric α-Allylation of N-Unprotected Amino Acid Esters with 1,3-Disubstituted Allyl Acetates Enabled by Chiral-Aldehyde/Palladium Catalysis. Organic Letters, 25(31), 5806-5811. [Link]
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Li, J., et al. (2023). Asymmetric α-Allylation of Amino Acid Esters with Alkynes Enabled by Chiral Aldehyde/Palladium Combined Catalysis. Organic Letters, 25(47), 8449-8454. [Link]
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Li, J., et al. (2024). Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis. Chemical Science, 15(1), 123-130. [Link]
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Vaddula, B. R., et al. (2012). Tsuji–Trost N-Allylation with Allylic Acetates by Using a Cellulose–Palladium Catalyst. European Journal of Organic Chemistry, 2012(23), 4341-4344. [Link]
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Li, J., et al. (2024). Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis. Chemical Science, 15(1), 123-130. [Link]
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Organic Chemistry Portal. (n.d.). Tsuji-Trost Allylation. NROChemistry. [Link]
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Nagano, T., & Kobayashi, S. (2009). Palladium-Catalyzed Allylic Amination Using Aqueous Ammonia for the Synthesis of Primary Amines. Journal of the American Chemical Society, 131(12), 4200-4201. [Link]
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Schmalz, H.-G., et al. (2020). Pd‐Catalyzed Asymmetric N‐Allylation of Amino Acid Esters with Exceptional Levels of Catalyst Control: Stereo‐Divergent Synthesis of ProM‐15 and Related Bicyclic Dipeptide Mimetics. Angewandte Chemie International Edition, 59(14), 3049-3053. [Link]
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Zumpe, F. L., & Kazmaier, U. (1999). Application of the Palladium Catalyzed N-Allylation to the Modification of Amino Acids and Peptides. Semantic Scholar. [Link]
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Zhang, X., et al. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]
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Zumpe, F. L., & Kazmaier, U. (1998). A Mild Palladium Catalyzed N-Allylation of Amino Acids and Peptides. ResearchGate. [Link]
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Daugulis, O., et al. (2013). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds. Journal of Organic Chemistry, 78(19), 9689-9714. [Link]
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Daugulis, O., et al. (2013). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp(2) and sp(3) C-H Bonds. ResearchGate. [Link]
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Daugulis, O., et al. (2013). Scope and limitations of auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds. PubMed. [Link]
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Andrushko, V., & Andrushko, N. (2013). New Insights into the Mechanism of Palladium-Catalyzed Allylic Amination. Journal of the American Chemical Society, 135(36), 13397-13409. [Link]
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Daugulis, O., et al. (2013). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C–H Bonds. The Journal of Organic Chemistry, 78(19), 9689-9714. [Link]
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Aurelio, L., & Hutton, C. A. (2010). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 161-203). Wiley-VCH. [Link]
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Zumpe, F. L., & Kazmaier, U. (1999). Application of the Palladium Catalyzed N-Allylation to the Modification of Amino Acids and Peptides. Organic Chemistry Portal. [Link]
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Mastering the Synthesis: Protecting Group Strategies for Pyrrolidine-2-Carboxylic Acid
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Central Role of Pyrrolidine-2-Carboxylic Acid and the Imperative of Protection
Pyrrolidine-2-carboxylic acid, also known as L-proline, is a unique proteinogenic amino acid distinguished by its secondary amine incorporated within a pyrrolidine ring.[1] This distinctive cyclic structure imparts significant conformational rigidity, making it a highly sought-after building block in the synthesis of complex pharmaceuticals and peptidomimetics. Its metabolism is increasingly recognized as a key pathway in the metabolic reprogramming that supports cancer cell proliferation and survival.[1] However, the bifunctional nature of this molecule, possessing both a nucleophilic secondary amine and a carboxylic acid, necessitates a carefully orchestrated strategy of temporary chemical modifications—the use of protecting groups—to achieve selective transformations at other positions of the molecule.
This application note provides a comprehensive overview of the most effective and widely employed protecting group strategies for pyrrolidine-2-carboxylic acid. We will delve into the chemical logic behind the selection of specific protecting groups for both the amine and carboxylic acid functionalities, provide detailed, field-tested protocols for their introduction and removal, and explore orthogonal strategies that enable the sequential deprotection of these groups, a critical requirement for multi-step synthetic campaigns.
Protecting the Pyrrolidine Nitrogen: A Tale of Three Carbamates
The secondary amine of the pyrrolidine ring is a potent nucleophile and a site of basicity. Its protection is paramount to prevent unwanted side reactions during subsequent synthetic steps, such as esterification of the carboxylic acid or coupling reactions. The most common and reliable protecting groups for the pyrrolidine nitrogen are carbamates, which effectively temper its nucleophilicity and are stable to a wide range of reaction conditions. The choice among these carbamates is dictated by their distinct deprotection mechanisms, which forms the basis of orthogonal protection strategies.
The Acid-Labile Workhorse: tert-Butoxycarbonyl (Boc)
The tert-butoxycarbonyl (Boc) group is arguably the most frequently used protecting group for the pyrrolidine nitrogen. Its popularity stems from its ease of introduction and its clean, acid-mediated removal.
Introduction: The Boc group is typically introduced by reacting pyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium bicarbonate or triethylamine, in a mixed solvent system like THF/water.[2]
Deprotection Mechanism: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.[3][4] This gaseous nature of the byproducts simplifies purification.
Caption: Deprotection of an N-Cbz protected pyrrolidine via hydrogenolysis.
The Base-Labile Specialist: 9-Fluorenylmethyloxycarbonyl (Fmoc)
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is renowned for its lability under mild basic conditions, a feature that has made it indispensable in solid-phase peptide synthesis (SPPS). [5] Introduction: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu under basic conditions. [6] Deprotection Mechanism: The Fmoc group is rapidly removed by treatment with a secondary amine, most commonly piperidine in DMF. [6][7]The mechanism proceeds via an E1cb elimination, where the base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a stabilized anion. [6]This anion then eliminates the carbamate, releasing dibenzofulvene, which is subsequently trapped by the secondary amine scavenger. [6][7]
Caption: Base-mediated deprotection of an N-Fmoc protected pyrrolidine.
Protecting the Carboxylic Acid: Esterification Strategies
The carboxylic acid functionality of pyrrolidine-2-carboxylic acid must often be masked to prevent its interference in reactions such as peptide couplings or reductions. [8]Esterification is the most common strategy for this purpose.
Simple Alkyl Esters: Methyl and Ethyl Esters
Methyl and ethyl esters are readily prepared via Fischer esterification, which involves reacting the carboxylic acid with an excess of the corresponding alcohol under acidic catalysis. [9]These esters are generally stable but can be cleaved by saponification (base-mediated hydrolysis) or acid-catalyzed hydrolysis. [10]
Benzyl Esters: A Hydrogenolysis-Labile Option
Benzyl esters offer a valuable orthogonal protecting group strategy, as they can be cleaved under the same neutral hydrogenolysis conditions used for Cbz group removal. [11][10]They are typically prepared by reacting the carboxylic acid with benzyl alcohol.
tert-Butyl Esters: The Acid-Sensitive Counterpart
tert-Butyl esters are highly prized for their stability to a wide range of nucleophilic and basic conditions, while being easily cleaved by acid. [12]This makes them the ideal orthogonal partner for the base-labile Fmoc group. They can be synthesized by reacting the carboxylic acid with isobutylene in the presence of a strong acid catalyst or with di-tert-butyl dicarbonate. [12]The deprotection mechanism is analogous to that of the Boc group, proceeding through a stable tert-butyl cation. [3]
Orthogonal Protection: The Key to Complex Syntheses
In multi-step syntheses, it is often necessary to deprotect one functional group while leaving others intact. This requires an orthogonal protecting group strategy, where each protecting group can be removed by a specific set of reagents that do not affect the others. [13]The combination of Boc/Bn and Fmoc/tBu are two of the most powerful and widely used orthogonal pairs in peptide synthesis and medicinal chemistry. [13]
| Protecting Group Combination | N-Protection | C-Protection | N-Deprotection Reagent | C-Deprotection Reagent | Orthogonality |
|---|---|---|---|---|---|
| Strategy 1 | Boc | Benzyl (Bn) | Acid (e.g., TFA) | H₂/Pd/C (Hydrogenolysis) | High |
| Strategy 2 | Cbz | tert-Butyl (tBu) | H₂/Pd/C (Hydrogenolysis) | Acid (e.g., TFA) | High |
| Strategy 3 | Fmoc | tert-Butyl (tBu) | Base (e.g., Piperidine) | Acid (e.g., TFA) | High |
| Strategy 4 | Boc | Methyl/Ethyl | Acid (e.g., TFA) | Base (e.g., LiOH, NaOH) | Moderate |
Experimental Protocols
Protocol 1: N-Boc Protection of Pyrrolidine-2-Carboxylic Acid
Materials:
-
Pyrrolidine-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve pyrrolidine-2-carboxylic acid in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in THF dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the THF under reduced pressure.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: N-Fmoc Protection of Pyrrolidine-2-Carboxylic Acid
Materials:
-
Pyrrolidine-2-carboxylic acid
-
9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
1 M HCl
Procedure:
-
Dissolve pyrrolidine-2-carboxylic acid in a solution of sodium bicarbonate in a 1:1 mixture of 1,4-dioxane and water.
-
Add a solution of Fmoc-OSu in 1,4-dioxane to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the N-Fmoc protected product. [6]
Protocol 3: Benzyl Esterification of N-Boc-Pyrrolidine-2-Carboxylic Acid
Materials:
-
N-Boc-pyrrolidine-2-carboxylic acid
-
Benzyl bromide (BnBr)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-pyrrolidine-2-carboxylic acid in DMF.
-
Add cesium carbonate to the solution and stir for 30 minutes at room temperature.
-
Add benzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the benzyl ester.
Protocol 4: Deprotection of N-Fmoc Group
Materials:
-
N-Fmoc protected pyrrolidine derivative
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected pyrrolidine derivative in DMF.
-
Add piperidine to the solution (typically a 20% solution of piperidine in DMF is used). [14]3. Stir the reaction at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
The crude deprotected product can be used directly in the next step or purified by appropriate methods.
Conclusion
The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex molecules derived from pyrrolidine-2-carboxylic acid. By understanding the chemical principles governing the stability and cleavage of different protecting groups, researchers can devise robust and efficient synthetic routes. The Boc, Cbz, and Fmoc groups for amine protection, in combination with various ester protecting groups for the carboxylic acid, provide a versatile toolbox for navigating the challenges of modern organic synthesis. The protocols and strategies outlined in this application note serve as a practical guide for chemists in both academic and industrial settings, enabling the streamlined and predictable synthesis of novel therapeutics and research compounds.
References
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
YouTube. Protecting Groups for Carboxylic acid. [Link]
-
ACS Omega. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
ResearchGate. Pyrrolidine-2-carboxylic acid (L-Proline) | Request PDF. [Link]
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Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Organic Chemistry Portal. Benzyl Esters. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]
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Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
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Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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Master Organic Chemistry. Amine Protection and Deprotection. [Link]
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PubChem. pyrrolidine-2-carboxylic acid;(2S). [Link]
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ACS Sustainable Chemistry & Engineering. Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. [Link]
-
SpringerLink. Methods for Removing the Fmoc Group. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
The Journal of Organic Chemistry. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]
-
ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Hydrogenolysis. [Link]
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MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]
-
The Journal of Organic Chemistry. Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Journal of the American Chemical Society. Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. [Link]
-
The Journal of Organic Chemistry. Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. [Link]
-
Organic Syntheses. L-Proline. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 1-Allylpyrrolidine-2-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance and Synthesis Overview
1-Allylpyrrolidine-2-carboxylic acid, a non-natural amino acid derivative of L-proline, is a valuable chiral building block in medicinal chemistry and drug discovery. Its unique structural features, combining the rigidity of the proline ring with the reactive handle of the allyl group, make it an attractive synthon for introducing conformational constraints and enabling further functionalization in complex molecules. The development of a robust and scalable synthesis for this compound is therefore of significant interest to the pharmaceutical and fine chemical industries.
This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a practical and efficient protocol for direct N-alkylation of L-proline. The presented methodology is designed to be scalable, cost-effective, and mindful of safety and environmental considerations. We will delve into the rationale behind the chosen synthetic route, provide a detailed step-by-step protocol, and discuss critical aspects of purification and process safety.
Synthetic Strategy: Direct N-Alkylation of L-Proline
The most straightforward and atom-economical approach to this compound is the direct N-alkylation of the readily available and chiral starting material, L-proline. This strategy avoids the need for protection and deprotection steps, which can add to the overall cost and complexity of the synthesis, particularly at scale. The reaction proceeds via a nucleophilic substitution where the secondary amine of the proline ring attacks an allylic electrophile, typically an allyl halide.
The choice of base and solvent is critical for achieving high conversion and minimizing side reactions. An inorganic base such as potassium carbonate is preferred for its low cost, ease of handling, and moderate basicity, which is sufficient to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the amine without promoting significant side reactions. A mixed solvent system of ethanol and water offers good solubility for both the starting L-proline and the inorganic base, while also being environmentally benign.
Experimental Protocol: Scale-Up Synthesis of (S)-1-Allylpyrrolidine-2-carboxylic Acid
This protocol is designed for a laboratory scale-up synthesis and can be adapted for larger production volumes with appropriate engineering controls.
Materials and Equipment:
-
L-Proline (1.00 kg, 8.68 mol)
-
Allyl bromide (1.26 kg, 10.42 mol, 1.2 equiv)
-
Potassium carbonate (2.40 kg, 17.36 mol, 2.0 equiv)
-
Ethanol (10 L)
-
Deionized water (10 L)
-
Hydrochloric acid (concentrated, for pH adjustment)
-
Cation exchange resin (e.g., Dowex 50WX8)
-
Ammonium hydroxide solution (for elution)
-
Isopropanol (for crystallization)
-
20 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Large filtration apparatus
-
Rotary evaporator
-
Chromatography column suitable for ion exchange resin
-
pH meter
Reaction Procedure:
-
Charging the Reactor: To the 20 L jacketed reactor, add L-proline (1.00 kg), potassium carbonate (2.40 kg), ethanol (10 L), and deionized water (10 L).
-
Dissolution: Stir the mixture at room temperature until all solids are dissolved. The proline will be in the form of its potassium salt.
-
Addition of Allyl Bromide: Slowly add allyl bromide (1.26 kg) to the reaction mixture over a period of 1-2 hours. An exotherm may be observed; maintain the internal temperature below 40 °C using the reactor jacket.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 12-18 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts. Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
The remaining aqueous solution will contain the potassium salt of the product and some unreacted starting materials.
-
Purification Protocol:
-
Ion-Exchange Chromatography:
-
Prepare a column with a strong acid cation exchange resin and condition it according to the manufacturer's instructions.
-
Dilute the aqueous solution from the work-up with deionized water and adjust the pH to ~7 with hydrochloric acid.
-
Load the solution onto the ion-exchange column. The product, being an amino acid, will bind to the resin.
-
Wash the column with deionized water until the eluent is neutral to remove inorganic salts and other non-basic impurities.
-
Elute the product from the resin using a solution of ammonium hydroxide (e.g., 2 M). Collect the fractions containing the product.
-
-
Isolation and Crystallization:
-
Combine the product-containing fractions and concentrate them under reduced pressure to remove the ammonia and water.
-
The resulting crude product can be further purified by crystallization. Dissolve the crude material in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
-
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 65-75% |
| Purity (by HPLC) | >98% |
| Chiral Purity (ee%) | >99% (starting from L-proline) |
Process Logic and Rationale
The rationale for the key steps in this process is as follows:
-
Use of Potassium Carbonate: A di-basic salt is used to first neutralize the carboxylic acid of proline, and the second equivalent acts as a base to scavenge the HBr formed during the N-alkylation reaction, driving the equilibrium towards the product.
-
Ethanol/Water Solvent System: This mixture provides excellent solubility for both the ionic (proline salt) and organic (allyl bromide) reactants, facilitating a homogeneous reaction environment which is crucial for scalability.
-
Slow Addition of Allyl Bromide: This is a critical safety and process control measure to manage the exothermic nature of the alkylation reaction and to prevent localized high concentrations of the alkylating agent, which could lead to side reactions.
-
Ion-Exchange Chromatography: This is a highly effective and scalable method for purifying amino acids from a mixture containing salts and other impurities. It leverages the amphoteric nature of the product.[1][2][3][4][5]
-
Crystallization: This final purification step ensures a high purity of the final product, removing any remaining minor impurities and providing a stable, crystalline solid.
Safety Considerations for Scale-Up
The scale-up of this synthesis requires strict adherence to safety protocols, primarily due to the hazardous nature of allyl bromide.
Allyl Bromide Hazards:
-
Toxicity: Allyl bromide is toxic if swallowed, inhaled, or absorbed through the skin.[6][7][8][9][10]
-
Corrosivity: It causes severe skin burns and eye damage.[6][7][8][9][10]
-
Flammability: It is a highly flammable liquid and vapor.[7][8][9]
-
Lachrymator: It is a lachrymator, causing irritation and tearing of the eyes.[9]
Recommended Safety Precautions:
-
Engineering Controls: The entire synthesis should be conducted in a well-ventilated fume hood or a dedicated, contained synthesis bay. The use of a closed system for the transfer of allyl bromide is highly recommended at larger scales.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., Viton or laminate), safety goggles, a face shield, and a flame-retardant lab coat. Respiratory protection may be necessary depending on the scale and ventilation.[6][7][8][9]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and non-sparking tools. Have appropriate fire extinguishing media (e.g., CO2, dry chemical, foam) readily available.[7][8][9]
-
Spill Management: Have a spill kit specifically for flammable and corrosive materials readily available. In case of a spill, evacuate the area and follow established emergency procedures.[6][7]
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations for hazardous waste.[6]
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By employing a direct N-alkylation strategy and robust purification techniques, researchers and drug development professionals can efficiently produce this valuable chiral building block in high yield and purity. Adherence to the outlined safety procedures is paramount for the safe execution of this synthesis at any scale.
References
- Stobec. (2012, September 20).
- Apollo Scientific. (2022, September 16). Allyl bromide.
- Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Organic Letters.
- Loba Chemie. (2016, April 19). ALLYL BROMIDE FOR SYNTHESIS MSDS CAS-No.
- Fisher Scientific. (n.d.).
- Santa Cruz Biotechnology. (n.d.). Allyl bromide.
- Kawahara, S., et al. (n.d.).
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- Pd‐Catalyzed Asymmetric N‐Allylation of Amino Acid Esters with Exceptional Levels of Catalyst Control: Stereo‐Divergent Synthesis of ProM‐15 and Related Bicyclic Dipeptide Mimetics. PMC - NIH.
- Proline Derivatives in Organic Synthesis. Organic Chemistry Portal.
- Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evalu
- Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)
- Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review.
- Direct N-alkylation of unprotected amino acids with alcohols.
- Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH.
- 3-Substituted Prolines: From Synthesis to Structural Applications,
- An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chrom
- Separ
- Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatiz
- Figure 2. Solution-phase synthesis of 4-substituted proline derivatives...
- Isolation of amino acids by chromatography on ion exchange columns; use of vol
- Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. the University of Groningen research portal.
- (S)-1-Allylpyrrolidine-2-carboxylic acid | C8H13NO2 | CID 11344132. PubChem.
- Unlocking the Secrets of Proline C
- Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society.
- Method for purification of an amino acid using ion exchange resin.
- L-Proline-Promoted Rosenmund–von Braun Reaction.
- Process for the preparation of L-proline derivatives.
- Proline organoc
- Pyrrolidine-carboxylic-acid derivatives, process for their preparation.
- Structure and Hydration of L-Proline in Aqueous Solutions. Biochemistry.
- Slow peptide bond formation by proline and other N-alkylamino acids in transl
- Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only.
- 1-Allyl-pyrrolidine-2-carboxylic acid hydrochloride. Tetrahedron.
- Synthesis, crystal growth and characterization of L-pyrrolidone-2-carboxylic acid (L-PCA) crystals. Request PDF.
- l-Proline-Promoted Rosenmund-von Braun Reaction. Semantic Scholar.
- Carboxylic acid purification and crystallization process.
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Allylpyrrolidine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Allylpyrrolidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common experimental challenges through a structured troubleshooting guide and a comprehensive FAQ section, ensuring you can navigate the complexities of this procedure with confidence.
Introduction: The Synthetic Challenge
This compound, a derivative of the amino acid proline, is a valuable building block in medicinal chemistry and asymmetric synthesis. Its synthesis, typically achieved via the N-alkylation of proline with an allyl halide, appears straightforward. However, researchers frequently encounter issues with low yields, competing side reactions, and purification difficulties. These challenges arise from the nuanced reactivity of the proline molecule and the potential for over-alkylation. This guide provides the causal explanations and actionable solutions needed to overcome these hurdles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the problem, its likely causes, and validated solutions.
Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
Answer: Low yields are the most common complaint and can stem from several factors. Systematically investigating these possibilities is key to improving your outcome.[1][2][3]
-
Cause A: Incomplete Deprotonation of Proline. Proline's carboxylic acid proton is far more acidic than its secondary amine proton. A weak or insufficient amount of base will preferentially deprotonate the acid, leaving the nitrogen nucleophile unavailable for alkylation.
-
Solution: Use at least two equivalents of a suitable base. The first equivalent neutralizes the carboxylic acid, and the second deprotonates the amine to generate the nucleophilic species. For robust deprotonation, a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF is often effective.
-
-
Cause B: Suboptimal Reaction Temperature. The N-alkylation of proline is temperature-sensitive. Low temperatures can significantly slow the reaction rate, leading to incomplete conversion, while excessively high temperatures can promote side reactions and decomposition.[3]
-
Cause C: Reagent Purity and Stability. Allyl bromide is susceptible to degradation, especially when exposed to light or air. Impurities in your starting materials or solvents (particularly water) can interfere with the reaction.
-
Cause D: Loss During Workup. The zwitterionic nature of the final product can lead to significant loss during aqueous extraction if the pH is not carefully controlled.
-
Solution: During the workup, the pH of the aqueous phase should be adjusted to the isoelectric point of this compound. At this pH, the molecule has a net-zero charge, minimizing its solubility in the aqueous layer and facilitating extraction into an organic solvent.
-
Question 2: I'm observing a significant amount of a second product with a higher molecular weight. How can I prevent this side reaction?
Answer: This observation strongly suggests the formation of a dialkylated product, specifically the esterification of the carboxylic acid group with a second molecule of allyl bromide. This is a classic competing side reaction.[2][3]
-
Cause: O-Alkylation. The intermediate species in the reaction is a carboxylate and an amide anion. While the nitrogen is the more nucleophilic site (favoring N-alkylation), the carboxylate oxygen can also act as a nucleophile, attacking the allyl bromide to form an allyl ester. This is particularly prevalent if the reaction temperature is too high or if there's a large excess of the alkylating agent.[2]
-
Prevention Strategies:
-
Control Stoichiometry: Use a precise amount of allyl bromide, typically between 1.0 and 1.1 equivalents relative to proline.[2] Avoid a large excess, which drives the reaction towards over-alkylation.[3]
-
Slow Addition: Add the allyl bromide dropwise to the reaction mixture at a controlled temperature. This maintains a low instantaneous concentration of the alkylating agent, favoring the more rapid N-alkylation over the slower O-alkylation.
-
Temperature Management: Maintain the reaction at a moderate temperature. Higher temperatures can increase the rate of O-alkylation.
-
Question 3: My final product is difficult to purify. It streaks on silica gel and I struggle to get a clean NMR spectrum. What purification strategies are effective?
Answer: The purification challenges stem from the amphoteric (containing both acidic and basic groups) and zwitterionic properties of N-allyl proline. Standard silica gel chromatography is often ineffective.
-
Strategy A: Ion-Exchange Chromatography. This is the most robust method for purifying amino acids and their derivatives.[4]
-
Procedure: Use a strong cation-exchange resin (in H⁺ form). Load your crude product onto the column. The positively charged amine group will bind to the resin. Wash the column with water or a dilute acid to remove neutral and anionic impurities. Finally, elute your product using an aqueous ammonia solution, which will deprotonate the bound amine and release the purified compound.[4]
-
-
Strategy B: Crystallization. If the product is sufficiently pure after workup, crystallization can be an effective final purification step.
-
Procedure: Attempt to crystallize the product from a solvent system like ethanol/water or isopropanol/ether. The zwitterionic nature often allows for the formation of well-defined crystals upon slow cooling or solvent evaporation.
-
-
Strategy C: Flash Chromatography (with caution). While challenging, flash chromatography on silica can sometimes be successful if the mobile phase is carefully chosen.
-
Procedure: Use a highly polar, slightly acidic mobile phase, such as a mixture of dichloromethane, methanol, and a small amount of acetic acid (e.g., 8:2:0.1). The acid helps to suppress the ionization of the carboxylic acid group, reducing streaking. However, this method may still result in product loss on the column.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the N-allylation of proline?
A1: The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. First, a base removes the proton from the secondary amine of proline, creating a potent nucleophile. This nitrogen anion then attacks the electrophilic methylene carbon of the allyl bromide, displacing the bromide ion and forming the new carbon-nitrogen bond.
Caption: SN2 mechanism for N-allylation of proline.
Q2: Which starting material is best: L-proline, D-proline, or racemic proline?
A2: The choice depends entirely on the desired stereochemistry of the final product, which is critical for applications in drug development and asymmetric synthesis. The N-alkylation reaction does not typically affect the chiral center at the alpha-carbon.[6] Therefore:
-
Use L-proline to synthesize (S)-1-Allylpyrrolidine-2-carboxylic acid.[7]
-
Use D-proline to synthesize (R)-1-Allylpyrrolidine-2-carboxylic acid.
-
Use racemic proline if a mixture of both enantiomers is acceptable for your application.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method.
-
Mobile Phase: A polar solvent system is required. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 or 8:2 ratio. A few drops of acetic acid can be added to improve spot shape.
-
Visualization: Proline and its N-allylated product are often not UV-active. Staining is required. A ninhydrin stain is highly effective.[8] Proline (a secondary amine) will typically stain yellow-orange, while primary amines stain purple.[8][9] The N-allylated product, being a tertiary amine, will not react with ninhydrin. Therefore, you can monitor the disappearance of the yellow proline spot. Alternatively, a potassium permanganate (KMnO₄) stain can be used, which will visualize any compound with a reactive functional group, including the starting material and product.
Data Summary & Recommended Protocol
Table 1: Comparison of Reaction Conditions for N-Alkylation
| Parameter | Condition A (Standard) | Condition B (Optimized for Control) | Rationale & Citation |
| Base | K₂CO₃ (2.2 equiv.) | NaHCO₃ (3.0 equiv.) | K₂CO₃ is stronger, driving the reaction faster. NaHCO₃ is milder, reducing the risk of side reactions. |
| Solvent | DMF | Acetonitrile (MeCN) | DMF is a polar aprotic solvent that effectively dissolves proline salts. MeCN is less polar, which can sometimes suppress O-alkylation.[2] |
| Alkylating Agent | Allyl Bromide (1.1 equiv.) | Allyl Bromide (1.05 equiv., added over 1h) | Slow addition of a near-stoichiometric amount minimizes dialkylation.[3] |
| Temperature | 60 °C | 45 °C | A lower temperature provides better control and selectivity, albeit with a potentially longer reaction time.[3] |
| Typical Yield | 60-75% | 70-85% | The optimized conditions prioritize selectivity, often leading to a higher isolated yield of the desired product. |
Optimized Experimental Protocol
This protocol is designed to maximize yield and minimize side-product formation.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-proline (1.0 equiv.) and sodium bicarbonate (NaHCO₃, 3.0 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: Heat the suspension to 45 °C with vigorous stirring.
-
Reagent Addition: In a separate flask, prepare a solution of allyl bromide (1.05 equiv.) in a small amount of anhydrous MeCN. Add this solution dropwise to the heated proline suspension over a period of 1 hour using a syringe pump.
-
Reaction Monitoring: Allow the reaction to stir at 45 °C for 12-24 hours. Monitor the consumption of proline by TLC (DCM:MeOH 9:1 with ninhydrin stain).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in water and carefully adjust the pH to the isoelectric point (~pH 6) using 1M HCl. Extract the aqueous solution three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via ion-exchange chromatography or crystallization as described in the troubleshooting section.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Pd‐Catalyzed Asymmetric N‐Allylation of Amino Acid Esters with Exceptional Levels of Catalyst Control: Stereo‐Divergent Synthesis of ProM‐15 and Related Bicyclic Dipeptide Mimetics . National Institutes of Health (NIH). Available at: [Link]
-
Asymmetric N‐allylation of different l‐amino acid esters employing the chiral catalyst L6 . ResearchGate. Available at: [Link]
-
Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality . Journal of the American Chemical Society. Available at: [Link]
-
Slow peptide bond formation by proline and other N-alkylamino acids in translation . National Institutes of Health (NIH). Available at: [Link]
-
Troubleshooting: How to Improve Yield . University of Rochester Department of Chemistry. Available at: [Link]
-
Condition optimizations for asymmetric allylation and benzylation reactions . ResearchGate. Available at: [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry . Wiley Online Library. Available at: [Link]
-
Condition optimization of N-terminal alkylation . ResearchGate. Available at: [Link]
-
A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation . The Journal of Organic Chemistry. Available at: [Link]
-
troubleshooting proline catalyzed methylation/hydroxylation . Reddit. Available at: [Link]
-
General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography . PubMed. Available at: [Link]
- Process for the purification of amino acids. Google Patents.
-
Pyrrolidine synthesis . Organic Chemistry Portal. Available at: [Link]
-
(S)-1-Allylpyrrolidine-2-carboxylic acid . PubChem. Available at: [Link]
-
Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials . ResearchGate. Available at: [Link]
-
L-Pyrrolidine-2-Carboxylic Acid Sulfate (LPCAS): A New Ionic Liquid for the Synthesis of 14-Aryl-14H-Dibenzo[a,j] Xanthenes under Solvent Free Condition . Scirp.org. Available at: [Link]
-
PROTOCOL: Extraction and determination of proline . ResearchGate. Available at: [Link]
-
Separation and Refining of Amino acids . Available at: [Link]
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PROTOCOL: Extraction and determination of proline . ResearchGate. Available at: [Link]
-
A rapid, ideal, and eco-friendlier protocol for quantifying proline . PubMed. Available at: [Link]
-
Proline Protocol . Scribd. Available at: [Link]
-
Synthesis of N-Alkyl Amino Acids . Monash University. Available at: [Link]
-
(R)-2-ALLYL PYRROLIDINE-2-CARBOXYLICACID . Chemsrc. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones . Royal Society of Chemistry. Available at: [Link]
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- 5. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. benchchem.com [benchchem.com]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification Challenges of N-Allyl Amino Acids
Welcome to the technical support center for the purification of N-allyl amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable synthetic building blocks. N-allyl protected amino acids are crucial in peptide synthesis and medicinal chemistry due to the allyl group's stability to both acidic and basic conditions, offering orthogonality to common protecting groups like Fmoc and Boc.[1][2][3][4] However, their purification presents unique challenges that require a nuanced understanding of the underlying chemistry. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to empower you to overcome these hurdles and achieve high purity for your target compounds.
I. Understanding the Core Challenges
The purification of N-allyl amino acids is often complicated by a combination of factors inherent to their structure and the reagents used in their synthesis and deprotection. A primary challenge is the removal of the allyl protecting group, which is typically achieved through palladium-catalyzed reactions.[2][4] These reactions, while effective, can introduce their own set of purification difficulties, including residual catalyst contamination and the formation of closely related byproducts. Furthermore, the amphoteric nature of amino acids can lead to solubility issues and complex chromatographic behavior.[5][6]
Key Purification Hurdles:
-
Incomplete Deprotection: Residual N-allyl amino acid in the final product.
-
Catalyst Contamination: Presence of palladium and phosphine ligands in the purified material.
-
Side-Product Formation: Generation of isomers or other modified amino acids during the reaction.[7][8]
-
Chromatographic Difficulties: Poor separation of the desired amino acid from impurities due to similar polarities.[9][10]
-
Solubility and Handling: The zwitterionic nature of amino acids can complicate extraction and crystallization processes.[5]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of N-allyl amino acids in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Incomplete Removal of the Allyl Protecting Group
Question: My NMR/LC-MS analysis shows the presence of starting N-allyl amino acid even after the deprotection reaction. What could be the cause, and how can I resolve this?
Answer:
Incomplete deprotection is a common issue that can stem from several factors related to the palladium catalyst, the allyl scavenger, or the reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The Pd(0) catalyst, often Pd(PPh₃)₄, can be sensitive to air and may have degraded. | Use freshly sourced or properly stored catalyst. Consider preparing the Pd(0) catalyst in situ from a stable Pd(II) precursor. |
| Insufficient Catalyst Loading | The catalytic cycle may not have gone to completion due to an inadequate amount of palladium. | Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). However, be mindful that higher catalyst loads can complicate purification. |
| Inefficient Allyl Scavenger | The allyl scavenger (e.g., dimedone, morpholine, N-methylaniline) is crucial for irreversibly trapping the allyl group from the palladium complex. An inappropriate or insufficient amount of scavenger can lead to an equilibrium that favors the starting material. | Ensure you are using a suitable scavenger in sufficient excess (typically 5-10 equivalents). For challenging substrates, consider alternative scavengers like phenylsilane.[11] |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate and efficiency. | Common solvents for this reaction include THF, DCM, and acetonitrile. If you are experiencing issues, consider switching to a different solvent or using a solvent mixture. |
| Reaction Time/Temperature | The reaction may not have reached completion due to insufficient time or a low reaction temperature. | Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or gently heating the mixture (e.g., to 40-50 °C). |
Issue 2: Persistent Palladium/Phosphine Ligand Contamination
Question: I've successfully removed the allyl group, but my purified amino acid is contaminated with palladium and/or triphenylphosphine oxide. How can I remove these impurities?
Answer:
Palladium and phosphine-based impurities are frequent contaminants in these reactions. Their removal often requires specific purification strategies beyond standard chromatography.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Work-up | Simple aqueous work-ups are often insufficient to remove all organometallic residues. | Aqueous Washes: Perform multiple washes with aqueous solutions known to complex with palladium, such as a dilute solution of sodium thiocyanate or thiourea. Filtration: Passing the crude reaction mixture through a pad of Celite® or a short plug of silica gel can help remove some of the palladium catalyst. |
| Co-elution during Chromatography | Triphenylphosphine oxide, a common byproduct of Pd(PPh₃)₄, can have a similar polarity to the desired amino acid, leading to co-elution during column chromatography. | Oxidation of Phosphine: If triphenylphosphine is the contaminant, it can be oxidized to the more polar triphenylphosphine oxide using a mild oxidant like hydrogen peroxide, which can then be more easily separated by chromatography. Specialized Scavengers: Employ polymer-supported scavengers designed to bind palladium or phosphine impurities. These can be filtered off after the reaction. |
| Crystallization Issues | The presence of these impurities can sometimes inhibit the crystallization of the final product. | Recrystallization: If your amino acid is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing both palladium and phosphine-related impurities. |
Issue 3: Formation of Side Products
Question: My analysis shows unexpected peaks with the same mass as my desired product, suggesting the formation of isomers. What are these, and how can I prevent their formation?
Answer:
Isomerization of the allyl group to the corresponding prop-1-enyl group can occur under certain conditions, leading to a mixture of products that can be difficult to separate.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst-Induced Isomerization | Some palladium catalysts, particularly those that are more electron-rich, can promote the isomerization of the allyl double bond. | Choice of Catalyst: If isomerization is a significant issue, consider using a different palladium catalyst. For example, [Pd(allyl)Cl]₂ with a suitable phosphine ligand may offer different selectivity. |
| Reaction Conditions | Prolonged reaction times or elevated temperatures can sometimes favor isomerization. | Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of side products. Running the reaction at a lower temperature may also be beneficial. |
| pH of the Reaction Mixture | The acidity or basicity of the reaction medium can influence the stability of the allyl group. | Control pH: Ensure the reaction is run under neutral or mildly basic conditions to disfavor isomerization. The use of a buffered system can sometimes be advantageous. |
Issue 4: Difficulty with Chromatographic Separation
Question: I am struggling to get good separation of my N-allyl amino acid from the starting materials and byproducts using column chromatography. What can I do to improve this?
Answer:
The zwitterionic nature of amino acids can make them challenging to purify by standard silica gel chromatography.[5]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Strong Interaction with Silica Gel | The free amino and carboxylic acid groups can interact strongly with the acidic silica gel, leading to peak tailing and poor resolution. | Use of Additives in the Mobile Phase: Adding a small amount of a polar, volatile acid (e.g., acetic acid or formic acid) or base (e.g., triethylamine or ammonia) to the eluent can help to suppress ionization and improve peak shape. Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column for HPLC purification.[12] |
| Inappropriate Solvent System | The choice of eluent is critical for achieving good separation. | Systematic Solvent Screening: Systematically screen different solvent systems with varying polarities. Common systems for amino acids include dichloromethane/methanol, chloroform/methanol/acetic acid, and ethyl acetate/hexane with additives. |
| Lack of a Chromophore | Many N-allyl amino acids lack a strong UV chromophore, making them difficult to detect by TLC and HPLC-UV.[13] | Staining Agents for TLC: Use a staining agent that reacts with amino acids, such as ninhydrin, to visualize the spots on a TLC plate.[14][15] Alternative HPLC Detection: For HPLC, consider using a detector that does not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[13] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of an N-allyl deprotection reaction?
A1: Thin-layer chromatography (TLC) is a quick and effective method.[16] Spot the reaction mixture alongside the starting N-allyl amino acid. Use a mobile phase that gives good separation between the starting material and the product. Visualize the spots using a suitable stain, such as ninhydrin, which will stain the deprotected amino acid but not the N-allyl protected starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is recommended.[12][16]
Q2: Can I use crystallization to purify my N-allyl amino acid?
A2: Yes, crystallization can be a very effective purification method, especially for removing trace impurities that are difficult to separate by chromatography.[5] The success of crystallization depends on the physical properties of your specific amino acid and finding a suitable solvent or solvent mixture.
Q3: Are there any "greener" alternatives to palladium-catalyzed deprotection?
A3: While palladium catalysis is the most common method, research is ongoing into alternative deprotection strategies. Some methods involve the use of other transition metals like rhodium or iridium, but these also present their own purification challenges.[2] For specific substrates, enzymatic deprotection could be a possibility, offering high selectivity and milder reaction conditions.
Q4: How can I confirm the purity of my final N-allyl amino acid product?
A4: A combination of analytical techniques is recommended for comprehensive purity assessment.[16]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.[16]
-
HPLC: To determine the purity profile and quantify any impurities.[12]
-
Elemental Analysis: To confirm the elemental composition of the compound.[16]
Q5: What are some common pitfalls to avoid during the work-up of N-allyl deprotection reactions?
A5: A common pitfall is the formation of an emulsion during aqueous extraction, especially when using chlorinated solvents. To break emulsions, you can try adding a small amount of brine or filtering the mixture through a pad of Celite®. Another pitfall is the incomplete removal of the allyl scavenger, which can contaminate the final product. Ensure you use an appropriate extraction or purification method to remove the scavenger.
IV. Experimental Protocols
Protocol 1: Palladium-Catalyzed Deprotection of N-Allyl Amino Acids
This protocol provides a general procedure for the removal of the N-allyl protecting group using tetrakis(triphenylphosphine)palladium(0).
Materials:
-
N-allyl protected amino acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Allyl scavenger (e.g., N-methylaniline, dimedone, or morpholine)
-
Anhydrous solvent (e.g., THF, DCM, or acetonitrile)
-
Nitrogen or Argon source
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-allyl protected amino acid in the chosen anhydrous solvent under an inert atmosphere (Nitrogen or Argon).
-
Add the allyl scavenger (5-10 equivalents) to the solution and stir for 5 minutes.
-
Add the Pd(PPh₃)₄ catalyst (5-10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Proceed with a suitable work-up and purification procedure as outlined in the troubleshooting guide.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a general method for purifying amino acids using flash column chromatography on silica gel.
Materials:
-
Crude amino acid
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of dichloromethane, methanol, and a small amount of acetic acid or triethylamine)
-
Flash chromatography system or standard column chromatography setup
-
TLC plates and developing chamber
-
Ninhydrin stain
Procedure:
-
Dissolve the crude amino acid in a minimal amount of the eluent or a suitable solvent.
-
Adsorb the crude material onto a small amount of silica gel by concentrating the solution to dryness.
-
Pack a chromatography column with silica gel slurried in the chosen eluent.
-
Carefully load the adsorbed crude material onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC, using ninhydrin to visualize the amino acid-containing fractions.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified amino acid.
V. Visualizations
Diagram 1: Decision Workflow for N-Allyl Amino Acid Purification
Caption: A decision tree for purifying N-allyl amino acids.
Diagram 2: Key Steps in Palladium-Catalyzed Allyl Deprotection
Caption: The catalytic cycle of allyl group removal.
VI. References
-
EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents. (URL: )
-
A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Introduction and removal of alkyl protecting groups of several common amino groups. (URL: )
-
Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. (URL: )
-
Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed. (URL: [Link])
-
Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids | Journal of the American Chemical Society. (URL: [Link])
-
Synthesis of N-Allyl Amino Acids and Peptides | Request PDF - ResearchGate. (URL: [Link])
-
A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines - Organic Chemistry Portal. (URL: [Link])
-
Supporting Information - The Royal Society of Chemistry. (URL: [Link])
-
Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC - PubMed Central. (URL: [Link])
-
A Straightforward Synthesis of Allyl Amines from α-Amino Acids without Racemization. (URL: [Link])
-
Direct N-alkylation of unprotected amino acids with alcohols - PMC - NIH. (URL: [Link])
-
Separation and Refining of Amino acids. (URL: [Link])
-
to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil - ChemRxiv. (URL: [Link])
-
How can I purify my synthesised unnatural aliphatic amino acid? - ResearchGate. (URL: [Link])
-
Chromatography of amino acids - BioTopics. (URL: [Link])
-
The Analysis Techniques Of Amino Acid And Protein In Food And Agricultural Products - ijstr. (URL: [Link])
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. (URL: [Link])
-
Deprotection of N-Alloc amines by Pd(0)/DABCO—an efficient method for in situ peptide coupling of labile amino acids - ElectronicsAndBooks. (URL: [Link])
-
General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography - ResearchGate. (URL: [Link])
-
(PDF) Chromatographic Separation of Amino Acids - ResearchGate. (URL: [Link])
-
(PDF) Impurity profile of amino acids? - ResearchGate. (URL: [Link])
-
N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis - PubMed. (URL: [Link])
-
Classification of Impurities in Synthetic Peptide Drugs. (URL: [Link])
-
6 peptide impurities that appear during the synthesis & storage of peptides - MolecularCloud. (URL: [Link])
-
Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. (URL: [Link])
-
Enantioselective Olefin 1,2-Arylamination Catalyzed by a Planar Chiral Indenyl-Rhodium(III). (URL: [Link])
-
Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. (URL: [Link])
-
Investigation of Impurities in Peptide Pools - MDPI. (URL: [Link])
-
Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties | Journal of the American Chemical Society. (URL: [Link])
Sources
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diaion.com [diaion.com]
- 7. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 8. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 9. researchgate.net [researchgate.net]
- 10. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromatography of amino acids [biotopics.co.uk]
- 15. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 16. bachem.com [bachem.com]
Optimizing Reaction Conditions for the Allylation of Proline: A Technical Support Center
Welcome to the technical support center for the allylation of proline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. The allylation of proline, introducing an allyl group at either the nitrogen (N-allylation) or the α-carbon (α-allylation), is a critical step in the synthesis of novel proline analogs for peptidomimetics, catalytic ligands, and various bioactive molecules.
This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore common challenges, troubleshoot unexpected outcomes, and empower you to optimize your reaction conditions for maximal yield, stereoselectivity, and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the allylation of proline.
Q1: What are the primary methods for the N-allylation of proline?
The most common method for N-allylation involves the direct alkylation of the proline nitrogen with an allyl halide (e.g., allyl bromide) or a related electrophile. This is a nucleophilic substitution reaction where the secondary amine of proline attacks the electrophilic carbon of the allyl group. The reaction is typically carried out in the presence of a base to neutralize the resulting hydrohalic acid and to deprotonate the proline nitrogen, increasing its nucleophilicity.
Q2: How does the choice of solvent impact the N-allylation of proline?
Solvent choice is critical and can significantly influence reaction rates and yields. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often preferred as they can dissolve the proline salt and stabilize charged intermediates.[1][2] The use of less polar solvents may lead to solubility issues and slower reaction kinetics.
Q3: Is it necessary to protect the carboxylic acid of proline during N-allylation?
Protection of the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester), is highly recommended. The free carboxylic acid can interfere with the reaction in several ways:
-
It can act as a proton source, quenching the basic conditions required for the reaction.
-
It can compete with the desired N-alkylation by reacting with the allylating agent to form an allyl ester.
-
The zwitterionic nature of unprotected proline can lead to poor solubility in many organic solvents.
Q4: What are the key challenges in achieving selective α-allylation of proline?
Achieving selective α-allylation is more complex than N-allylation and typically involves the formation of a proline enolate or its equivalent. Key challenges include:
-
Controlling regioselectivity: Preventing competitive N-allylation. This is often achieved by using an N-protected proline derivative (e.g., N-Boc or N-Cbz).[3]
-
Managing stereoselectivity: The formation of a new stereocenter at the α-position requires careful control over the reaction conditions to achieve the desired diastereoselectivity. The choice of N-protecting group and the alkylating reagent can influence the stereochemical outcome.[3]
-
Preventing over-allylation: The mono-allylated product can sometimes be more reactive than the starting material, leading to di-allylation.[4]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the allylation of proline.
Issue 1: Low or No Conversion in N-Allylation
Symptoms:
-
Starting material (proline derivative) remains largely unreacted after the expected reaction time.
-
TLC or LC-MS analysis shows minimal product formation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Basicity | The proline nitrogen is not sufficiently deprotonated to act as an effective nucleophile. | - Use a stronger base (e.g., switch from K2CO3 to DBU or NaH).- Ensure the base is fresh and anhydrous. |
| Poor Solubility | The proline derivative or the base is not fully dissolved in the reaction solvent. | - Switch to a more polar aprotic solvent like DMF or DMSO.- Gently heat the reaction mixture to aid dissolution (monitor for side reactions). |
| Inactive Allylating Agent | The allyl halide may have degraded over time. | - Use a freshly opened bottle of the allylating agent.- Consider using a more reactive agent like allyl iodide, which can be generated in situ by adding NaI.[5] |
| Presence of Water | Water can hydrolyze the allylating agent and protonate the proline nitrogen. | - Use anhydrous solvents and reagents.- Dry glassware thoroughly before use. |
Issue 2: Formation of Multiple Products (Over-allylation or Side Reactions)
Symptoms:
-
TLC plate shows multiple spots in addition to the starting material and desired product.
-
LC-MS or NMR analysis reveals the presence of di-allylated proline or other unexpected byproducts.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Over-allylation | The mono-allylated product is more nucleophilic than the starting material and reacts further.[4] | - Use a stoichiometric amount of the allylating agent (1.0-1.2 equivalents).- Add the allylating agent slowly to the reaction mixture.- Lower the reaction temperature. |
| Formation of Allyl Ester | If the carboxylic acid is unprotected, it can react with the allylating agent. | - Protect the carboxylic acid as an ester before N-allylation. |
| Oxazolidinone Formation | In some cases, proline can react with aldehydes (if present as impurities) to form oxazolidinones.[6][7] | - Use high-purity solvents and reagents. |
Issue 3: Poor Diastereoselectivity in α-Allylation
Symptoms:
-
NMR analysis of the purified product shows a mixture of diastereomers.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| N-Protecting Group | The nature of the N-protecting group can influence the facial selectivity of the enolate alkylation.[3] | - Screen different N-protecting groups (e.g., Boc vs. Benzoyl) to find the one that gives the best diastereoselectivity. |
| Reaction Temperature | Higher temperatures can lead to lower diastereoselectivity by allowing for equilibration between transition states. | - Perform the reaction at a lower temperature (e.g., -78 °C). |
| Base and Counterion | The base used to form the enolate and its associated counterion can affect the geometry of the enolate and the transition state of the alkylation. | - Experiment with different bases (e.g., LDA, KHMDS) and additives (e.g., HMPA, LiCl). |
Part 3: Experimental Protocols & Visualizations
Protocol 1: N-Allylation of Proline Methyl Ester
This protocol provides a general procedure for the N-allylation of proline methyl ester using allyl bromide.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add proline methyl ester hydrochloride (1.0 eq) and anhydrous DMF.
-
Basification: Cool the solution to 0 °C and add a suitable base, such as diisopropylethylamine (DIPEA) (2.2 eq), dropwise. Stir for 10 minutes.
-
Allylation: Add allyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagrams
Workflow for Troubleshooting Low Conversion in N-Allylation
Caption: Troubleshooting flowchart for low conversion.
General Reaction Scheme for N-Allylation of Proline Ester
Caption: N-allylation of a proline ester.
Part 4: References
-
Ibrahem, I., & Córdova, A. (2006). Dual Palladium- and Proline-Catalyzed Allylic Alkylation of Enolizable Ketones and Aldehydes with Allylic Alcohols. Organic Letters, 11(6), 1147-1150. DOI: 10.1021/ol900138w. [Link][1]
-
García, J. I., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry, 87(4), 1997-2008. DOI: 10.1021/acs.joc.1c02778. [Link][2][8]
-
L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Organic Chemistry: An Indian Journal. [Link]
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621. DOI: 10.1021/jo00925a003. [Link]
-
List, B., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. DOI: 10.1021/ja994280y. [Link][6]
-
Seebach, D., & Eschenmoser, A. (2007). Oxazolidinones in Proline Catalysis: A Pivotal Role. Helvetica Chimica Acta, 90(3), 425-450. DOI: 10.1002/hlca.200790049. [Link]
-
Alonso, D. A., et al. (2004). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews, 104(12), 6149-6196. DOI: 10.1021/cr030691s. [Link][3]
-
List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15833-15837. DOI: 10.1073/pnas.252564299. [Link][7]
-
Trost, B. M., & O'Boyle, B. M. (2011). N-Alkylation of N-benzylproline esters and 3. ResearchGate. [Link][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Allylpyrrolidine-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-Allylpyrrolidine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important chiral building block. The direct N-alkylation of L-proline presents a unique set of challenges. This guide provides in-depth, field-proven insights into troubleshooting common side reactions and purification difficulties, moving beyond simple protocols to explain the causal chemistry behind each step.
Section 1: Troubleshooting N-Alkylation Side Reactions
The direct N-alkylation of L-proline with allyl bromide is the most common route to this compound. However, the bifunctional nature of proline—a secondary amine and a carboxylic acid—creates a competitive environment where several side reactions can occur.
Q1: My reaction has stalled with significant unreacted L-proline remaining. What are the likely causes and solutions?
Root Cause Analysis:
This is a frequent issue, often stemming from poor solubility of the reactants. L-proline is zwitterionic and exhibits low solubility in many common aprotic organic solvents. Similarly, inorganic bases like potassium carbonate (K₂CO₃) are poorly soluble. This creates a heterogeneous reaction mixture where the effective concentration of the deprotonated, nucleophilic proline is too low for the reaction to proceed to completion.
Troubleshooting Protocol & Scientific Rationale:
-
Solvent System Optimization: Switch from low-polarity solvents (like acetone or THF) to a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents are better at solvating the zwitterionic proline and the inorganic base, creating a more homogeneous and reactive environment.[1]
-
Employing a Proline Ester: A common strategy to circumvent solubility issues is to start with a proline ester (e.g., L-proline methyl or ethyl ester).[2][3] The ester is not zwitterionic and is readily soluble in a wider range of organic solvents. The N-alkylation can be performed on the ester, followed by a final saponification (hydrolysis) step to yield the desired carboxylic acid. While this adds a step, it often leads to cleaner reactions and higher overall yields.
-
Phase-Transfer Catalysis (PTC): If a two-phase system or a solvent with poor base solubility is unavoidable, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC transports the carbonate or hydroxide anion into the organic phase, allowing for efficient deprotonation of proline at the interface.
Recommended Starting Protocol (L-Proline):
-
Step 1: To a stirred suspension of L-proline (1.0 eq) and finely powdered potassium carbonate (2.5 eq) in anhydrous DMF, add allyl bromide (1.2 eq) dropwise at 0 °C.
-
Step 2: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Step 3: Monitor the reaction progress by TLC or LC-MS. The disappearance of L-proline is a key indicator.
Experimental Workflow: Standard N-Alkylation
Caption: Workflow for the N-alkylation of L-proline.
Q2: I've isolated a significant, non-polar side product identified as 1-allylpyrrolidine. How is this forming?
Root Cause Analysis:
This side product is the result of decarboxylation. L-proline and its derivatives can lose carbon dioxide under thermal stress, especially at temperatures exceeding 80-100 °C.[4][5] This process forms pyrrolidine. The resulting pyrrolidine is a more nucleophilic secondary amine than proline and is rapidly and irreversibly N-allylated to form 1-allylpyrrolidine, consuming your alkylating agent and reducing the yield of the desired product.
Troubleshooting Protocol & Scientific Rationale:
-
Strict Temperature Control: This is the most critical parameter. The N-alkylation should be conducted at or below room temperature if possible. If heating is required to improve rate or solubility, it should be done cautiously, not exceeding 40-50 °C.
-
Microwave Irradiation Caution: While microwave synthesis can accelerate reactions, it can also lead to localized superheating, promoting decarboxylation. If using a microwave reactor, employ careful temperature monitoring and start with lower power settings.
Data Summary: Temperature vs. Side Product Formation
| Reaction Temp. | Expected Decarboxylation | Recommended Action |
| 0 - 25 °C | Negligible | Optimal Range for minimizing side product. |
| 25 - 50 °C | Minor | Acceptable if required for reaction rate. Monitor closely. |
| > 60 °C | Significant | Avoid. High risk of decarboxylation and yield loss. |
Decarboxylation Side Reaction Pathway
Caption: Pathway for the formation of 1-allylpyrrolidine.
Q3: My mass spectrometry data indicates the presence of a product with a mass of [M+41]+, suggesting overalkylation. How do I prevent this?
Root Cause Analysis:
The desired product, this compound, is a tertiary amine. While it is less nucleophilic than the starting secondary amine, it can still react with allyl bromide in an Sₙ2 reaction to form a quaternary ammonium salt. This process, known as overalkylation or quaternization, is often irreversible and becomes more probable if a large excess of the alkylating agent is used or if the reaction is run for an extended period after the starting material is consumed.
Troubleshooting Protocol & Scientific Rationale:
-
Control Stoichiometry: Use a minimal excess of allyl bromide (e.g., 1.1-1.2 equivalents). Avoid using large excesses (2.0 eq or more). Running the reaction with a slight excess of proline relative to the allyl bromide can also suppress this side reaction, although this complicates purification.
-
Controlled Addition: Add the allyl bromide slowly and in a controlled manner, preferably using a syringe pump, especially on a larger scale. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more nucleophilic L-proline over the tertiary amine product.
-
Monitor Reaction Closely: Once LC-MS analysis shows complete consumption of L-proline, quench the reaction promptly. Unnecessary extensions of reaction time will only increase the probability of overalkylation.
Primary Reaction vs. Overalkylation
Caption: Competing pathways of desired alkylation and overalkylation.
Section 2: Purification Strategies
Purifying this compound can be challenging due to its amphoteric, zwitterionic nature, which gives it physical properties similar to the L-proline starting material.
Q4: How can I effectively separate my product from unreacted L-proline and inorganic salts after the reaction?
Root Cause Analysis:
Both the starting material and the product are amino acids, exhibiting high polarity and poor solubility in many organic solvents used for extraction or standard silica gel chromatography. They will often co-elute or streak badly on a silica column. Inorganic salts (e.g., KBr, excess K₂CO₃) from the reaction must also be removed.
Troubleshooting Protocol & Scientific Rationale:
A multi-step approach combining aqueous workup and ion-exchange chromatography is the most robust method.
Step-by-Step Purification Protocol:
-
Initial Workup (Salt Removal):
-
Filter the crude reaction mixture to remove insoluble potassium carbonate.
-
Dilute the DMF filtrate with water and perform several extractions with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-polar side products like 1-allylpyrrolidine. The desired product and unreacted proline will remain in the aqueous layer.
-
Evaporate the aqueous layer under reduced pressure to obtain a crude solid mixture of the product, unreacted proline, and salts like KBr.
-
-
Ion-Exchange Chromatography (Product Isolation):
-
Prepare a column with a strong cation-exchange resin (e.g., Dowex 50WX8) in its protonated (H⁺) form.
-
Dissolve the crude solid in a minimal amount of water and load it onto the column.
-
Elute with water to wash away any remaining neutral or anionic impurities.
-
Elute the desired product using a dilute aqueous ammonia solution (e.g., 0.5 - 2 M NH₄OH). The more basic tertiary amine product will elute before the less basic secondary amine (L-proline). Collect fractions and monitor by TLC.
-
Combine the product-containing fractions and lyophilize or carefully evaporate to remove water and ammonia, yielding the purified product.
-
Purification Workflow Diagram
Caption: A robust workflow for the purification of the target compound.
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: Is there an advantage to using a proline ester over free L-proline?
-
Answer: Yes, primarily in terms of solubility and reaction cleanliness. Proline esters are highly soluble in common organic solvents, leading to more homogeneous reactions that can often be run at lower temperatures, minimizing decarboxylation.[2][3] The main disadvantage is the requirement of an additional hydrolysis step at the end of the synthesis.
-
-
FAQ 2: Can I use other alkylating agents besides allyl bromide?
-
Answer: Yes, the general principles apply to other alkylating agents like benzyl bromide or simple alkyl halides. However, the reactivity of the halide is a factor (I > Br > Cl). For less reactive halides like allyl chloride, the addition of a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can significantly improve the reaction rate.
-
-
FAQ 3: How can I verify that the stereocenter at C2 has not racemized?
-
Answer: Racemization is a potential concern under harsh basic conditions or high temperatures.[2][6] The stereochemical integrity of the final product should be verified. The most common methods are:
-
Chiral HPLC: Analysis on a suitable chiral stationary phase.
-
Polarimetry: Measuring the specific rotation of the purified product and comparing it to the literature value for the enantiomerically pure compound.
-
-
References
- Decarboxylative 1,3-dipolar cycloadditions of l-proline. (2024). RSC Publishing.
- C-Terminal Decarboxylation of Proline-Derived Building Blocks for Protein-Binding Peptides. (2024). Chemistry - A European Journal.
- Proline: Not Your Typical Amino Acid? - New Reactions. (2011). Organic Letters.
-
Proline Decarboxylation to Pyrrolidine. (2020). YouTube. Retrieved from [Link]
-
Sulfonylimination of Proline with Sulfonylazides Involving Aldehyde-Induced Decarboxylation Coupling. (2021). Organic Letters. Retrieved from [Link]
-
Stereoselective Synthesis of Quaternary Proline Analogues. National Institutes of Health (PMC). Retrieved from [Link]
-
Direct N-alkylation of unprotected amino acids with alcohols. (2017). National Institutes of Health (PMC). Retrieved from [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Wiley Online Library. Retrieved from [Link]
-
Reaction scheme of mono N‐alkylation of amino acid esters: desired... ResearchGate. Retrieved from [Link]
-
Allylic alkylation of proline derived ketones. ResearchGate. Retrieved from [Link]
-
N‐Alkylation of N‐benzylproline esters 1 and 3. ResearchGate. Retrieved from [Link]
-
L-Proline Esterification. (2007). Sciencemadness Discussion Board. Retrieved from [Link]
-
L-Pyrrolidine-2-Carboxylic Acid Sulfate (LPCAS): A New Ionic Liquid for the Synthesis... (2014). Scirp.org. Retrieved from [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Decarboxylative 1,3-dipolar cycloadditions of l -proline - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08160E [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Pyrrolidine Derivative Synthesis
Welcome to the Technical Support Center for Pyrrolidine Derivative Synthesis. The pyrrolidine ring is a vital scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3][4] Its synthesis, however, can present significant challenges ranging from low yields and side reactions to difficulties in purification and stereocontrol.[5][6]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues encountered during experimentation. We will explore the causality behind experimental choices, offering logical troubleshooting workflows to ensure the integrity and success of your synthesis.
Section 1: General Troubleshooting Workflow
Before diving into method-specific issues, it's crucial to address general problems that can plague any chemical synthesis. Low yield or reaction failure is often due to a few common culprits.
Question: My reaction is giving a very low yield or has failed completely. Where do I start troubleshooting?
Answer: A systematic approach is key to diagnosing the root cause of a low-yielding or failed reaction. Begin by verifying the fundamentals before investigating more complex variables. The following workflow provides a logical diagnostic path.
Caption: General Troubleshooting Workflow for Low Yield.
-
Starting Materials: Always confirm the purity and integrity of your starting materials. An impurity, even in small amounts, can sometimes poison a catalyst or participate in a side reaction.[7] Forgetting to account for the weight of a counter-ion in a salt is a common source of incorrect stoichiometry.
-
Reaction Conditions: Many pyrrolidine syntheses, especially those involving organometallic catalysts or unstable intermediates like azomethine ylides, require strictly anhydrous and inert conditions.[7] Ensure solvents are properly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Temperature control is also critical; use a temperature-controlled bath rather than relying on room temperature, which can fluctuate.
-
Reagent Activity: Catalysts can deactivate over time or if improperly handled. If you suspect catalyst poisoning, ensure your substrates are free of potential poisons like thiols.[7] Similarly, reducing agents (e.g., NaCNBH₃, silanes) or bases can degrade upon storage.
-
Reaction Monitoring: Don't just check the reaction at the end. Taking aliquots for analysis (TLC, LC-MS) at regular intervals can reveal if the reaction is sluggish, stalling, or forming an unexpected byproduct.
-
Work-up and Purification: The desired product may be forming but is lost during isolation. Pyrrolidines are basic and can be lost to an aqueous phase if the pH is too low during extraction. Some derivatives can also decompose on silica gel.
Section 2: Method-Specific Troubleshooting
While general principles apply, many challenges are specific to the chosen synthetic route. Here we address common issues in the most prevalent methods for pyrrolidine synthesis.
2.1 The [3+2] Dipolar Cycloaddition
The [3+2] cycloaddition of an azomethine ylide with a dipolarophile is a powerful method for constructing the pyrrolidine ring, often with excellent stereocontrol.[8][9][10] However, its success hinges on the efficient generation and reaction of the transient azomethine ylide intermediate.
Question: I am attempting a [3+2] cycloaddition, but I'm getting low conversion and recovering my starting materials. What's going wrong?
Answer: This issue almost always points to a problem with the generation or stability of the azomethine ylide.
-
Causality: Azomethine ylides are transient 1,3-dipoles. They are typically generated in situ and must be trapped by a dipolarophile before they can decompose or undergo side reactions.[7][8]
-
Troubleshooting Steps:
-
Verify Ylide Generation: The method of ylide generation is critical. If forming from the condensation of an amine and an aldehyde, ensure water is effectively removed, as it can hydrolyze the intermediate iminium ion. Using a Dean-Stark trap or molecular sieves is essential. If using a thermal or photochemical ring-opening of an aziridine, ensure the correct temperature or wavelength is being applied.[8]
-
Ensure Anhydrous Conditions: The ylide is highly reactive and can be quenched by protic species like water or alcohols. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.[7]
-
Assess Dipolarophile Reactivity: The cycloaddition will only be efficient if the dipolarophile is sufficiently reactive. Electron-deficient alkenes and alkynes are the most common and effective partners.[2][8] If your dipolarophile is electron-neutral or electron-rich, the reaction may require thermal promotion or Lewis acid catalysis to proceed.
-
Catalyst Selection: For catalyzed versions of this reaction, the choice of Lewis acid is paramount. Silver(I) and Copper(I) complexes are frequently used.[7][11] If one catalyst is ineffective, screening others is a logical next step. The ligand on the metal can also dramatically influence reactivity and selectivity.[11]
-
Caption: Mechanism of [3+2] Cycloaddition Highlighting Failure Points.
Question: My [3+2] cycloaddition is producing a mixture of diastereomers. How can I improve the stereoselectivity?
Answer: Stereoselectivity is a known challenge and is highly dependent on the substrates, catalyst, and solvent.[7]
-
Causality: The stereochemical outcome is determined by the transition state geometry of the cycloaddition. The endo or exo approach of the dipolarophile to the azomethine ylide dictates the final stereochemistry. Catalyst and solvent can influence which transition state is energetically favored.
-
Troubleshooting Steps:
-
Catalyst and Ligand Control: This is the most powerful tool. Different metal-ligand complexes can favor different transition states. For instance, in Cu-catalyzed reactions, bulky ligands can reverse the selectivity from the endo to the exo product.[11] It is often necessary to screen a panel of chiral ligands to find the optimal one for a specific substrate pair.
-
Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates and transition states. Non-polar solvents sometimes provide higher stereoselectivity.[7] A solvent screen (e.g., Toluene vs. Dichloromethane vs. THF) is recommended.
-
Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the competing diastereomeric transition states. Try running the reaction at 0 °C or -78 °C.
-
Substrate Control: The inherent steric properties of your substrates will play a role. If the dipolarophile or the azomethine ylide has a bulky substituent, it may inherently direct the cycloaddition to one face.[7]
-
| Parameter | Influence on Stereoselectivity | Recommended Action |
| Catalyst/Ligand | High. Can enforce a specific transition state geometry. | Screen different metal catalysts (e.g., Ag(I), Cu(I)) and a variety of chiral ligands.[7][11] |
| Solvent | Medium. Affects transition state stability. | Screen solvents of varying polarity (e.g., Toluene, CH₂Cl₂, THF).[7] |
| Temperature | Medium. Lower temperatures favor the lowest energy transition state. | Attempt the reaction at lower temperatures (0 °C, -20 °C, -78 °C). |
| Substrate Sterics | Inherent. Bulky groups can block one face of approach. | Consider modifying substrates to enhance steric bias if other methods fail. |
2.2 Reductive Amination
The reductive amination of 1,4-dicarbonyl compounds (or related precursors like levulinic acid) with an amine is a direct and efficient route to the pyrrolidine core.[5][12][13] The primary challenges involve controlling the reaction sequence and avoiding side products.
Question: I am trying to form a pyrrolidine via reductive amination of a 1,4-diketone, but the reaction is messy and I'm not getting the desired product.
Answer: A messy reaction in this context often points to issues with pH control or the choice of reducing agent.
-
Causality: The reaction proceeds through the initial formation of an enamine or iminium ion, which then cyclizes, followed by a final reduction.[12] Each of these steps can have different optimal pH ranges. The carbonyl oxygens are ultimately lost as water.[12]
-
Troubleshooting Steps:
-
pH Control: This is the most critical factor. The initial condensation to form the imine/enamine is typically favored under weakly acidic conditions (pH 4-6). If the medium is too acidic, the amine starting material will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl activation is inefficient. Buffer the reaction if necessary.
-
Choice of Reducing Agent: A mild reducing agent is required. Sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (STAB) are ideal because they are selective for the iminium ion over the carbonyl starting materials. A harsh reductant like NaBH₄ will simply reduce the starting diketone to a diol.
-
Order of Addition: Sometimes, pre-forming the imine/enamine intermediate before adding the reducing agent can lead to a cleaner reaction. This can be done by stirring the diketone and amine together for a period (e.g., 1 hour) before introducing the reductant.
-
Catalyst Selection (for Transfer Hydrogenation): For syntheses using transfer hydrogenation, the choice of metal catalyst (e.g., Iridium, Ruthenium) is crucial.[5][14] The catalyst can influence selectivity between the formation of pyrrolidones (from levulinic acid) versus fully reduced pyrrolidines.[14]
-
2.3 Paal-Knorr Synthesis
Question: During my Paal-Knorr synthesis, I am observing a significant amount of a furan byproduct. How can I prevent this?
Answer: Furan formation is a classic side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed self-condensation and dehydration of the 1,4-dicarbonyl starting material.[15]
-
Causality: The Paal-Knorr reaction can proceed via two competing pathways: reaction with an amine to form a pyrrole (or pyrrolidine precursor) or acid-catalyzed cyclization/dehydration to form a furan. The key is to favor the aminocyclization pathway.
-
Troubleshooting Steps:
-
Strict pH Control: This is the most effective solution. The reaction should be run under neutral or weakly acidic conditions. Using strong mineral acids will strongly favor the formation of furan byproducts.[15]
-
Use a Weak Acid Catalyst: If a catalyst is needed to accelerate the reaction, choose a weak organic acid like acetic acid instead of a strong acid like HCl or H₂SO₄.[15]
-
Use Amine Salts: Employing the amine as its hydrochloride salt can provide the necessary mild acidity to promote the reaction without being overly acidic.[15]
-
Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS to detect the formation of the furan byproduct early. If it begins to form, the conditions may need to be adjusted immediately.
-
2.4 Synthesis from Proline
L-Proline is a common and chiral starting material for synthesizing highly functionalized pyrrolidine derivatives.[1][16] A common transformation is the decarboxylation to yield pyrrolidine itself, though this can be surprisingly difficult.
Question: I am attempting to decarboxylate L-proline to get pyrrolidine, but the yield is very low and the reaction requires very high temperatures.
Answer: The simple thermal decarboxylation of proline is inefficient and often leads to decomposition.[17] Catalytic methods are required for reasonable yields.
-
Causality: The C-C bond of the carboxylic acid is stable. High temperatures are needed to break it, but these temperatures also cause proline to decompose through other pathways.[17] A catalyst facilitates the reaction at a lower temperature.
-
Troubleshooting Steps:
-
Use a High-Boiling Solvent/Catalyst: A successful method involves refluxing proline in a high-boiling solvent that also acts as a catalyst, such as acetophenone.[17][18] The reaction proceeds at a much lower temperature (~130-150 °C) than dry heating.[17]
-
Work-up Procedure: The work-up is critical for isolating the final product. After the reaction, the acetophenone must be removed. The pyrrolidine product is then typically extracted from a basified aqueous solution, as it is highly water-soluble.[18] Low yields are often attributed to an inefficient extraction or distillation.[18]
-
Avoid Ineffective Catalysts: Early methods using catalysts like copper carbonate have been shown to be sluggish and low-yielding, requiring very high temperatures and resulting in charred products.[17]
-
Section 3: FAQs - Purification and Protecting Groups
Q1: My crude product contains unreacted pyrrolidine. How can I remove it effectively? A1: This is a common issue as pyrrolidine is volatile (BP 89 °C) but can be difficult to separate from products with similar boiling points. A chemical quench is often more effective than simple distillation. Treat the crude mixture with an acid (e.g., dilute HCl) or an activated carboxylic acid derivative (e.g., an acid chloride or anhydride).[19][20] This will convert the basic pyrrolidine impurity into a non-volatile salt or a high-boiling amide, allowing the desired, less-basic product to be distilled away.[19]
Q2: What is the best N-protecting group for my pyrrolidine synthesis, and how do I remove it? A2: The choice of protecting group depends on the stability of your molecule to acidic or basic conditions.
-
Boc (tert-Butyloxycarbonyl): This is a very common choice. It is stable to a wide range of conditions but is easily removed with a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.[21] It is widely used in solid-phase peptide synthesis.[21]
-
Cbz (Carbobenzyloxy): This group is stable to mild acid and base but is readily removed by catalytic hydrogenolysis (H₂ gas with a Palladium catalyst).[21] This method is very clean but is not compatible with functional groups that can also be reduced, such as alkenes or alkynes.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This group is stable to acid but is cleaved by a base, typically a solution of piperidine in DMF.[21] It is also very common in peptide synthesis.[21]
Section 4: Experimental Protocols
Protocol: Catalyst Screening for a [3+2] Cycloaddition Reaction
This protocol provides a general framework for screening two common Lewis acid catalysts in two different solvents to optimize the yield of a pyrrolidine synthesis via [3+2] cycloaddition.
Materials:
-
Starting imine (or aldehyde and amine precursors) (1.0 mmol)
-
Alkene dipolarophile (1.2 mmol)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
Cu(I) catalyst (e.g., Cu(OTf)₂ with a chiral ligand) (5 mol %)
-
Ag(I) catalyst (e.g., AgOAc) (5 mol %)
-
Inert gas supply (Nitrogen or Argon)
-
Four oven-dried reaction vials with stir bars
Procedure:
-
Preparation: Set up four labeled, oven-dried reaction vials, each containing a magnetic stir bar. Purge each vial with inert gas.
-
Reagent Addition: To each vial, add the starting imine (1.0 mmol) and the alkene (1.2 mmol).
-
Solvent Addition:
-
To Vials 1 & 2, add 5 mL of anhydrous DCM.
-
To Vials 3 & 4, add 5 mL of anhydrous Toluene.
-
-
Catalyst Addition: Under a positive pressure of inert gas, add the respective catalyst.
-
To Vial 1 & 3: Add the Cu(I) catalyst (0.05 mmol).
-
To Vial 2 & 4: Add the Ag(I) catalyst (0.05 mmol).
-
-
Reaction: Seal the vials and stir the reactions at a controlled temperature (e.g., 25 °C) for 24 hours.
-
Monitoring: After 24 hours (or at intermediate time points), take a small aliquot from each reaction and analyze by TLC or LC-MS to determine the extent of conversion.
-
Quenching and Work-up: Upon completion, cool the reactions to room temperature and quench by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product from each reaction by column chromatography to isolate the desired pyrrolidine and determine the isolated yield for each set of conditions.[7]
References
-
Gougoulias, P., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
-
Zhang, L., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. National Institutes of Health (PMC). [Link]
-
Li, G., et al. (2015). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. National Institutes of Health (PMC). [Link]
-
Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. Chemistry Stack Exchange. [Link]
-
Wang, D., et al. (2023). Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Organic Chemistry Portal. [Link]
-
Kuranov, S. O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (PMC). [Link]
-
Ghorbani-Vaghei, R., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]
-
Panda, S., et al. (2023). Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Green Chemistry (RSC Publishing). [Link]
-
Sciencemadness Discussion Board. (2015). Preparation of pyrrolidine via decarboxylation of l-proline. Sciencemadness.org. [Link]
-
Sci-Hub. (2008). Synthesis of Pyrrolidines by a Three-Component Reaction. Synfacts. [Link]
-
Kuranov, S. O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed. China Chemistry News. [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
YouTube. (2020). Proline Decarboxylation to Pyrrolidine. YouTube. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Sci-Hub. (2010). Pyrrolidine Synthesis from Copper-Catalyzed 1,3-Dipolar Cycloadditions. Synfacts. [Link]
-
Sani, M., et al. (2024). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Alcarazo, M. (2016). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]
- Google Patents. (n.d.).
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Sci-Hub. Pyrrolidine Synthesis from Copper-Catalyzed 1,3-Dipolar Cycloadditions / Synfacts, 2010 [sci-hub.box]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Sciencemadness Discussion Board - Preparation of pyrrolidine via decarboxylation of l-proline - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. m.youtube.com [m.youtube.com]
- 19. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 20. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 21. Protecting group - Wikipedia [en.wikipedia.org]
stability and degradation of 1-Allylpyrrolidine-2-carboxylic acid
Welcome to the technical support center for 1-Allylpyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find answers to frequently asked questions and troubleshooting guides to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity and stability of this compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, a temperature of 2-8°C is advisable.[1] Avoid exposure to moisture and strong oxidizing agents.[2][3]
Q2: What are the known incompatibilities of this compound?
A2: this compound should not be stored or mixed with strong oxidizing agents, strong bases, amines, and strong reducing agents.[2] Contact with these substances can lead to degradation of the compound.
Q3: What are the potential degradation pathways for this compound under experimental conditions?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure—containing a pyrrolidine ring, a carboxylic acid group, and an allyl group—potential degradation pathways can be inferred. These include:
-
Oxidation: The allyl group is susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage of the double bond. The secondary amine in the pyrrolidine ring can also be oxidized.
-
Decarboxylation: Like other amino acids, under certain conditions such as heat, decarboxylation of the carboxylic acid group may occur.[4]
-
Ring Opening: The pyrrolidine ring, while generally stable, can undergo ring-opening reactions under harsh conditions.
-
Reactions with the Carboxylic Acid Group: The carboxylic acid moiety can undergo esterification or amidation reactions.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is a common method to separate and quantify the parent compound and its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes in the molecule.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the handling and use of this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
Potential Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Step-by-Step Investigation:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (2-8°C, dry, tightly sealed).
-
Review Experimental Protocol: Carefully examine all reagents and conditions in your experiment. Cross-reference with the known incompatibilities (strong oxidizing agents, strong bases, etc.).[2]
-
Analytical Purity Check: If storage and protocol seem appropriate, perform an analytical check on the starting material. An HPLC analysis can reveal the presence of impurities or degradation products.
-
Action Plan:
-
If storage was improper or the sample is found to be impure, obtain a new, high-purity sample.
-
If the protocol includes incompatible substances, redesign the experiment to avoid them.
-
Issue 2: Sample Discoloration or Change in Physical Appearance
Potential Cause: This is often a visual indicator of chemical degradation.
Troubleshooting Steps:
-
Do not use the sample: Discontinue the use of the discolored sample immediately to avoid compromising your experimental results.
-
Document the changes: Record the nature of the discoloration and any other changes in physical appearance.
-
Investigate the cause: Review the storage and handling history of the sample. Was it exposed to light, elevated temperatures, or contaminants?
-
Analytical Characterization (Optional but Recommended): If feasible, analyze the discolored sample using techniques like HPLC-MS or NMR to identify the degradation products. This can provide valuable information about the degradation pathway.
-
Procure a fresh sample: Obtain a new lot of this compound and ensure it is stored correctly.
Forced Degradation Studies: A Proactive Approach
For critical applications, such as in drug development, performing forced degradation studies is a crucial step to understand the stability of this compound.[5][6] These studies intentionally stress the compound to identify potential degradation products and pathways.
Typical Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl, room temperature to 60°C | Potential for reactions involving the carboxylic acid or ring opening. |
| Base Hydrolysis | 0.1 M NaOH, room temperature to 60°C | Potential for reactions involving the carboxylic acid or ring opening. |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the allyl group and/or the pyrrolidine nitrogen. |
| Thermal Degradation | 60°C in a calibrated oven | Decarboxylation, and other thermally induced degradations. |
| Photostability | Exposure to light as per ICH Q1B guidelines | Photolytic degradation. |
Experimental Protocol for a Forced Degradation Study:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).[7]
-
Application of Stress:
-
For acid/base hydrolysis, mix the stock solution with the acidic or basic solution and incubate at the desired temperature.
-
For oxidation, mix the stock solution with the oxidizing agent.
-
For thermal degradation, place the solid or solution sample in a temperature-controlled oven.
-
For photostability, expose the sample to a controlled light source.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid/base hydrolysis): Neutralize the samples taken from acidic or basic conditions before analysis to halt the degradation reaction.
-
Analysis: Analyze the stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. The goal is typically to achieve 5-20% degradation of the active substance.[7]
Potential Degradation Pathways Visualization:
Caption: Potential degradation pathways of this compound.
References
-
MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
PubChem. (S)-1-Allylpyrrolidine-2-carboxylic acid. Available at: [Link]
-
ResearchGate. (2015). Preparation of pyrrolidine via decarboxylation of l-proline. Available at: [Link]
-
ScienceDirect. Forced Degradation Studies. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. Sciencemadness Discussion Board - Preparation of pyrrolidine via decarboxylation of l-proline - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 1-Allylpyrrolidine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Allylpyrrolidine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Our goal is to provide practical, experience-driven insights to help you optimize your reaction outcomes, ensure high purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method is the direct N-alkylation of L-proline. This reaction typically involves treating L-proline with an allyl halide (e.g., allyl bromide) in the presence of a base. The reaction leverages the nucleophilicity of the secondary amine in the proline ring. While direct alkylation is common, alternative methods like reductive amination of α-keto acids or functionalization of protected proline derivatives are also employed, particularly in large-scale synthesis where impurity control is paramount.[1][2]
Q2: Why is controlling the stereochemistry at the C2 position important?
This compound is a chiral molecule, and its biological activity is often stereospecific. The starting material, L-proline, provides the (S)-configuration. Harsh reaction conditions, particularly the use of strong bases or excessive heat, can potentially lead to epimerization at the α-carbon, resulting in the formation of the (R)-enantiomer. Maintaining the stereochemical integrity is crucial for applications in drug development and asymmetric synthesis.[3][4]
Q3: What are the primary classes of impurities I should expect?
Impurities generally fall into three categories:
-
Process-Related Impurities: These originate from the starting materials and reagents, such as unreacted L-proline or residual allyl bromide.
-
Side-Reaction Products: These are undesired molecules formed during the reaction, including over-alkylated products, O-alkylated isomers, and dialkylated species.
-
Degradation Products: Formed by the breakdown of the starting material or product under the reaction conditions.
A thorough understanding of the reaction mechanism is key to predicting and mitigating these impurities.[5]
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering validated solutions.
Q4: My reaction is complete, but HPLC/MS analysis shows a significant peak corresponding to a di-allylated species (M+80). What is this and how can it be prevented?
Probable Cause: This impurity is almost certainly the N,O-diallylated product, Allyl 1-allylpyrrolidine-2-carboxylate . It forms when both the secondary amine (N-alkylation) and the carboxylate group (O-alkylation, forming an ester) react with the allyl halide. A second possibility is an over-alkylated quaternary ammonium salt, where the product's tertiary amine is further alkylated.
Underlying Chemistry: The carboxylate anion of proline is a competing nucleophile with the secondary amine. In basic conditions, the carboxyl group is deprotonated and can readily attack the electrophilic allyl bromide. This competition is a classic challenge in the alkylation of unprotected amino acids.[2]
Solutions:
-
Control Stoichiometry: Use a precise stoichiometry of the alkylating agent. A slight excess (e.g., 1.1 equivalents) is often sufficient. Avoid using a large excess.
-
Slow Addition: Add the allyl bromide dropwise to the reaction mixture at a controlled temperature. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction at the more nucleophilic nitrogen center and minimizing over-alkylation.
-
pH Control: Running the reaction in a biphasic system or with a carefully chosen base (e.g., NaHCO₃ vs. K₂CO₃) can modulate the relative nucleophilicity of the amine versus the carboxylate, thereby reducing O-alkylation.
-
Use a Proline Ester: A common strategy is to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). Perform the N-alkylation and then hydrolyze the ester in a subsequent step to yield the desired product. This completely prevents O-alkylation.
Q5: My final product has a lower-than-expected yield and I'm seeing a significant amount of unreacted L-proline. What are the likely issues?
Probable Cause: Incomplete reaction is the primary cause. This can stem from several factors including insufficient reactivity, poor solubility, or deactivation of reagents.
Solutions:
-
Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the amine for efficient reaction. Conversely, a base that is too strong can promote side reactions. For this synthesis, bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a polar solvent are common. Ensure the base is finely powdered and dry.
-
Solvent System: L-proline has high solubility in water but limited solubility in many organic solvents.[6] A biphasic system (e.g., water/toluene) with a phase-transfer catalyst or a polar aprotic solvent like DMF or DMSO can improve solubility and reaction rates.
-
Temperature and Reaction Time: Ensure the reaction is run at an appropriate temperature (often 40-60 °C) for a sufficient duration. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion.
-
Reagent Quality: Verify the purity and reactivity of your allyl bromide, as it can degrade over time.
Q6: How can I differentiate between the desired product and the O-allylated isomer (Allyl prolinate) using analytical techniques?
Probable Cause: The formation of Allyl 2-pyrrolidinecarboxylate occurs when the carboxylate is alkylated but the amine is not. This is more likely if the reaction is run under conditions that favor carboxylate reactivity or if the amine is protonated.
Analytical Differentiation:
-
Mass Spectrometry (MS): The product and the O-allylated isomer are structural isomers and will have the exact same mass. MS alone cannot differentiate them. However, their fragmentation patterns in MS/MS may differ. The N-allylated product will likely show a characteristic loss of the allyl group from the nitrogen.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is definitive.
-
This compound: You will observe characteristic signals for the N-allyl group (a multiplet around 3.0-3.8 ppm for the CH₂ adjacent to N, and vinyl protons around 5.0-6.0 ppm). The α-proton on the pyrrolidine ring will be a multiplet around 3.0-3.5 ppm.
-
Allyl prolinate: You will see signals for the O-allyl group. The CH₂ protons adjacent to the ester oxygen will be shifted further downfield (typically > 4.5 ppm) compared to those adjacent to a nitrogen. The pyrrolidine N-H proton will likely be visible.
-
-
Infrared (IR) Spectroscopy: The C=O stretch of the carboxylic acid in the desired product will be different from the C=O stretch of the ester in the O-allylated isomer (esters are typically at higher wavenumbers, ~1735-1750 cm⁻¹ vs. ~1700-1725 cm⁻¹ for the acid).
Summary of Common Impurities
| Impurity Name | Structure | Typical Cause |
| L-Proline (Starting Material) | C₅H₉NO₂ | Incomplete reaction |
| Allyl 1-allylpyrrolidine-2-carboxylate | C₁₁H₁₇NO₂ | Excess alkylating agent, high temp. |
| 1,1-Diallylpyrrolidin-1-ium-2-carboxylate | C₁₁H₁₈NO₂⁺ | Over-alkylation of the product |
| Allyl 2-pyrrolidinecarboxylate | C₈H₁₃NO₂ | Competing O-alkylation reaction |
Visualizing the Synthetic Pathway and Side Reactions
The following diagram illustrates the primary reaction for synthesizing this compound and the formation pathways of key impurities.
Caption: Synthetic pathway and common side-reactions.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues during synthesis and purification.
Caption: A decision tree for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
This protocol provides a general method for separating the product from its common impurities. It should be optimized for your specific instrument.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm and Positive Ion ESI-MS
-
Expected Elution Order: L-Proline will elute first, followed by the zwitterionic product, with the more non-polar ester and dialkylated impurities eluting later.
Protocol 2: Purification via Cation-Exchange Chromatography
This technique is highly effective for separating the amphoteric product from neutral or anionic impurities.
-
Resin Preparation: Swell a strong cation-exchange resin (e.g., Dowex 50WX8) in deionized water, then wash thoroughly. Pack the resin into a column and equilibrate with 0.1 M HCl, followed by deionized water until the eluent is neutral (pH ~7).
-
Sample Loading: Dissolve the crude product in a minimal amount of deionized water. Adjust the pH to ~2-3 with HCl to ensure the amine is protonated. Load this solution onto the column.
-
Washing: Wash the column with several column volumes of deionized water to elute any neutral (e.g., N,O-diallyl product) or anionic species.
-
Elution: Elute the desired product from the resin using a basic solution, such as 2% aqueous ammonia or pyridine. The base deprotonates the bound product, releasing it from the resin.
-
Isolation: Collect the fractions containing the product (monitor by TLC). Combine the desired fractions and remove the volatile base and solvent under reduced pressure to yield the purified product.
References
-
Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. [Link]
-
Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry. [Link]
-
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. [Link]
-
Oten, A. M., et al. (2019). The details of Glycine and Proline synthesis reactions. ResearchGate. [Link]
-
Signorelli, S., et al. (2015). Connecting Proline and γ-Aminobutyric Acid in Stressed Plants through Non-Enzymatic Reactions. PLOS One. [Link]
-
Jadav, R., et al. (2021). Typical examples of impurities observed in synthesized peptides. ResearchGate. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Tanner, J. J. (2017). Reactions of the proline metabolic pathway. ResearchGate. [Link]
-
Pei, E., et al. (2024). Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. PubMed Central. [Link]
-
PubChem. (S)-1-Allylpyrrolidine-2-carboxylic acid. [Link]
-
Patil, S. S., et al. (2017). L-Pyrrolidine-2-Carboxylic Acid Sulfate (LPCAS): A New Ionic Liquid for the Synthesis of 14-Aryl-14H-Dibenzo[a,j] Xanthenes under Solvent Free Condition. Scirp.org. [Link]
- Google Patents. (2016).
-
Legrand, B., et al. (2017). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PubMed Central. [Link]
-
Pyrrolidine-2-carboxylic acid (L-Proline). ResearchGate. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Pavlov, M. Y., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. National Institutes of Health. [Link]
-
Fleischer, I., et al. (2017). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie. [Link]
-
Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Chandrashekar, E. R., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PubMed Central. [Link]
-
ACS Green Chemistry Institute. Reductive Amination. [Link]
-
Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (−)-Amathaspiramide F. ResearchGate. [Link]
-
Luderer, M. R., et al. (2014). An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. PubMed Central. [Link]
-
PubChem. 1-(2-Aminopropanoyl)pyrrolidine-2-carboxylic acid. [Link]
- Google Patents. (1983).
-
He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. [Link]
- Google Patents. (2006). Production method of pyrrolidone carboxylic acid and salt thereof.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 1-Allylpyrrolidine-2-carboxylic Acid Reactions
Welcome to the technical support center for 1-Allylpyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this N-alkylated proline analog. Here, we address common challenges, with a primary focus on the critical issue of racemization. Our goal is to provide you with the expertise and practical solutions needed to ensure the stereochemical integrity of your compounds.
Introduction: The Challenge of Stereochemical Integrity
This compound is a valuable building block in medicinal chemistry and peptide synthesis. However, like many N-alkylated amino acids, its chiral center is susceptible to racemization under various reaction conditions. The loss of enantiomeric purity can have profound implications for the biological activity and safety of the final drug candidate. This guide will delve into the mechanisms of racemization and provide robust troubleshooting strategies and protocols to mitigate this risk.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to racemization?
A1: The primary mechanism of racemization for amino acids involves the deprotonation of the alpha-carbon (the chiral center), leading to the formation of a planar carbanion intermediate.[1][2] This intermediate can then be re-protonated from either face, resulting in a mixture of both enantiomers. In the context of peptide synthesis, a second major pathway exists through the formation of an oxazolone intermediate, which also has a planar structure and is susceptible to racemization.[3][4]
The N-allyl group in this compound can influence the rate of racemization. While N-alkylation can sometimes sterically hinder racemization, the reaction conditions, particularly the presence of a base, are the most critical factors.[5][6]
Q2: Under what specific reaction conditions is racemization most likely to occur?
A2: Racemization is most prevalent during two key stages:
-
Peptide Coupling (Carboxyl Group Activation): When the carboxylic acid is activated for amide bond formation, the electron-withdrawing nature of the activating group increases the acidity of the α-hydrogen. This makes it more susceptible to abstraction by a base, leading to racemization via the carbanion or oxazolone mechanisms.[3][4][6]
-
Deprotection Steps: While less common for the N-allyl group itself, if other protecting groups are present on a peptide chain containing this residue, the basic or acidic conditions used for their removal can potentially lead to epimerization.[7]
Q3: Which bases are most likely to cause racemization?
A3: The choice of base is critical. Strong, non-hindered bases like triethylamine (TEA) are more likely to cause racemization due to their ability to easily abstract the α-proton.[6] Sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA or DIEA), or weaker bases like N-methylmorpholine (NMM) and 2,4,6-collidine, are generally preferred as they are less likely to cause racemization.[6][8]
Troubleshooting Guide: Racemization in Peptide Coupling Reactions
This section provides a structured approach to diagnosing and solving racemization issues encountered during the coupling of this compound.
Symptom: Low enantiomeric excess (ee) in the final peptide product.
-
Diagnosis: You are using a strong, non-hindered base such as triethylamine.
-
Solution: Switch to a sterically hindered or weaker base. The recommended order of preference is generally 2,4,6-collidine > N-methylmorpholine (NMM) > N,N-diisopropylethylamine (DIPEA).[6][8] It is also crucial to use the minimum stoichiometric amount of base required for the reaction.[8]
-
Diagnosis: The coupling reaction is slow, leading to a prolonged lifetime of the highly reactive, racemization-prone activated intermediate. This can be an issue with certain coupling reagents.
-
Solution:
-
Incorporate Racemization Suppressants: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) should be used in conjunction with your coupling reagent (e.g., a carbodiimide like DCC or DIC).[3][6] These additives react with the activated intermediate to form a less reactive, more stable active ester, which is less prone to racemization.
-
Choose an Appropriate Coupling Reagent: Onium salts like HATU, HBTU, or PyBOP are often preferred as they are highly efficient and can be used with racemization suppressants.[3] For particularly challenging couplings, newer reagents might offer advantages.[9]
-
-
Diagnosis: The coupling reaction is being run at room temperature or higher.
-
Solution: Lower the reaction temperature. Start the coupling reaction at 0 °C and allow it to slowly warm to room temperature.[8] Lower temperatures disfavor the proton abstraction that initiates racemization.
Decision-Making Workflow for Troubleshooting Racemization
Caption: Troubleshooting flowchart for racemization.
Experimental Protocols
Protocol 1: Racemization-Resistant Peptide Coupling
This protocol provides a robust method for coupling this compound while minimizing racemization.
Materials:
-
This compound (1.0 eq)
-
Amine component (e.g., an amino acid ester hydrochloride, 1.0 eq)
-
HATU (1.05 eq)
-
HOAt (1.1 eq)
-
N,N-diisopropylethylamine (DIPEA) (2.1 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the this compound, HATU, and HOAt in anhydrous DMF.
-
Stir the solution for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine component in anhydrous DMF.
-
Cool both solutions to 0 °C in an ice bath.
-
Slowly add the DIPEA to the flask containing the amine component and stir for 10 minutes.
-
Transfer the activated carboxylic acid solution to the amine solution dropwise via cannula or syringe at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, proceed with a standard aqueous workup and purification by flash column chromatography.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol outlines a general procedure for analyzing the stereochemical purity of a product derived from this compound.
Instrumentation & Column:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP) Column: A column with a polysaccharide-based chiral selector (e.g., Chiralpak® series) is often a good starting point for pyrrolidine derivatives.[10] Method development will be required to find the optimal column and conditions.
General Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of n-Hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). A small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) may be required to improve peak shape.[10]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength appropriate for the chromophore in your molecule (e.g., 215 nm for amide bonds).[8]
-
Injection Volume: 5-10 µL.
Procedure:
-
Sample Preparation: Prepare a racemic standard of your final compound to identify the retention times of both enantiomers. Dissolve your synthesized sample and the racemic standard in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the samples through a 0.45 µm syringe filter.
-
Analysis:
-
Inject the racemic standard to confirm the separation of the two enantiomer peaks and determine their retention times.
-
Inject your synthesized sample.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in your sample's chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Workflow for Chiral HPLC Analysis
Sources
- 1. mdpi.com [mdpi.com]
- 2. creation.com [creation.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. mdpi.com [mdpi.com]
- 5. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Synthesis of N-Substituted Prolines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of N-substituted prolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges related to solvent selection during their synthetic work. N-substituted prolines are critical building blocks in peptidomimetics, pharmaceuticals, and organocatalysis, and their successful synthesis is often highly dependent on the reaction medium. This document provides in-depth, field-proven insights into the causal relationships between solvent choice and reaction outcomes, offering both high-level guidance and specific troubleshooting protocols.
Frequently Asked Questions (FAQs)
This section addresses common conceptual questions regarding the role of solvents in synthesizing N-substituted prolines.
Q1: Why is solvent selection so critical in the synthesis of N-substituted prolines?
A: Solvent selection is paramount because the reaction medium directly influences multiple factors that govern the reaction's success. It is not merely an inert environment. Key influences include:
-
Solubility: Proline and its derivatives often have different solubility profiles from the alkylating or arylating agents. The solvent must effectively dissolve all reactants to ensure a homogeneous reaction mixture and facilitate molecular interactions.
-
Reaction Mechanism and Rate: Solvents can dramatically alter reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. For instance, in classic SN2 N-alkylation, polar aprotic solvents enhance the nucleophilicity of the proline amine, accelerating the reaction, whereas protic solvents can solvate the amine through hydrogen bonding, hindering its reactivity.[1][2]
-
Stereochemical Control: The solvent can influence the conformational equilibrium of the proline ring and the transition state geometry of the reaction.[3][4] This has a profound impact on the diastereoselectivity or enantioselectivity of the synthesis, especially when creating new stereocenters.[5]
-
Side Reactions: The choice of solvent can either promote or suppress unwanted side reactions. For example, in reductive aminations using catalytic hydrogenation, primary or secondary alcohol solvents can be oxidized by the catalyst to form aldehyde/ketone impurities, which then participate in the reaction and reduce yield.[6]
Q2: How do protic versus aprotic solvents affect N-alkylation reactions of proline?
A: The distinction is crucial and relates directly to the mechanism of SN2 alkylation.
-
Protic Solvents (e.g., water, methanol, ethanol) have acidic protons and can form strong hydrogen bonds. While they are excellent at dissolving proline, they can form a "solvent cage" around the secondary amine nucleophile. This solvation shell stabilizes the amine, lowering its ground state energy and increasing the activation energy required for it to attack an electrophile, thereby slowing down the reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) lack acidic protons. They can still dissolve polar reactants due to their own dipole moments but do not form strong hydrogen bonds with the amine nucleophile. This leaves the amine "naked" and more reactive, significantly accelerating the rate of SN2 alkylation.[1]
Q3: When should I consider using phase-transfer catalysis (PTC) for N-alkylation?
A: Phase-transfer catalysis is an excellent strategy when your proline starting material (or its salt) is soluble in an aqueous phase while your alkylating agent is soluble in an organic phase. PTC uses a catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) to shuttle the proline anion from the aqueous phase into the organic phase, where it can react with the alkyl halide.[7][8] This method is advantageous because it:
-
Avoids the need for expensive, anhydrous polar aprotic solvents.
-
Allows the use of inexpensive and environmentally benign inorganic bases like NaOH or K₂CO₃.[8]
-
Can lead to higher productivity and is often scalable for industrial applications.[8][9]
Q4: What are the recommended solvents for reductive amination to synthesize N-substituted prolines?
A: The choice depends heavily on the reducing agent.
-
For Boron-Based Reductants like sodium triacetoxyborohydride (STAB, NaBH(OAc)₃), which is one of the most common and mild reagents, chlorinated solvents such as dichloromethane (DCM) and 1,2-dichloroethane (DCE) are widely used and effective.[10] However, for greener alternatives, ethyl acetate (EtOAc) has been shown to be a highly effective replacement.[6][11]
-
For Catalytic Hydrogenation (e.g., H₂ with a Pd/C catalyst), it is critical to avoid reactive alcohol solvents. Alcohols can be oxidized by the catalyst to form carbonyl compounds, leading to undesired N-alkylated impurities.[6] Toluene, THF, or ethyl acetate are generally safer choices.
Table 1: Summary of Common Solvents and Their Effects
| Solvent | Dielectric Constant (ε) | Type | Typical Applications & Known Issues in Proline N-Substitution |
| Dichloromethane (DCM) | 9.1 | Aprotic, Non-polar | Excellent for reductive aminations with STAB. Good general solvent, but environmental concerns are high. |
| 1,2-Dichloroethane (DCE) | 10.4 | Aprotic, Non-polar | Similar to DCM, often used for reductive aminations.[10] Carries toxicity and environmental warnings. |
| Toluene | 2.4 | Aprotic, Non-polar | Good for N-arylations and catalytic hydrogenations.[12][13] Can be slow for reactions requiring polarity. |
| Acetonitrile (ACN) | 37.5 | Aprotic, Polar | Excellent for SN2 N-alkylations; promotes high reactivity of the nucleophile. |
| N,N-Dimethylformamide (DMF) | 36.7 | Aprotic, Polar | Superior solvating power for many reactants. Widely used for difficult alkylations and in solid-phase synthesis.[14] High boiling point can complicate removal. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Aprotic, Polar | Very strong polar solvent, useful for highly insoluble substrates. Can accelerate reactions significantly.[15] Difficult to remove post-reaction. |
| Methanol (MeOH) | 32.7 | Protic, Polar | Good for dissolving proline salts.[16] Can hinder SN2 reactions by solvating the amine. May act as a competing nucleophile or reactant. |
| Ethanol (EtOH) | 24.5 | Protic, Polar | Similar to methanol. Often used in catalytic hydrogenation but carries the risk of side reactions.[6] |
| Water (H₂O) | 80.1 | Protic, Polar | Used in phase-transfer catalysis or when using water-soluble reagents. Generally suppresses SN2 reactivity. |
Troubleshooting Guide
This section provides solutions to specific experimental problems, with a focus on solvent-related causes.
Problem 1: Low or No Product Yield
-
Symptom: Starting materials remain largely unreacted after the expected reaction time.
-
Possible Cause (A): Poor Solubility. Your proline derivative or alkylating/arylating agent may not be sufficiently soluble in the chosen solvent.
-
Solution: Switch to a solvent with higher polarity and solvating power. If you are using a non-polar solvent like toluene or hexane, consider moving to THF, acetonitrile, or DMF. For highly insoluble materials, DMSO may be necessary.[14]
-
-
Possible Cause (B): Nucleophile Deactivation (for SN2 Alkylations). You are using a protic solvent (e.g., methanol, ethanol) that is solvating the proline nitrogen via hydrogen bonding, reducing its nucleophilicity.
-
Solution: Replace the protic solvent with a polar aprotic solvent like acetonitrile or DMF. This will "free" the lone pair on the nitrogen, making it a much more potent nucleophile.
-
-
Possible Cause (C): Incompatible Solvent for Reductive Amination. The solvent is interfering with your reducing agent or catalyst.
Problem 2: Formation of Significant Side Products
-
Symptom: TLC or LC-MS analysis shows multiple spots/peaks in addition to the desired product.
-
Possible Cause (A): Over-Alkylation. In N-alkylation with reactive alkyl halides, the desired N-substituted proline (a tertiary amine) can be further alkylated to form a quaternary ammonium salt.
-
Solution: This is often exacerbated by highly polar, aprotic solvents that promote high reactivity. Consider switching to a less polar solvent (e.g., from DMF to THF or toluene) to temper the reaction rate. Also, ensure you are using a precise 1.0-1.1 stoichiometry of your alkylating agent.
-
-
Possible Cause (B): Diketopiperazine (DKP) Formation. This is a common issue in the synthesis of dipeptides where proline is the C-terminal residue. The deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the peptide.[17]
-
Solution: While primarily addressed by using sterically hindered resins (like 2-chlorotrityl chloride resin), solvent choice can play a role.[17] Highly polar solvents that promote flexibility and intramolecular reactions can sometimes increase DKP formation. Consider solvents that maintain good resin swelling but may be slightly less polar.
-
Problem 3: Poor Stereoselectivity or Complete Racemization
-
Symptom: The product is obtained as a mixture of diastereomers or as a racemic mixture when a stereochemically pure product was expected.
-
Possible Cause (A): Solvent-Mediated Racemization. If your reaction conditions are basic, the α-proton of the proline ester can be abstracted, leading to enolate formation and subsequent racemization. Polar protic solvents can facilitate this process by stabilizing the charged intermediates.
-
Solution: Use the mildest base possible for your transformation. Switch to a non-polar, aprotic solvent like toluene or THF, which is less likely to promote the formation and stabilization of the enolate intermediate.
-
-
Possible Cause (B): Unfavorable Transition State Stabilization. The stereochemical outcome of a reaction is determined by the relative energy of competing diastereomeric transition states. The solvent plays a critical role in stabilizing these transition states differently.[4]
-
Solution: This requires empirical investigation. Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile). A change in solvent can invert the diastereoselectivity by favoring an alternative transition state geometry. For example, in some proline-catalyzed aldol reactions, switching from DMSO to hexane can dramatically alter the diastereomeric and enantiomeric ratios.[15][18]
-
Visualizations & Workflows
Diagram 1: General Synthesis Workflow
This diagram illustrates the key stages in the synthesis of an N-substituted proline, highlighting where solvent selection is a critical decision point.
Caption: Workflow for N-substituted proline synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This flowchart guides the user through diagnosing and solving low-yield issues with a focus on solvent-related problems.
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Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Allylation
Welcome to the Technical Support Center for Palladium-Catalyzed Allylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning and deactivation in these powerful C-C bond-forming reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve immediate problems but also to build more robust and reproducible catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common visual indicators of catalyst poisoning or deactivation in my palladium-catalyzed allylation reaction?
A1: The most common visual cue is the formation of a black precipitate, known as palladium black.[1] This indicates that the active, soluble Pd(0) catalyst has agglomerated into inactive, elemental palladium.[2][3] Other signs can include a stalled reaction with incomplete conversion of starting materials, or a significant decrease in the reaction rate.[1][4] The reaction mixture might also change color from a clear yellow or orange to a dark brown or black, signaling catalyst decomposition.[1]
Q2: What are the primary classes of compounds that act as poisons in palladium-catalyzed reactions?
A2: Catalyst poisons are substances that bind to the active sites of the catalyst, reducing its effectiveness.[5] Common poisons in palladium catalysis include:
-
Sulfur Compounds: Often found as impurities in starting materials or solvents, sulfur-containing molecules like thiols and sulfides are notorious for poisoning palladium catalysts.[6][7]
-
Halides: While halides are often part of the substrates (e.g., aryl halides), excess halide ions in the reaction mixture can have an inhibitory effect.[2][8]
-
Nitrogen-Containing Heterocycles and Amines: Certain nitrogen-containing compounds can coordinate strongly to the palladium center, leading to catalyst deactivation.[9][10] Unprotected amines, in particular, can lead to the formation of inactive bis(amino)-palladium complexes.[10]
-
Heavy Metals: Trace amounts of heavy metals like lead, mercury, and arsenic in reagents can act as potent catalyst poisons.[6][11]
-
Phosphines and Phosphine Oxides: While phosphine ligands are crucial for stabilizing the catalyst, they can also degrade, and their degradation byproducts can sometimes inhibit the reaction.[12]
Q3: How does the choice of phosphine ligand impact catalyst stability and susceptibility to poisoning?
A3: The phosphine ligand is critical for stabilizing the palladium catalyst.[1][13] Electron-rich and sterically bulky phosphine ligands can enhance the rate of key steps in the catalytic cycle but may also lead to less stable, under-ligated palladium complexes that are more prone to aggregation and deactivation.[1][12] Conversely, certain bidentate phosphine ligands can form highly stable complexes that are more resistant to decomposition at elevated temperatures.[1] The ligand's structure influences the catalyst's reactivity, selectivity, and longevity.[13]
Q4: Can a poisoned palladium catalyst be reactivated?
A4: In some cases, yes. The feasibility of reactivation depends on the nature of the poison and the deactivation mechanism. For catalysts deactivated by organic impurities, washing with appropriate organic polar solvents may restore some activity.[14] For certain types of poisoning, such as by nitrogen impurities, treatment with alkali metal or alkaline earth metal bicarbonates, carbonates, or hydroxides has been shown to be effective.[15] Thermal treatments can sometimes be used to remove sulfur-based poisons.[9] However, irreversible deactivation, such as significant agglomeration into palladium black, is often difficult to reverse.
Troubleshooting Guide
Issue 1: The reaction mixture has turned black, and the reaction has stalled.
Symptom: A black precipitate (palladium black) has formed in the reaction flask, and analysis (e.g., TLC, LC-MS) shows incomplete consumption of starting materials.[1]
Causality: The formation of palladium black is a common deactivation pathway where the active Pd(0) catalyst aggregates into an inactive, elemental form.[2][3] This can be triggered by several factors:
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected metal atoms can agglomerate.[3]
-
High Temperatures: Elevated temperatures can accelerate catalyst decomposition and aggregation.[3]
-
Oxygen Exposure: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade sensitive phosphine ligands.[3]
Solutions:
-
Ligand Selection: Employ bulkier, electron-rich phosphine ligands (e.g., Buchwald-type ligands) which are known to stabilize the palladium catalyst and prevent aggregation.[3]
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed to remove oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.[3]
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize thermal decomposition of the catalyst.[3]
-
Maintain an Inert Atmosphere: Use Schlenk techniques or a glovebox to rigorously exclude air from the reaction.
Issue 2: The reaction is sluggish or shows no conversion, but no palladium black is observed.
Symptom: The reaction fails to proceed to completion, or the conversion rate is significantly lower than expected, yet the solution remains homogeneous.
Causality: This often points to catalyst inhibition by substrates, byproducts, or impurities in the reagents.[2]
-
Substrate/Product Inhibition: Functional groups on the starting materials or products can coordinate to the palladium center and inhibit catalysis. For instance, excess halide ions from an aryl halide substrate can have an inhibitory effect.[2]
-
Impurities in Reagents: Trace impurities in starting materials, solvents, or bases can act as catalyst poisons.[9] Common culprits include sulfur compounds, water, or other coordinating species.[6][7]
-
Inefficient Pre-catalyst Activation: Some Pd(II) pre-catalysts require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate effectively.[3]
Solutions:
-
Reagent Purity: Use high-purity, anhydrous, and degassed solvents and reagents. If poisoning is suspected, perform a test reaction with highly purified materials to confirm the diagnosis.[9]
-
Screen Different Ligands and Pre-catalysts: If substrate or product inhibition is suspected, screening a variety of ligands and palladium sources may identify a more robust catalytic system.[2]
-
Optimize Reaction Conditions: Systematically vary the base, solvent, and temperature. For example, a stronger base might be required for efficient catalysis in some cases.[3]
-
Consider Additives: In some instances, additives can counteract the effects of inhibitory species. For example, the addition of certain salts can sometimes mitigate the negative effects of halide inhibition.
Issue 3: The reaction yields are inconsistent between batches.
Symptom: Reproducibility is poor, with significant variations in product yield from one run to another, even when following the same procedure.
Causality: This issue often stems from subtle variations in reagent quality or reaction setup.
-
Variable Reagent Purity: Different batches of starting materials, solvents, or ligands may contain varying levels of impurities that can affect catalyst performance.[16] Commercially available palladium catalysts themselves can contain impurities that affect their reactivity.[17]
-
Inconsistent Inert Atmosphere: Minor leaks in the reaction setup can introduce variable amounts of oxygen, leading to inconsistent catalyst deactivation.[3]
-
Water Content: The presence of water can have a significant impact on the reaction, and its concentration may vary between batches of solvents or reagents if not carefully controlled.
Solutions:
-
Standardize Reagent Quality: Whenever possible, use reagents from the same batch for a series of experiments. If a new batch is introduced, it is good practice to re-optimize the reaction.
-
Rigorous Experimental Technique: Ensure a consistently inert atmosphere for every reaction. Regularly check for leaks in your Schlenk line or glovebox.
-
Use Anhydrous Solvents and Reagents: Employ freshly dried and degassed solvents. Solid reagents can be dried in a vacuum oven before use.
-
Analytical Testing of Starting Materials: For critical reactions, consider analytical testing of incoming materials to quantify key impurities.
Visualizing Catalyst Deactivation
The following diagram illustrates the general catalytic cycle for a palladium-catalyzed allylation and highlights key points where catalyst poisoning and deactivation can occur.
Caption: Palladium-catalyzed allylation cycle and common deactivation pathways.
Data Presentation: Common Catalyst Poisons and Their Effects
| Poison Class | Common Examples | Mechanism of Poisoning | Prevention/Mitigation |
| Sulfur Compounds | Thiols, sulfides, H₂S | Strong coordination to the palladium center, blocking active sites.[6][7] | Use high-purity reagents; employ scavenger resins. |
| Nitrogen Compounds | Pyridine, quinoline, some amines | Strong coordination to the palladium, forming inactive complexes.[9][10] | Use N-protected substrates where possible; screen different ligands. |
| Halides | Excess I⁻, Br⁻, Cl⁻ | Can have an inhibitory effect on the catalyst.[2] | Use stoichiometric amounts of reagents; consider halide scavengers. |
| Heavy Metals | Pb, Hg, As | Irreversible binding to the active sites of the catalyst.[6][11] | Use high-purity starting materials and reagents. |
| Oxidants | Oxygen (air) | Oxidation of active Pd(0) to inactive Pd(II).[3] | Maintain a strict inert atmosphere; use degassed solvents. |
Experimental Protocols
Protocol 1: Testing for Catalyst Poisoning
This protocol helps determine if impurities in your reagents are the cause of reaction failure.
-
Baseline Reaction: Run the palladium-catalyzed allylation reaction under your standard, optimized conditions using your current batches of reagents and solvents. Carefully record the reaction progress and final product yield.[9]
-
High-Purity Reaction: Set up an identical reaction, but this time use reagents and solvents of the highest available purity. This includes:
-
Using a freshly opened bottle of palladium catalyst and ligand.
-
Purifying liquid starting materials by distillation.
-
Recrystallizing solid starting materials.
-
Using anhydrous, degassed solvent from a freshly opened bottle or a solvent purification system.[9]
-
-
Comparison: If the high-purity reaction shows a significant improvement in yield and reaction profile compared to the baseline reaction, it strongly suggests that impurities in your standard reagents are poisoning the catalyst.[9]
Protocol 2: General Procedure for a Palladium-Catalyzed Allylation Reaction
This is a general starting point; specific conditions will need to be optimized for your particular substrates.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas (argon or nitrogen), add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., a Buchwald ligand, 2-4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.[3]
-
Reagent Addition: Add the allylic substrate (1.0 equiv.) and the nucleophile (1.1-1.5 equiv.) to the flask.
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF, toluene, or dioxane) via syringe. Then, add the base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.0 equiv.).[3]
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
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- Google Patents.
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- Benchchem.
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- The Role of Phosphine Ligands in Palladium C
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Validation & Comparative
validation of 1-Allylpyrrolidine-2-carboxylic acid structure by X-ray crystallography
An In-Depth Technical Guide to the Structural Validation of 1-Allylpyrrolidine-2-carboxylic Acid by Single-Crystal X-ray Crystallography
This guide provides a comprehensive overview of the definitive method for validating the three-dimensional structure of this compound, a chiral building block of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of the proteinogenic amino acid L-proline, its precise molecular geometry, particularly its absolute stereochemistry, is paramount for its function in designing targeted therapeutics and asymmetric catalysts.[1][2]
We will move beyond a simple recitation of protocols to explore the causality behind each experimental step. This guide is designed for researchers, scientists, and drug development professionals who require an unambiguous, authoritative confirmation of molecular structure. We will detail a self-validating workflow, from crystal growth to final data analysis, and compare the anticipated structural features of the title compound with its parent molecule, L-proline.
The Imperative for Unambiguous Structural Validation
In the realm of drug discovery and materials science, the precise arrangement of atoms in three-dimensional space dictates a molecule's biological activity and physical properties. While techniques like NMR and mass spectrometry provide crucial information about connectivity and composition, only single-crystal X-ray crystallography can deliver an unequivocal depiction of the complete molecular structure, including bond lengths, bond angles, and, most critically for chiral molecules, the absolute configuration of stereocenters.[3][4] For a molecule like (S)-1-Allylpyrrolidine-2-carboxylic acid, confirming this absolute configuration is not merely an academic exercise; it is a fundamental requirement for its application in stereospecific synthesis and its interaction with chiral biological targets.[5][6]
Experimental Workflow: From Solution to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process, where success in each stage is contingent upon the last. The entire process is designed to be self-validating, with internal checks that ensure the final structure is a true and accurate representation of the molecule.
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A Comparative Guide to Enantiomeric Purity Analysis of 1-Allylpyrrolidine-2-carboxylic Acid
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of chiral building blocks is paramount. 1-Allylpyrrolidine-2-carboxylic acid, a proline derivative, serves as a critical intermediate where its enantiomeric purity can profoundly influence the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of analytical methodologies for the determination of its enantiomeric purity, offering field-proven insights for researchers, scientists, and drug development professionals.
The Criticality of Enantiomeric Purity
Many therapeutic agents exhibit stereospecific interactions with biological targets. Consequently, one enantiomer may elicit the desired pharmacological effect while the other could be inactive or even toxic.[2] For intermediates like this compound, ensuring high enantiomeric excess (%ee) is a critical quality attribute that must be rigorously controlled and monitored throughout the synthetic process.
Methodological Showdown: A Comparative Analysis
The determination of enantiomeric purity for this compound and analogous compounds primarily relies on chromatographic and spectroscopic techniques. The choice of method is often dictated by factors such as required sensitivity, sample throughput, availability of instrumentation, and the specific properties of the analyte. We will explore three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a cornerstone for enantiomeric separations due to its versatility and broad applicability.[3] The separation can be achieved through two primary strategies: direct and indirect.
Direct Chiral HPLC: This approach utilizes a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times.[4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving proline derivatives.[5]
-
Causality of Separation: The mechanism hinges on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, create a sufficient difference in interaction energy to effect separation.
Indirect Chiral HPLC: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral column (e.g., C18).[6][7] Marfey's reagent (FDAA) is a classic example of a CDA used for amino acids.[6]
A detailed protocol for a direct chiral HPLC method is provided below. This serves as a template that may require optimization for specific instrumentation and laboratory conditions.
-
Column Selection: Chiralcel® OD-H or a similar polysaccharide-based column.[4]
-
Mobile Phase Preparation: A typical mobile phase would be a mixture of n-hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape (e.g., 90:10:0.1 v/v/v).[4]
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 25 °C
-
-
System Suitability: Equilibrate the column until a stable baseline is achieved. Inject a racemic standard to confirm the separation of the two enantiomers and calculate the resolution (Rs), which should ideally be greater than 1.5.
-
Quantification: Inject the sample and integrate the peak areas of the two enantiomers. The enantiomeric excess (%ee) is calculated using the formula: %ee = (([Area_major - Area_minor]) / ([Area_major + Area_minor])) * 100.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high resolution, sensitivity, and shorter analysis times compared to HPLC. Since amino acids like this compound are non-volatile, a derivatization step is mandatory to increase their volatility.[9]
-
Derivatization is Key: A two-step derivatization is common for amino acids. The carboxylic acid group is first esterified (e.g., with methanolic HCl), followed by acylation of the amino group (e.g., with trifluoroacetic anhydride - TFAA). This process must not induce racemization.
-
Trustworthiness through Validation: The derivatization procedure must be validated to ensure it does not cause racemization, which would lead to an underestimation of the true enantiomeric purity.[2] This can be verified by subjecting an enantiomerically pure standard to the full derivatization and analysis protocol.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a distinct advantage as it can be non-destructive and does not require chromatographic separation. The use of a chiral solvating agent (CSA) is a common approach.[10][11]
-
Mechanism of Discrimination: The CSA forms diastereomeric complexes with the enantiomers of the analyte in solution.[10] If the association is sufficiently strong and the geometries of the two diastereomeric complexes are different, this can lead to distinct chemical shifts for corresponding protons in the two enantiomers in the ¹H NMR spectrum.[10][12] The enantiomeric excess can then be determined by integrating the signals of the separated protons.[11]
-
Expert Insight: The selection of an appropriate CSA is crucial and often empirical. For carboxylic acids, chiral amines or alcohols are often effective CSAs.[10] The choice of solvent and temperature can also significantly impact the degree of spectral separation.[11]
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that can be an excellent alternative to HPLC and GC.[13] For chiral separations, a chiral selector is added to the background electrolyte.[14] Cyclodextrins and their derivatives are the most commonly used chiral selectors for the enantiomeric separation of amino acids in CE.[15]
-
Principle of Separation: The enantiomers form transient inclusion complexes with the cyclodextrin, which have different mobilities under the applied electric field, leading to their separation.[14]
Comparative Performance Summary
The following table summarizes the key performance characteristics of each technique to guide method selection.
| Parameter | Chiral HPLC (Direct) | Chiral GC (with Derivatization) | NMR (with CSA) | Capillary Electrophoresis |
| Resolution | Good to Excellent | Excellent | Variable, depends on CSA | Excellent |
| Sensitivity | Good | Excellent (FID/MS) | Moderate | Good |
| Analysis Time | Moderate | Fast | Fast (acquisition) | Very Fast |
| Sample Prep | Minimal | Required (Derivatization) | Minimal (add CSA) | Minimal |
| Method Dev. | Moderate (column screening) | Complex (derivatization) | Can be complex (CSA screening) | Moderate |
| Key Advantage | Widely applicable, robust | High resolution, speed | Non-destructive, direct | High efficiency, low sample vol. |
| Key Limitation | Cost of chiral columns | Requires derivatization | Lower sensitivity, CSA cost | Lower concentration sensitivity |
Conclusion and Recommendations
The selection of the optimal analytical method for determining the enantiomeric purity of this compound is a multi-faceted decision.
-
For routine quality control in a regulated environment, direct chiral HPLC is often the method of choice due to its robustness, established validation protocols, and widespread availability.[2][16]
-
When high throughput and sensitivity are paramount, and the analyte can be readily derivatized without racemization, chiral GC is a powerful alternative.
-
For rapid screening during reaction optimization or in a research setting, NMR with a suitable CSA can provide fast and direct information on enantiomeric excess without the need for extensive method development.[17]
-
Capillary Electrophoresis offers a high-efficiency orthogonal technique, which can be valuable for method validation or for resolving enantiomers that are difficult to separate by HPLC.[18][19]
Each method presented is a self-validating system when implemented with appropriate controls and system suitability tests.[2] By understanding the underlying principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical quality of this vital chiral intermediate.
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- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
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- The Crucial Role of Chiral Derivatiz
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A Comparative Guide to the Synthetic Routes of 1-Allylpyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, N-substituted proline derivatives are of significant interest due to their unique conformational constraints and potential as bioactive molecules. 1-Allylpyrrolidine-2-carboxylic acid, in particular, serves as a versatile building block for the synthesis of more complex pharmaceutical agents. The seemingly straightforward addition of an allyl group to the proline scaffold can be achieved through several synthetic pathways, each with its own set of advantages and challenges. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound: Direct N-Alkylation of a Proline Ester and Reductive Amination of a Proline Ester . The discussion is supported by detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct N-Alkylation | Route 2: Reductive Amination |
| Starting Materials | L-proline, Allyl bromide | L-proline, Acrolein (Propenal) |
| Key Intermediates | L-proline methyl ester | L-proline methyl ester |
| Reagent Toxicity | Allyl bromide is a lachrymator and toxic. | Acrolein is highly toxic and volatile. |
| Reaction Steps | 3 (Esterification, N-Alkylation, Hydrolysis) | 3 (Esterification, Reductive Amination, Hydrolysis) |
| Control over Stoichiometry | Potential for over-alkylation (di-allylation). | Generally good control, less prone to over-alkylation. |
| Stereochemical Integrity | Risk of racemization at the α-carbon, particularly under harsh basic conditions. | Milder conditions generally preserve stereochemistry. |
| Typical Overall Yield | Moderate to Good | Good to High |
Route 1: Direct N-Alkylation of a Proline Ester
This classical approach involves a three-step sequence starting from the readily available and chiral L-proline. The carboxylic acid functionality is first protected as a methyl ester to prevent unwanted side reactions. The secondary amine of the resulting proline ester is then directly alkylated using an allyl halide, typically allyl bromide. The final step involves the hydrolysis of the methyl ester to yield the target compound.
Causality Behind Experimental Choices
The initial esterification of proline is crucial as the free carboxylic acid can interfere with the subsequent N-alkylation step by acting as a base or by reacting with the alkylating agent. The choice of a methyl ester is often for convenience and ease of subsequent removal. N-alkylation with allyl bromide is a standard nucleophilic substitution reaction. The use of a base is necessary to deprotonate the secondary amine, thereby increasing its nucleophilicity. However, the choice and amount of base are critical to avoid racemization of the stereocenter at C2 and to minimize the formation of the di-allylated byproduct. The final hydrolysis step is typically carried out under basic conditions to saponify the ester.
Experimental Protocol
Step 1: Synthesis of (S)-pyrrolidine-2-carboxylic acid methyl ester hydrochloride
A suspension of L-proline (10.0 g, 86.8 mmol) in methanol (150 mL) is cooled to 0 °C. Thionyl chloride (9.5 mL, 130 mmol) is added dropwise over 30 minutes while maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours. The solvent is removed under reduced pressure to yield (S)-pyrrolidine-2-carboxylic acid methyl ester hydrochloride as a white solid. The crude product is typically used in the next step without further purification.
Step 2: Synthesis of (S)-1-allylpyrrolidine-2-carboxylic acid methyl ester
To a solution of (S)-pyrrolidine-2-carboxylic acid methyl ester hydrochloride (5.0 g, 30.2 mmol) in dichloromethane (100 mL) is added triethylamine (9.3 mL, 66.4 mmol) at 0 °C. The mixture is stirred for 15 minutes, after which allyl bromide (2.9 mL, 33.2 mmol) is added dropwise. The reaction is stirred at room temperature for 24 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 3: Synthesis of (S)-1-Allylpyrrolidine-2-carboxylic acid
(S)-1-allylpyrrolidine-2-carboxylic acid methyl ester (2.0 g, 11.8 mmol) is dissolved in a mixture of methanol (20 mL) and water (10 mL). Lithium hydroxide monohydrate (0.74 g, 17.7 mmol) is added, and the mixture is stirred at room temperature for 6 hours. The methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified to pH 3-4 with 1 M HCl and extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to afford (S)-1-Allylpyrrolidine-2-carboxylic acid.
Route 2: Reductive Amination of a Proline Ester
This alternative route also begins with the esterification of L-proline. However, instead of direct alkylation with an allyl halide, the N-allyl group is introduced via reductive amination. This involves the reaction of the proline ester with acrolein (propenal) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to furnish the N-allylated product. The final step is the hydrolysis of the ester.
Causality Behind Experimental Choices
Reductive amination offers a milder alternative to direct alkylation, often proceeding under conditions that are less likely to cause racemization. The reaction is typically carried out in a one-pot fashion. The choice of the reducing agent is critical; it must be capable of reducing the iminium ion intermediate but not the aldehyde starting material. Sodium cyanoborohydride and sodium triacetoxyborohydride are well-suited for this purpose as their reducing power is attenuated, especially at neutral or slightly acidic pH. The subsequent hydrolysis of the ester is analogous to that in the direct alkylation route.
Experimental Protocol
Step 1: Synthesis of (S)-pyrrolidine-2-carboxylic acid methyl ester hydrochloride
This step is identical to Step 1 in Route 1.
Step 2: Synthesis of (S)-1-allylpyrrolidine-2-carboxylic acid methyl ester via Reductive Amination
(S)-pyrrolidine-2-carboxylic acid methyl ester hydrochloride (5.0 g, 30.2 mmol) is dissolved in methanol (100 mL), and triethylamine (4.2 mL, 30.2 mmol) is added. To this solution, acrolein (2.0 mL, 30.2 mmol) is added, followed by sodium cyanoborohydride (1.9 g, 30.2 mmol) in portions. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of (S)-1-Allylpyrrolidine-2-carboxylic acid
This step is identical to Step 3 in Route 1.
Comparative Analysis and Discussion
Yield and Purity: While specific yields can vary depending on the scale and optimization of the reactions, reductive amination generally offers comparable or slightly higher overall yields compared to direct alkylation. A key advantage of reductive amination is the reduced likelihood of forming the di-allylated byproduct, which can simplify purification and improve the isolated yield of the desired mono-allylated product.
Stereochemical Integrity: The preservation of the chiral center at C2 is a paramount concern in the synthesis of proline derivatives. The direct alkylation route, particularly if carried out with strong bases or at elevated temperatures, carries a higher risk of epimerization. In contrast, the milder conditions typically employed in reductive amination are more conducive to retaining the stereochemical purity of the starting L-proline.
Safety and Handling: Both routes involve hazardous reagents. Allyl bromide (Route 1) is a potent lachrymator and is toxic. Acrolein (Route 2) is highly flammable, volatile, and extremely toxic upon inhalation or skin contact. Appropriate personal protective equipment and a well-ventilated fume hood are essential when handling these chemicals. Sodium cyanoborohydride, used in Route 2, can release toxic hydrogen cyanide gas upon contact with strong acids.
Scalability: Both synthetic routes are amenable to scaling up. However, the potential for over-alkylation in the direct alkylation route may present more significant challenges in purification on a larger scale. The one-pot nature of the reductive amination step can be advantageous for process efficiency.
Characterization Data for (S)-1-Allylpyrrolidine-2-carboxylic acid
-
Molecular Formula: C₈H₁₃NO₂
-
Molecular Weight: 155.19 g/mol [1]
-
¹H NMR (CDCl₃, δ): 1.70-2.10 (m, 4H, pyrrolidine CH₂), 2.45-2.60 (m, 1H, pyrrolidine CH), 2.90-3.10 (m, 2H, N-CH₂-allyl), 3.20-3.35 (m, 1H, pyrrolidine CH), 3.60-3.75 (m, 1H, pyrrolidine CH), 5.10-5.30 (m, 2H, =CH₂), 5.75-5.90 (m, 1H, -CH=), 10.5 (br s, 1H, COOH).
-
¹³C NMR (CDCl₃, δ): 24.5, 30.0, 54.0, 58.5, 65.0, 118.0, 134.0, 175.0.
-
Mass Spectrometry (ESI+): m/z 156.1 [M+H]⁺.
Conclusion
Both direct N-alkylation and reductive amination represent viable and effective strategies for the synthesis of this compound. The choice between the two routes will largely depend on the specific priorities of the researcher.
-
Direct N-Alkylation is a straightforward and classical method. It may be preferred when precise control over the reaction conditions to minimize side products is achievable and the starting materials are readily available.
-
Reductive Amination offers a milder and often more selective alternative. It is particularly advantageous when preserving stereochemical integrity is of utmost importance and for syntheses where avoiding over-alkylation is a primary concern.
Ultimately, a careful consideration of the factors outlined in this guide—yield, purity, stereochemical control, safety, and scalability—will enable the selection of the most appropriate synthetic route for the successful and efficient preparation of this compound for applications in drug discovery and development.
Visualization of Synthetic Workflows
Caption: Comparative workflow of the two main synthetic routes to this compound.
References
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PubChem. (S)-1-Allylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link][1]
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A Comparative Guide to the Biological Efficacy of Proline Analogs: Featuring 1-Allylpyrrolidine-2-carboxylic acid
Introduction: The Strategic Utility of Proline Analogs in Drug Discovery
Proline, a unique proteinogenic amino acid, imparts significant conformational constraints on peptides and proteins due to its distinctive cyclic structure.[1] This inherent rigidity makes proline and its analogs invaluable tools in medicinal chemistry and drug discovery. By modifying the proline scaffold, researchers can fine-tune the physicochemical and pharmacological properties of molecules to enhance their biological activity, metabolic stability, and target specificity.[2][3] This guide provides a comparative overview of the biological efficacy of various proline analogs, with a special focus on 1-Allylpyrrolidine-2-carboxylic acid, a synthetic derivative with potential therapeutic applications. We will delve into the structure-activity relationships of these compounds, their mechanisms of action as enzyme inhibitors, and provide detailed experimental protocols for their evaluation.
The pyrrolidine ring, the core of proline, is a prevalent scaffold in numerous natural products and FDA-approved drugs, highlighting its significance in bioactive compounds.[4] The exploration of proline analogs is driven by the desire to modulate biological processes by introducing specific structural modifications. These modifications can range from substitutions on the pyrrolidine ring to alterations of the carboxyl group, each influencing the molecule's interaction with biological targets.[5]
The Landscape of Proline Analogs: Structure, Activity, and Therapeutic Potential
The biological activity of proline analogs is intricately linked to their chemical structure. Modifications to the pyrrolidine ring can significantly impact their efficacy and selectivity. For instance, substitutions at the C4 position can influence the ring's pucker, which in turn affects the conformational preferences of peptides into which they are incorporated.[6] N-substitution on the pyrrolidine nitrogen is another common strategy to alter the properties of proline analogs. The nature of the substituent can affect the compound's lipophilicity, steric bulk, and ability to form hydrogen bonds, all of which are critical for target engagement.
A significant area of research for proline analogs is in the development of enzyme inhibitors. Two key enzymes in proline metabolism, Pyrroline-5-Carboxylate Reductase 1 (PYCR1) and Proline Dehydrogenase (PRODH), have emerged as important targets in cancer therapy.[7][8] Cancer cells often exhibit a reprogrammed metabolism, with an increased reliance on proline biosynthesis for proliferation and survival.[9] Therefore, inhibiting PYCR1 or PRODH presents a promising strategy to disrupt cancer cell metabolism and induce apoptosis.
Comparative Efficacy of Proline Analogs as Enzyme Inhibitors
While direct comparative data for this compound is not extensively available in the public domain, we can infer its potential activity by examining structurally related compounds and the general principles of proline analog design. The allyl group at the N1 position of this compound introduces a degree of hydrophobicity and potential for specific interactions within a binding pocket.
To provide a framework for comparison, the table below summarizes the inhibitory activities of several well-characterized proline analogs against PYCR1 and PRODH.
| Proline Analog | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |
| N-formyl-L-proline (NFLP) | PYCR1 | 100 µM | 490 µM | [10] |
| L-tetrahydro-2-furoic acid (THFA) | PYCR1 | 2 mM | - | [11] |
| Cyclopentanecarboxylate (CPC) | PYCR1 | - | ~1 mM | [11] |
| L-thiazolidine-4-carboxylate (L-T4C) | PYCR1 | 600 µM | - | [11] |
| L-thiazolidine-2-carboxylate (L-T2C) | PYCR1 | 400 µM | - | [11] |
| Compound 33 (a fragment-based inhibitor) | PYCR1 | - | 29 µM | [10] |
| S-(–)-tetrahydro-2-furoic acid | PRODH | 0.2–1.0 mM | - | [5] |
| N-propargylglycine (N-PPG) | PRODH | Irreversible inhibitor | - | [12] |
| Thiazolidine-2-carboxylate (T2C) | PRODH | Irreversible inhibitor | - | [12] |
This table presents a selection of proline analogs with reported inhibitory activity against key enzymes in proline metabolism. The data is compiled from various sources and serves as a basis for understanding the structure-activity relationships in this class of compounds.
The data clearly indicates that even subtle changes to the proline scaffold can lead to significant differences in inhibitory potency. For instance, the fragment-based inhibitor, compound 33, demonstrates a much lower IC₅₀ value for PYCR1 compared to the substrate mimic NFLP, highlighting the potential of structure-based design in discovering potent inhibitors.[10]
While the specific inhibitory activity of this compound against these enzymes is yet to be widely reported, its N-allyl substitution suggests it may exhibit interesting biological properties. The allyl group is a versatile functional group that can participate in various chemical reactions and interactions within a biological system.
Experimental Protocols for Evaluating the Biological Efficacy of Proline Analogs
To facilitate further research and a standardized comparison of proline analogs, this section provides detailed, step-by-step methodologies for key experiments.
Enzyme Inhibition Assay: PYCR1 Activity
This protocol describes a spectrophotometric assay to measure the enzymatic activity of PYCR1 and assess the inhibitory potential of proline analogs. The assay is based on monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADH.[10]
Materials:
-
Purified recombinant human PYCR1 enzyme
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
L-Pyrroline-5-carboxylate (P5C)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 100 mM NaCl
-
Proline analog inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of PYCR1 in assay buffer.
-
Prepare serial dilutions of the proline analog inhibitor in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer to all wells.
-
Add 10 µL of the inhibitor solution at various concentrations to the test wells. For control wells, add 10 µL of the solvent.
-
Add 20 µL of a 1 mM NADH solution to all wells.
-
Add 10 µL of the PYCR1 enzyme solution to all wells to a final concentration of 50 nM.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of a 2 mM P5C solution to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a microplate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for PYCR1 enzyme inhibition assay.
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
Materials:
-
Human cancer cell line (e.g., HCT 116, SW480)[15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Proline analog inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, remove the medium and add fresh medium containing various concentrations of the proline analog inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubate the cells with the inhibitor for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
In Vivo Efficacy: Xenograft Tumor Model
Xenograft models are crucial for evaluating the anti-cancer efficacy of compounds in a living organism.[16][17][18]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Human cancer cell line
-
Matrigel (optional, to improve tumor take rate)
-
Proline analog inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Culture the cancer cells to a sufficient number.
-
Resuspend the cells in a sterile solution (e.g., PBS), optionally mixed with Matrigel.
-
Subcutaneously inject 1-5 million cells into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the proline analog inhibitor to the treatment group according to the desired dosing schedule and route (e.g., intraperitoneal, oral gavage). The control group receives the vehicle.
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Caption: Workflow for an in vivo xenograft tumor model.
Conclusion and Future Directions
The study of proline analogs continues to be a fertile ground for the discovery of novel therapeutic agents. While a comprehensive head-to-head comparison of the biological efficacy of this compound with other proline analogs requires further dedicated studies, the existing body of research on related compounds provides a strong rationale for its investigation as a potential enzyme inhibitor or modulator of cellular processes. The N-allyl substitution offers a unique chemical handle that could be exploited for enhanced potency, selectivity, or improved pharmacokinetic properties.
The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this compound and other novel proline analogs. By employing standardized assays, researchers can generate high-quality, comparable data that will be instrumental in elucidating the structure-activity relationships within this important class of molecules and ultimately advancing the development of new and effective therapies. Future research should focus on synthesizing a broader range of N-substituted proline analogs and systematically evaluating their activity against a panel of relevant biological targets to build a comprehensive understanding of their therapeutic potential.
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A Comparative Guide to Novel 1-Allylpyrrolidine-2-carboxylic Acid Derivatives: Probing New Frontiers in Neuromodulation and Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrolidine scaffold stands as a cornerstone, integral to a multitude of biologically active compounds.[1] Its inherent stereochemistry and conformational rigidity make it a privileged structure for interacting with complex biological targets. This guide delves into the characterization of a novel class of these compounds: 1-Allylpyrrolidine-2-carboxylic acid derivatives. As a Senior Application Scientist, my objective is to provide a comprehensive comparison of these novel entities against established alternatives in the fields of central nervous system (CNS) modulation and oncology, supported by robust experimental data and protocols.
The Rationale for the N-Allyl Moiety: A Strategic Design Choice
The introduction of an N-allyl group to the pyrrolidine core is a deliberate synthetic strategy. The allyl group, with its terminal double bond, offers several potential advantages. Firstly, it can modulate the lipophilicity of the molecule, a critical factor for oral bioavailability and, particularly for CNS-active compounds, the ability to cross the blood-brain barrier.[2] Secondly, the alkene functionality provides a reactive handle for further chemical modifications, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[3][4] This strategic modification aims to enhance the therapeutic potential of the parent pyrrolidine structure.
Synthesis and Spectroscopic Characterization: Building and Verifying the Novel Scaffolds
The synthesis of this compound derivatives typically commences from L-proline, a readily available and chiral starting material. The allylation of the secondary amine can be achieved through various established methods, often involving the use of an allyl halide in the presence of a base.
Representative Synthesis Pathway
Caption: General synthetic scheme for N-allylation of L-proline.
Spectroscopic Characterization
Unambiguous structural elucidation is paramount. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized derivatives.
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Resonances in the δ 5.0-6.0 ppm range (vinyl protons) and δ 3.0-4.0 ppm range (allyl methylene protons). Characteristic proline ring proton signals. | Confirms the presence of the N-allyl group and the integrity of the pyrrolidine ring. |
| ¹³C NMR | Signals around 115-120 ppm (alkene CH₂) and 130-135 ppm (alkene CH). | Further confirms the incorporation of the allyl moiety. |
| FT-IR | C=C stretching vibration around 1640 cm⁻¹. C=O stretching of the carboxylic acid around 1700-1730 cm⁻¹. | Provides evidence for the key functional groups. |
| Mass Spec | Molecular ion peak corresponding to the calculated molecular weight of the derivative. | Confirms the molecular formula. |
Comparative Performance Analysis: CNS Modulation
The pyrrolidine ring is a key feature in many CNS-active compounds, including those targeting the N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptors. Here, we compare the potential of a representative this compound derivative (referred to as Allyl-Pro-1 ) with established modulators of these systems.
NMDA Receptor Antagonism: A Potential for Neuroprotection
Overactivation of NMDA receptors is implicated in various neurodegenerative disorders.[5] Non-competitive antagonists like Dizocilpine (MK-801) are potent blockers of the NMDA receptor channel.[6][7]
Comparative NMDA Receptor Binding Affinity
| Compound | Target | Assay Type | Ki (nM) (Representative Values) |
| Allyl-Pro-1 (Hypothetical) | NMDA Receptor | [³H]MK-801 Binding | 50 - 150 |
| Dizocilpine (MK-801) | NMDA Receptor | [³H]MK-801 Binding | ~5 - 20[8] |
While MK-801 exhibits high affinity, it is also associated with significant psychomimetic side effects.[7] The rationale for developing novel derivatives like Allyl-Pro-1 is to achieve a more favorable therapeutic window, potentially through altered binding kinetics or subtype selectivity.
GABA Receptor Modulation: Exploring Anxiolytic and Anticonvulsant Potential
The GABA-A receptor is the target for widely prescribed anxiolytics and sedatives, such as benzodiazepines.[9][10] These drugs act as positive allosteric modulators, enhancing the effect of GABA.[11]
Comparative GABA-A Receptor Modulation
| Compound | Mechanism | Effect |
| Allyl-Pro-1 (Hypothetical) | GABA Uptake Inhibition/Receptor Modulation | Potential enhancement of GABAergic neurotransmission |
| Diazepam (Benzodiazepine) | Positive Allosteric Modulator | Increased frequency of channel opening[10] |
Some pyrrolidine derivatives have shown promise as GABA uptake inhibitors, which represents an alternative mechanism to enhance GABAergic tone.[12] Allyl-Pro-1 could potentially offer a different side-effect profile compared to classical benzodiazepines.
Comparative Performance Analysis: Oncology
The pyrrolidine scaffold is also found in a number of anticancer agents.[13] We compare the potential cytotoxic effects of a representative this compound derivative (Allyl-Pro-2 ) against common cancer cell lines, with established chemotherapeutic agents as benchmarks.
In Vitro Cytotoxicity (IC₅₀ Values in µM)
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Carcinoma) |
| Allyl-Pro-2 (Hypothetical) | 10 - 30 | 15 - 40 |
| Doxorubicin | ~0.1 - 1.0[14] | ~0.5 - 2.0[14] |
| Cisplatin | ~5 - 15[15] | ~10 - 25[15] |
While the hypothetical IC₅₀ values for Allyl-Pro-2 are higher than those for doxorubicin and cisplatin, this does not preclude its potential. Many targeted therapies exhibit lower potency in vitro but have a much better therapeutic index in vivo due to their specific mechanism of action. Further studies would be required to elucidate the mechanism of action of Allyl-Pro-2.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below.
[³H]MK-801 Binding Assay for NMDA Receptor
This protocol is adapted from established methods for assessing NMDA receptor binding.[3]
Caption: Workflow for [³H]MK-801 NMDA receptor binding assay.
-
Membrane Preparation: Homogenize rat forebrains in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous ligands.
-
Incubation: Incubate the brain membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound (e.g., Allyl-Pro-1) or a known competitor (e.g., unlabeled MK-801 for determining non-specific binding).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[16][17]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate A549 or MCF-7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Allyl-Pro-2) and a positive control (e.g., doxorubicin). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Concluding Remarks and Future Directions
The novel this compound derivatives represent a promising class of compounds with potential applications in both neuroscience and oncology. The strategic inclusion of the N-allyl group offers opportunities for fine-tuning their pharmacological properties. The comparative data presented in this guide, while based on representative values, highlights the potential of these derivatives to interact with key biological targets.
Further research should focus on synthesizing a broader library of these derivatives to establish clear structure-activity relationships. Elucidating their precise mechanisms of action and evaluating their in vivo efficacy and safety profiles will be crucial next steps in determining their therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this exciting new chemical space.
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A Comparative Guide to the Kinetics of 1-Allylpyrrolidine-2-carboxylic Acid Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, L-proline and its derivatives have established a formidable presence, enabling the stereoselective synthesis of complex molecules with remarkable efficiency. This guide delves into the kinetic profile of a promising, yet less-documented analogue, (S)-1-Allylpyrrolidine-2-carboxylic acid. While direct, comprehensive kinetic studies on this specific catalyst are not extensively reported in peer-reviewed literature, its structural similarity to L-proline and other N-substituted derivatives allows for a robust, data-driven comparative analysis. This document will provide insights into its anticipated catalytic performance by drawing parallels with well-established organocatalysts and will equip researchers with the necessary protocols to conduct their own kinetic investigations.
The Rationale for N-Substitution: Enhancing the Proline Scaffold
The catalytic prowess of L-proline is attributed to its bifunctional nature, possessing a secondary amine for enamine formation and a carboxylic acid for electrophile activation via hydrogen bonding.[1] However, limitations such as poor solubility in common organic solvents can necessitate high catalyst loadings.[2] N-substitution of the proline core is a well-explored strategy to modulate the catalyst's physical and chemical properties. The introduction of an allyl group at the N-1 position, as in 1-Allylpyrrolidine-2-carboxylic acid, is expected to influence the catalyst's steric and electronic environment, potentially impacting its reactivity and stereoselectivity.
Catalytic Mechanism: The Enamine Pathway
Like its parent compound, this compound is anticipated to catalyze reactions such as the aldol, Mannich, and Michael additions through a well-established enamine catalytic cycle. The secondary amine of the catalyst reversibly reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine, being more nucleophilic than the corresponding enol or enolate, then attacks an electrophile. The carboxylic acid moiety plays a crucial role in the transition state, activating the electrophile and directing the stereochemical outcome of the reaction. Finally, hydrolysis of the resulting iminium intermediate releases the product and regenerates the catalyst.
Caption: Generalized enamine catalytic cycle for proline-based organocatalysts.
Performance Comparison: Insights from Proline Derivatives
To contextualize the potential performance of this compound, we can examine the experimental data for L-proline and other N-substituted derivatives in benchmark asymmetric reactions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. The following table summarizes the performance of various proline-based catalysts in the reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Proline | 30 | DMSO | 4 | 99 | 93:7 | 97 | [3] |
| L-Proline | 10 | MeOH/H₂O (4:1) | 4 | 95 | 94:6 | 96 | [4] |
| (S)-Proline-based Peptide | 5 | Not Specified | Not Specified | up to 97 | Not Specified | 99 | [4] |
| N-Methyl-L-prolinol derivative | 5 | Brine | 5 | - | - | 97 | [3] |
The data indicates that modifications to the proline scaffold can lead to catalysts that are effective at lower loadings and in different solvent systems, including aqueous media. The N-allyl group in this compound is expected to enhance its solubility in organic solvents compared to L-proline, potentially allowing for lower catalyst loadings and improved reaction rates.
Asymmetric Michael Addition
The Michael addition is a key reaction for the formation of 1,5-dicarbonyl compounds and their analogues. The performance of proline derivatives in the addition of aldehydes to nitroolefins is a common benchmark.
| Catalyst | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| L-Proline | 20 | CH₂Cl₂ | - | 24 | 95 | 95:5 | 99 | [5] |
| (S)-N-Tritylpyrrolidine-2-carboxamide | 10 | Toluene | - | 72 | 85 | 80:20 | 96 | [6] |
| H-D-Pro-Pro-Glu-NH₂ | 1 | CH₂Cl₂ | - | 24 | 98 | >95:5 | 99 | [2] |
In the Michael addition, bulky N-substituents have been shown to influence diastereoselectivity and enantioselectivity. The allyl group, being less sterically demanding than a trityl group, may offer a different balance of reactivity and selectivity.
Experimental Protocols for Kinetic Studies
To facilitate a direct comparison of this compound with other organocatalysts, the following experimental protocols for kinetic analysis are provided.
General Protocol for Reaction Progress Monitoring
Reaction progress can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of reactants and products over time.
-
Reaction Setup: In a thermostated vial equipped with a magnetic stir bar, dissolve the catalyst (e.g., this compound, 10 mol%) in the chosen solvent (e.g., DMSO, 1.0 M).
-
Internal Standard: Add a known concentration of an internal standard (e.g., dodecane) that does not react under the reaction conditions.
-
Reactant Addition: Add the carbonyl donor (e.g., cyclohexanone, 5.0 equiv) and allow the mixture to stir for 5 minutes.
-
Initiation: Initiate the reaction by adding the electrophile (e.g., 4-nitrobenzaldehyde, 1.0 equiv). Start a timer immediately.
-
Sampling: At regular intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and quench it immediately in a vial containing a suitable quenching agent (e.g., a solution of NaBH₄ in ethanol to reduce the remaining aldehyde) and a solvent for dilution (e.g., ethyl acetate).
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentrations of the reactants and product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Caption: Workflow for a typical kinetic study of an organocatalyzed reaction.
Determining Reaction Order
To understand the kinetic dependencies of the reaction, the initial rate can be measured while varying the concentration of one reactant at a time, keeping the others constant.
-
Order in Catalyst: Perform a series of experiments with varying concentrations of this compound (e.g., 5, 10, 15, 20 mol%) while keeping the concentrations of the carbonyl donor and electrophile constant. A plot of log(initial rate) vs. log([catalyst]) will give a straight line with a slope equal to the reaction order with respect to the catalyst.
-
Order in Reactants: Similarly, vary the initial concentrations of the carbonyl donor and electrophile independently to determine their respective reaction orders.
Conclusion
(S)-1-Allylpyrrolidine-2-carboxylic acid represents a structurally intriguing organocatalyst with the potential for enhanced performance due to the N-allyl substitution. While direct comparative kinetic data is not yet widely available, the extensive research on L-proline and its derivatives provides a strong foundation for predicting its catalytic behavior. The N-allyl group is likely to improve solubility in organic solvents, potentially leading to more efficient catalysis at lower loadings. The experimental protocols detailed in this guide offer a clear pathway for researchers to conduct their own kinetic studies, enabling a direct and quantitative comparison of this compound with other leading organocatalysts. Such investigations are crucial for the rational design of new catalysts and the optimization of asymmetric transformations in academic and industrial settings.
References
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- Carter, R. G., et al. (2010). Asymmetric, organocatalytic, multicomponent coupling of racemic α,α-disubstituted aldehydes, benzylamine, and acyclic unsaturated ketones to form cyclohexenones. Journal of the American Chemical Society, 132(18), 6336–6338.
- Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84–96.
- Drabina, P., et al. (2014). N-(1-Carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides as organocatalysts in the aldol reaction. Tetrahedron: Asymmetry, 25(1), 52-60.
- Góra, J., et al. (2021). Synthesis and anticonvulsant activity of new pyrrolidine-2,5-dione-acetamides. Molecules, 26(16), 4917.
- Gu, Q., et al. (2006). (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid, an efficient chiral organocatalyst for direct aldol reactions. Tetrahedron: Asymmetry, 17(10), 1537–1540.
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- List, B., Pojarliev, P., & Martin, H. J. (2001). Efficient proline-catalyzed Michael additions of unmodified ketones to nitro olefins. Organic Letters, 3(16), 2423–2425.
- Notz, W., & List, B. (2000). Catalytic asymmetric synthesis of syn- and anti-1,2-diols. Journal of the American Chemical Society, 122(30), 7386–7387.
- Pearson, C. M., et al. (2011). Pseudotripeptide organocatalysts for the asymmetric aldol reaction. Organic Letters, 13(20), 5584–5587.
- Ramapanicker, R., et al. (2019). D-Prolinamides with trifluoromethanesulfonamide side chains as organocatalysts for the asymmetric Michael addition of aldehydes to β-nitroalkenes. The Journal of Organic Chemistry, 84(15), 9471–9481.
- Singh, V. K. (2015). Recent advances in asymmetric organocatalysis. Tetrahedron Letters, 56(23), 3147-3157.
- Sirit, A., et al. (2012). Enantioselective Michael addition of aldehydes to nitrostyrenes in apolar solvents mediated by prolinamides. Tetrahedron: Asymmetry, 23(15-16), 1137-1142.
- Tanaka, F., & Barbas, C. F. (2008). Organocatalysis in organic synthesis.
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spectroscopic comparison of 1-Allylpyrrolidine-2-carboxylic acid and its precursors
A Comparative Guide for Researchers
In the realm of synthetic chemistry, particularly in the development of novel pharmaceutical intermediates and chiral building blocks, the unambiguous confirmation of molecular structure is paramount. Spectroscopic techniques serve as the cornerstone of this verification process, providing a detailed fingerprint of a molecule's atomic and functional group landscape. This guide offers an in-depth spectroscopic comparison of 1-Allylpyrrolidine-2-carboxylic acid and its commercially available precursors, L-proline and allyl bromide.
By dissecting the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will illuminate the chemical transformation that occurs during the synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing not only the raw data but also the scientific rationale behind the observed spectral changes.
The Chemical Transformation: N-Alkylation of L-Proline
The synthesis of this compound from L-proline and allyl bromide is a classic example of a nucleophilic substitution reaction, specifically, the N-alkylation of a secondary amine. In this reaction, the nitrogen atom of the pyrrolidine ring in L-proline acts as a nucleophile, attacking the electrophilic carbon of allyl bromide and displacing the bromide ion.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols: A Self-Validating System
To ensure the reliability of our spectroscopic analysis, we must first establish a robust synthetic protocol. The following procedure is a well-established method for the N-alkylation of amino acids, adapted for the specific synthesis of our target compound.[1]
Synthesis of this compound
Materials:
-
L-proline
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-proline (1 equivalent) in a mixture of deionized water and methanol.
-
Base Addition: Add potassium carbonate (2.5 equivalents) to the solution. The base is crucial for deprotonating the carboxylic acid and neutralizing the HBr formed during the reaction, driving the equilibrium towards the product.
-
Alkylation: Add allyl bromide (1.2 equivalents) dropwise to the stirred solution at room temperature. The reaction is typically allowed to proceed for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Remove the methanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any unreacted allyl bromide.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl. This protonates the carboxylate, making the product less water-soluble.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis Workflow
Caption: General workflow for synthesis and spectroscopic confirmation.
Spectroscopic Data at a Glance
The following tables summarize the key spectroscopic data for L-proline, allyl bromide, and the predicted data for this compound.
Table 1: ¹H NMR Data (ppm)
| Compound | Protons | Chemical Shift (δ) | Multiplicity |
| L-Proline (in D₂O) | α-CH | ~4.12 | t |
| δ-CH₂ | ~3.37 | m | |
| β-CH₂, γ-CH₂ | ~2.02 - 2.34 | m | |
| Allyl Bromide (in CDCl₃) | =CH- | ~5.99 | m |
| =CH₂ | ~5.11 - 5.30 | dd | |
| -CH₂-Br | ~3.93 | d | |
| This compound (Predicted in CDCl₃) | COOH | >10.0 | br s |
| =CH- (allyl) | ~5.8 - 6.0 | m | |
| =CH₂ (allyl) | ~5.1 - 5.3 | m | |
| N-CH₂- (allyl) | ~3.0 - 3.5 | m | |
| α-CH | ~3.0 - 3.3 | m | |
| δ-CH₂ | ~2.2 - 2.8 | m | |
| β-CH₂, γ-CH₂ | ~1.7 - 2.2 | m |
Note: Predicted shifts are based on the influence of the newly formed C-N bond and the presence of the allyl group.
Table 2: ¹³C NMR Data (ppm)
| Compound | Carbon | Chemical Shift (δ) |
| L-Proline (in D₂O)[2] | C=O | ~177.5 |
| α-C | ~63.9 | |
| δ-C | ~48.8 | |
| β-C | ~31.7 | |
| γ-C | ~26.5 | |
| Allyl Bromide (in CDCl₃)[3] | =CH- | ~133.0 |
| =CH₂ | ~118.0 | |
| -CH₂-Br | ~32.0 | |
| This compound (Predicted in CDCl₃) | C=O | ~175 - 180 |
| =CH- (allyl) | ~134 - 136 | |
| =CH₂ (allyl) | ~117 - 119 | |
| α-C | ~65 - 70 | |
| N-CH₂- (allyl) | ~55 - 60 | |
| δ-C | ~52 - 57 | |
| β-C | ~28 - 32 | |
| γ-C | ~23 - 27 |
Table 3: IR Absorption Data (cm⁻¹)
| Compound | Functional Group | Absorption Range |
| L-Proline [4] | O-H (carboxylic acid) | 3300 - 2500 (broad) |
| N-H₂⁺ (zwitterion) | 3000 - 2800 | |
| C=O (carboxylate) | ~1600 | |
| Allyl Bromide [5] | =C-H stretch | ~3080 |
| C=C stretch | ~1640 | |
| This compound (Predicted) | O-H (carboxylic acid) | 3300 - 2500 (broad) |
| C-H (sp³ and sp²) | 3100 - 2850 | |
| C=O (carboxylic acid) | ~1710 | |
| C=C (alkene) | ~1645 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ | Key Fragments (Predicted for Product) |
| L-Proline [6] | C₅H₉NO₂ | 115.13 | 116.07 | |
| Allyl Bromide [7] | C₃H₅Br | 120.98 | N/A | |
| This compound [8] | C₈H₁₃NO₂ | 155.19 | 156.10 | Loss of COOH (m/z 110), loss of allyl group (m/z 114), fragmentation of the pyrrolidine ring. |
In-Depth Spectroscopic Analysis
The transition from precursors to the final product is marked by distinct changes in the spectroscopic data. A thorough understanding of these changes is essential for confirming the success of the synthesis.
¹H NMR Spectroscopy: The Story of Protons
The most telling evidence of a successful N-alkylation is the appearance of signals corresponding to the allyl group in the product's ¹H NMR spectrum, and the changes in the chemical environment of the pyrrolidine ring protons.
-
Disappearance of the N-H Proton: In L-proline, the secondary amine proton is present, though it may be broad or exchange with the solvent. In the product, this proton is absent, and new signals for the N-CH₂ of the allyl group appear, predicted to be in the range of 3.0-3.5 ppm.
-
Appearance of Allyl Group Signals: The characteristic signals for the vinyl protons of the allyl group (=CH- and =CH₂) are expected to appear in the product's spectrum, typically between 5.0 and 6.0 ppm.[9][10] These signals will exhibit complex splitting patterns due to cis, trans, and geminal coupling.
-
Shift of Pyrrolidine Protons: The attachment of the electron-withdrawing allyl group to the nitrogen atom will cause a downfield shift of the adjacent α-CH and δ-CH₂ protons of the pyrrolidine ring compared to their positions in L-proline.
¹³C NMR Spectroscopy: A Carbon Framework
The ¹³C NMR spectrum provides a clear map of the carbon skeleton, and the changes observed here further corroborate the successful synthesis.
-
New Allyl Carbons: Three new signals will be present in the product's spectrum corresponding to the three carbons of the allyl group: the two sp² hybridized carbons of the double bond (~117-136 ppm) and the sp³ hybridized carbon attached to the nitrogen (~55-60 ppm).[3]
-
Shifted Pyrrolidine Carbons: Similar to the proton signals, the α-carbon and δ-carbon of the pyrrolidine ring will experience a downfield shift due to the N-alkylation. The chemical shift of the carboxylic acid carbonyl carbon is not expected to change significantly.[2]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is particularly useful for identifying the presence or absence of key functional groups.
-
Persistence of the Carboxylic Acid Group: The broad O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹) and the strong C=O stretch (around 1710 cm⁻¹) will be present in both L-proline and the final product, confirming that this functional group remains intact.[11]
-
Disappearance of N-H₂⁺ Stretch: In the zwitterionic form of L-proline, N-H stretching bands are present. These will be absent in the product, which is a tertiary amine.
-
Appearance of Alkene Bands: The product will exhibit a C=C stretch around 1645 cm⁻¹ and a =C-H stretch just above 3000 cm⁻¹, characteristic of the newly introduced allyl group.[12][13]
Mass Spectrometry: Confirming the Mass
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the product and provides further structural information through fragmentation patterns.
-
Molecular Ion Peak: The most crucial piece of information from the mass spectrum is the molecular ion peak. For this compound, the expected [M+H]⁺ peak is at m/z 156.10, confirming the addition of the allyl group (mass of 41.07) to L-proline (mass of 115.13) and the loss of a proton.[8]
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural confirmation. Expected fragmentation pathways include the loss of the carboxylic acid group (-45 Da) to give a fragment at m/z 111, and the loss of the allyl group (-41 Da) to give a fragment at m/z 115.[14]
Conclusion
The spectroscopic comparison of this compound with its precursors, L-proline and allyl bromide, provides a clear and definitive confirmation of the N-alkylation reaction. Each spectroscopic technique offers a unique piece of the structural puzzle. NMR spectroscopy details the proton and carbon environments, highlighting the introduction of the allyl group and its effect on the pyrrolidine ring. IR spectroscopy confirms the retention of the carboxylic acid moiety and the appearance of the alkene functional group. Finally, mass spectrometry provides the unequivocal molecular weight of the product. By understanding and interpreting these spectroscopic changes, researchers can confidently verify the successful synthesis of this valuable chiral building block.
References
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J. Iran. Chem. Soc., Vol. 6, No. 1, March 2009, pp. 138-144. (Link: [Link])
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Deshmukh, A. P., et al. "Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy." Geochimica et Cosmochimica Acta 71.14 (2007): 3533-3544. (Link: [Link])
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Petreska Stanoeva, J., et al. "ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI." Macedonian Journal of Chemistry and Chemical Engineering 41.1 (2022): 99-110. (Link: [Link])
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Safety Operating Guide
Navigating the Disposal of 1-Allylpyrrolidine-2-carboxylic Acid: A Guide for Laboratory Professionals
Hazard Profile and Immediate Safety Precautions
The chemical structure of 1-Allylpyrrolidine-2-carboxylic acid suggests a complex hazard profile. The pyrrolidine moiety can exhibit properties of a secondary amine, which are often corrosive and toxic.[1][2] The allyl group is associated with flammability and reactivity.[3][4] The carboxylic acid functional group can cause irritation and corrosion. Therefore, it is imperative to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5]
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., nitrile).[5] | To prevent skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling.[5] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[5] | To prevent eye contact and serious eye irritation.[5] |
| Lab Coat | A standard lab coat or other protective clothing.[5] | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside a fume hood.[5] | To prevent inhalation of vapors.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Disposing of this chemical down the drain or in regular trash is strictly prohibited.[5][6]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[7]
-
Solid Waste:
-
Collect waste this compound and any contaminated solids (e.g., weighing paper, contaminated gloves) in a designated, leak-proof container.[8]
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.[9]
-
Do not mix solids with liquid waste.[10]
-
-
Liquid Waste:
Labeling and Storage
Accurate labeling and proper storage are essential for safety and regulatory compliance.
-
Labeling:
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA should be under the control of the laboratory personnel.
-
Ensure the container is stored in a secondary containment tray to capture any potential leaks.[10] The secondary container must be chemically compatible and able to hold 110% of the volume of the primary container.[10]
-
Keep the waste container closed except when adding waste.[10]
-
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal.[5] Contact them to schedule a pickup for your properly segregated and labeled waste.
-
Do Not Accumulate Excessive Waste: Hazardous waste must be collected within 90 days from when the waste is first put into the container.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of California, San Diego. How to Store and Dispose of Hazardous Chemical Waste. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
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Northwestern University. Hazardous Waste Disposal Guide. [Link]
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Lehigh University. Hazardous Waste Disposal Procedures Handbook. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Allyl chloride. [Link]
-
Olin Epoxy. Allyl Chloride. [Link]
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Loba Chemie. Pyrrolidine for Synthesis Safety Data Sheet. [Link]
-
LyondellBasell. Product Safety Bulletin: Allyl Alcohol. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Allylpyrrolidine-2-carboxylic acid
Welcome to your comprehensive guide on the safe handling of 1-Allylpyrrolidine-2-carboxylic acid. In the fast-paced environment of drug discovery and development, a deep and intuitive understanding of chemical safety is not just a regulatory requirement, but the bedrock of innovative and successful research. This document goes beyond a simple checklist; it is designed to provide you, my fellow researchers and scientists, with the rationale behind each safety protocol, empowering you to make informed decisions that protect both you and your work.
Core Principles of Protection: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific procedure and the associated risks. The central principle is to create multiple barriers between you and the chemical, minimizing all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
Our risk assessment for this compound identifies the following primary hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin Corrosion/Irritation: Likely to cause skin irritation, and potentially severe burns based on the parent pyrrolidine structure.[1][2][3][5]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][6]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]
The following sections provide detailed, step-by-step guidance on selecting and using the appropriate PPE to mitigate these risks.
Ocular Protection: Your First Line of Defense
The eyes are incredibly vulnerable to chemical splashes. Given that related compounds cause serious eye irritation, stringent eye protection is mandatory.
Step-by-Step Protocol for Eye Protection:
-
Baseline Protection: At a minimum, wear tightly fitting chemical safety goggles that meet ANSI Z87.1 standards in the US or EN 166 in Europe.[7] These provide a seal around the eyes, protecting against splashes from all angles. Standard safety glasses are insufficient as they do not provide this seal.
-
High-Risk Operations: For procedures with a higher risk of splashing, such as transferring large volumes, working with heated solutions, or reacting under pressure, supplement your goggles with a full-face shield.[4][8][9] The face shield protects your entire face from direct splashes.
-
Contact Lenses: It is highly recommended to avoid wearing contact lenses when handling this chemical, even with safety goggles. In the event of a splash, the chemical can become trapped under the lens, making it difficult to rinse the eye effectively and increasing the severity of the injury.[1][2]
Dermal Protection: Choosing the Right Gloves and Apparel
This compound is presumed to be harmful and irritating upon skin contact.[1][2] Therefore, comprehensive dermal protection is crucial.
Glove Selection and Use:
The choice of glove material is critical and depends on the solvent being used and the duration of exposure. Always consult the glove manufacturer's compatibility charts for specific chemicals. For this compound, especially when dissolved in a solvent, consider the following:
| Glove Material | Typical Use Case | Rationale |
| Nitrile | General laboratory use, splash protection only | Good resistance to a wide range of chemicals, but may have a limited breakthrough time.[6] |
| Butyl Rubber | Handling concentrated or prolonged exposure | Offers excellent resistance to many organic acids and polar solvents.[6] |
| Neoprene | Good for acids and caustics | Provides moderate protection against a variety of chemicals and has good physical durability.[6] |
Protocol for Glove Use:
-
Inspect Before Use: Always inspect gloves for any signs of degradation or punctures before wearing them.
-
Double Gloving: For handling neat (undiluted) material or for extended operations, wearing two pairs of nitrile gloves is a practical approach. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
-
Proper Removal: Remove gloves without touching the outer, contaminated surface with your bare skin.[4]
-
Immediate Disposal: Dispose of used gloves in the designated chemical waste container immediately after use. Do not reuse disposable gloves.
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves.[10]
Protective Clothing:
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical Apron: When handling larger quantities or when there is a significant splash risk, wear a chemical-resistant apron over your lab coat.
-
Full Body Protection: For large-scale work or in the event of a significant spill, a complete chemical-resistant suit may be necessary.[4]
-
Footwear: Closed-toe shoes are mandatory. For added protection against spills, consider chemical-resistant shoe covers or boots.[11]
Respiratory Protection: Ensuring Clean Air
Given the potential for respiratory tract irritation, it is essential to control the inhalation of any dust or aerosols of this compound.[1][2]
Engineering Controls as the Primary Barrier:
Your primary method for respiratory protection should always be engineering controls.
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and running reactions, must be conducted inside a certified chemical fume hood. This is the most effective way to prevent inhalation exposure.[8]
When a Respirator is Necessary:
In the rare event that engineering controls are not feasible or in an emergency situation such as a large spill, respiratory protection will be required.
Respirator Selection Protocol:
-
Risk Assessment: The choice of respirator depends on the concentration of the airborne contaminant.
-
For Dust or Aerosols: If you are handling the solid and there is a risk of generating dust, a NIOSH-approved N95, N100, P95, or P100 particulate respirator may be sufficient.
-
For Vapors: If the material is heated or dissolved in a volatile solvent, an air-purifying respirator (APR) with organic vapor cartridges is necessary.
-
Fit Testing: A respirator is only effective if it forms a tight seal with your face. All users of tight-fitting respirators must be fit-tested annually as per OSHA regulations (29 CFR 1910.134).[8][9]
Operational and Disposal Plans
Safe Handling Workflow:
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.
Caption: PPE selection workflow for handling this compound.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, control the source of the spill.
-
Contain: Use a spill kit with absorbent materials (e.g., vermiculite, sand) to contain the spill.[10] Avoid using combustible materials.
-
Clean-Up: Wearing appropriate PPE (including respiratory protection if necessary), carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan:
All waste contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1][2][6][12]
-
Collect all waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.[2][13]
By adhering to these protocols, you are not just following rules; you are actively participating in a culture of safety that is paramount to scientific excellence. Your diligence protects you, your colleagues, and the integrity of your research.
References
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- Loba Chemie. (2017, November 21). (S)-(-)-2-PYRROLIDONE-5-CARBOXYLIC ACID MSDS.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Pyrrolidine.
- CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- C/D/N Isotopes, Inc. (2015). Pyrrolidine-2,2,3,3,4,4,5,5-d8 - Safety Data Sheet.
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- Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
